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  • Product: propan-2-yl 1H-pyrazole-5-carboxylate
  • CAS: 122608-99-5

Core Science & Biosynthesis

Foundational

chemical and physical properties of propan-2-yl 1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to Propan-2-yl 1H-pyrazole-5-carboxylate Introduction: The Pyrazole-5-Carboxylate Scaffold in Modern Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Propan-2-yl 1H-pyrazole-5-carboxylate

Introduction: The Pyrazole-5-Carboxylate Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[2] Molecules incorporating this ring system have demonstrated a vast array of biological activities, leading to their use in anti-inflammatory, anti-cancer, and antipsychotic drugs.[2]

This guide focuses on a specific, yet versatile, derivative: propan-2-yl 1H-pyrazole-5-carboxylate . As an isopropyl ester of the parent pyrazole-5-carboxylic acid, this compound serves as a critical building block. The ester functionality provides a reactive handle for further chemical modification, such as amidation, while the isopropyl group can influence solubility and steric interactions, making it a valuable intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) and agrochemicals.[3][4]

This document provides a comprehensive overview of the known and predicted , detailed protocols for its synthesis and characterization, and insights into its potential applications.

Molecular Identity and Structure

The unequivocal identification of a chemical entity is paramount. Propan-2-yl 1H-pyrazole-5-carboxylate is structurally defined by a pyrazole ring with a hydrogen atom on the N1 nitrogen and an isopropyl carboxylate group at the C5 position.

  • IUPAC Name: propan-2-yl 1H-pyrazole-5-carboxylate

  • Molecular Formula: C₇H₁₀N₂O₂

  • Canonical SMILES: CC(C)OC(=O)C1=CC=NN1

  • InChI Key: InChI=1S/C7H10N2O2/c1-5(2)11-7(10)6-3-4-8-9-6/h3-5H,1-2H3,(H,8,9)

Table 1: Core Molecular Properties
PropertyValueSource
Molecular Weight 154.17 g/mol Calculated
Exact Mass 154.07423 DaCalculated
XLogP3 (Predicted) 0.8[5]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3Calculated
Rotatable Bond Count 2Calculated

Physicochemical Properties (Predicted)

Direct experimental data for this specific ester is not widely published. However, by leveraging data from analogous structures and established chemical principles, we can provide a reliable profile.

Table 2: Predicted Physical Properties
PropertyPredicted ValueRationale / Comments
Physical State Colorless to pale yellow liquid or low-melting solidBased on related pyrazole esters and carbaldehydes.[6][7]
Boiling Point ~220-240 °C (at 760 mmHg)Extrapolated from related structures. Subject to decomposition at higher temperatures.
Melting Point Not availableLikely near or slightly above room temperature.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.The ester functionality and hydrocarbon character of the isopropyl group suggest good solubility in common organic solvents.

Synthesis and Purification

The most direct and industrially scalable route to propan-2-yl 1H-pyrazole-5-carboxylate is the acid-catalyzed esterification of 1H-pyrazole-5-carboxylic acid. This method, a variant of the classic Fischer esterification, offers high yields and utilizes readily available starting materials.

Synthetic Workflow

The synthesis proceeds in a straightforward, single-step reaction. The workflow is designed to be self-validating, with purification and characterization steps ensuring the identity and purity of the final product.

G cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis & Characterization SM 1H-Pyrazole-5-Carboxylic Acid + Propan-2-ol (excess) Catalyst Catalyst (e.g., H₂SO₄) Reaction Reflux (Heat) Quench 1. Quench (e.g., NaHCO₃ soln.) Reaction->Quench Extract 2. Extraction (e.g., Ethyl Acetate) Quench->Extract Dry 3. Drying (e.g., Na₂SO₄) Extract->Dry Purify 4. Purification (Column Chromatography or Distillation) Dry->Purify Product Propan-2-yl 1H-pyrazole-5-carboxylate Purify->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Workflow for the synthesis of propan-2-yl 1H-pyrazole-5-carboxylate.

Experimental Protocol: Fischer Esterification

Disclaimer: This protocol must be performed by qualified personnel in a properly equipped chemical laboratory with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1H-pyrazole-5-carboxylic acid (1.0 eq).

    • Add an excess of anhydrous propan-2-ol (10-20 eq), which serves as both the reactant and the solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirred suspension.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Caution: CO₂ gas evolution.

    • Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude ester can be purified by either vacuum distillation or flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure of the synthesized product. The following is a prediction of the key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

  • δ 7.70 (d, 1H, J=2.0 Hz): This signal corresponds to the proton at the C3 position of the pyrazole ring.

  • δ 6.50 (d, 1H, J=2.0 Hz): This signal corresponds to the proton at the C4 position of the pyrazole ring.[8]

  • δ 5.25 (sept, 1H, J=6.3 Hz): The methine proton (-CH) of the isopropyl group. It is split into a septet by the six neighboring methyl protons.[9]

  • δ 1.35 (d, 6H, J=6.3 Hz): The six equivalent protons of the two methyl (-CH₃) groups of the isopropyl ester. They appear as a doublet due to coupling with the single methine proton.[9]

  • δ 10-12 (br s, 1H): The N-H proton of the pyrazole ring. This peak is often broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with D₂O.

Infrared (IR) Spectroscopy
  • ~3150-3300 cm⁻¹ (broad): N-H stretching vibration of the pyrazole ring.

  • ~2980-3100 cm⁻¹: Aromatic and aliphatic C-H stretching.

  • ~1725 cm⁻¹ (strong): C=O stretching of the ester carbonyl group. This is a highly characteristic peak.[8]

  • ~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.

  • ~1100-1250 cm⁻¹: C-O stretching of the ester linkage.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 154.07.

  • Key Fragmentation Patterns:

    • Loss of the isopropyl group (-CH(CH₃)₂): m/z = 111 (corresponding to the pyrazole carboxylic acid fragment).

    • Loss of the isopropoxy group (-OCH(CH₃)₂): m/z = 95.

Applications in Research and Development

While propan-2-yl 1H-pyrazole-5-carboxylate is primarily an intermediate, its structural motifs are found in numerous bioactive compounds.

  • Drug Discovery: Pyrazole-5-carboxamides, synthesized from this ester via amidation, are a well-established class of compounds with insecticidal properties.[3] Furthermore, the core pyrazole structure is integral to many pharmaceuticals, acting on a wide range of biological targets.[2] This ester serves as a versatile starting point for creating libraries of novel pyrazole derivatives for high-throughput screening.

  • Agrochemicals: The pyrazole carboxamide scaffold is a validated toxophore in the agrochemical industry, found in several commercial pesticides. The ability to easily modify the ester group of this compound allows for the fine-tuning of properties like potency, spectrum, and environmental persistence.[3]

Safety and Handling

No specific Safety Data Sheet (SDS) is available for this exact compound. However, based on the hazard classifications of structurally related pyrazole derivatives, the following precautions are advised:[6][10]

  • GHS Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors or dust.

  • Storage:

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

A comprehensive, substance-specific risk assessment should be conducted before handling this chemical.

References

  • PubChemLite. 1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. Available from: [Link].

  • PubChem. 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. Available from: [Link].

  • PubChem. 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Available from: [Link].

  • NextSDS. 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Available from: [Link].

  • PubChem. 3-phenyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid. Available from: [Link].

  • ChemAdvin. 4-Propan-2-yl-1H-pyrazole. Available from: [Link].

  • PubChemLite. 1-ethyl-3-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. Available from: [Link].

  • Technical Disclosure Commons. Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl] propan-2-yl}-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide. Available from: [Link].

  • Maheshkumar K, et al. The Recent Development of the Pyrazoles : A Review. Indian J Environ Sci. 2021;17(9). Available from: [Link].

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available from: [Link].

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry. 2017. Available from: [Link].

  • ResearchGate. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available from: [Link].

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. 2022. Available from: [Link].

  • Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. 2022. Available from: [Link].

  • Appchem. 5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. Available from: [Link].

  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. 2009. Available from: [Link].

  • Doc Brown's Advanced Organic Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Available from: [Link].

  • Yamagata University. 2-プロパノールの1H-NMRスペクトルでは 何種類のピークが観測されるか? 理由とともに答えよ。. Available from: [Link].

Sources

Exploratory

propan-2-yl 1H-pyrazole-5-carboxylate tautomerism equilibrium in solution

An In-depth Technical Guide to the Tautomeric Equilibrium of Propan-2-yl 1H-Pyrazole-5-carboxylate in Solution Abstract The phenomenon of tautomerism is a cornerstone of heterocyclic chemistry, profoundly influencing the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of Propan-2-yl 1H-Pyrazole-5-carboxylate in Solution

Abstract

The phenomenon of tautomerism is a cornerstone of heterocyclic chemistry, profoundly influencing the physicochemical properties, reactivity, and pharmacological activity of molecules. For N-unsubstituted pyrazoles, a dynamic annular prototropic tautomerism dictates the molecule's structure and behavior. This technical guide provides a comprehensive examination of the tautomeric equilibrium of propan-2-yl 1H-pyrazole-5-carboxylate. We will delve into the underlying principles governing this equilibrium, the critical factors that influence it in solution—such as solvent, temperature, and substituent effects—and present detailed experimental and computational protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the tautomeric preferences of pyrazole-based compounds.

The Principle of Annular Prototropic Tautomerism in Pyrazoles

Tautomerism describes a chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[1][2] In nitrogen-containing heterocycles like pyrazole, the most significant form of this phenomenon is prototropic tautomerism, which involves the migration of a proton.[2] Specifically, N-unsubstituted pyrazoles exhibit annular prototropic tautomerism, characterized by a 1,2-proton shift between the two adjacent ring nitrogen atoms.[2][3]

This rapid interconversion means that a 3(5)-substituted pyrazole exists not as a single, static structure but as a dynamic equilibrium of two distinct tautomers. The position of this equilibrium is of paramount importance in medicinal chemistry, as the individual tautomers can display different biological activities due to their unique hydrogen bonding capabilities, dipole moments, and overall molecular topology.[2] Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design.

The Tautomeric Equilibrium of Propan-2-yl 1H-Pyrazole-5-carboxylate

The subject of this guide, propan-2-yl 1H-pyrazole-5-carboxylate, is an N-unsubstituted pyrazole with a propan-2-yl carboxylate (isopropyl ester) group at either the C3 or C5 position. The equilibrium involves the migration of the N-H proton between the N1 and N2 positions, as depicted below.

Caption: Annular prototropic tautomerism of propan-2-yl 1H-pyrazole-5-carboxylate.

The position of this equilibrium is primarily dictated by the electronic nature of the substituent. The carboxylate group is generally considered electron-withdrawing. Theoretical studies and experimental data on substituted pyrazoles suggest that electron-withdrawing groups (EWGs) such as -COOH or -CFO tend to favor the tautomer where the substituent is at the C5 position.[3] This preference is attributed to the stabilization of the pyrazole ring's electronics when the electron-withdrawing substituent is located at C5. Therefore, it is hypothesized that the equilibrium for propan-2-yl 1H-pyrazole-5-carboxylate will favor the 5-substituted tautomer. However, this is a delicate balance that can be significantly shifted by environmental factors.[4][5]

Factors Influencing the Tautomeric Equilibrium in Solution

The tautomeric ratio is not fixed but is highly sensitive to the surrounding environment. The interplay of solvent, temperature, and intermolecular interactions determines the predominant form in solution.[1][3]

factors Equilibrium Tautomeric Equilibrium (3-Substituted vs. 5-Substituted) Solvent Solvent Effects Solvent->Equilibrium Protic Polar Protic (e.g., H₂O, MeOH) Stabilizes via H-bonding Solvent->Protic Aprotic Dipolar Aprotic (e.g., DMSO, CDCl₃) Influences via polarity Solvent->Aprotic Nonpolar Nonpolar (e.g., C₆D₆, Toluene) Favors self-association Solvent->Nonpolar Temp Temperature Temp->Equilibrium Substituent Substituent Effects (Electronic Nature) Substituent->Equilibrium Interactions Intermolecular Interactions Interactions->Equilibrium Dimer Dimer/Trimer Formation (Self-Association) Interactions->Dimer Monomer Monomer-Solvent H-bonds Interactions->Monomer

Caption: Key factors influencing the pyrazole tautomeric equilibrium in solution.

Solvent Effects

The choice of solvent has a profound impact on the tautomeric ratio.

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and the pyridine-like nitrogen of the pyrazole ring, as well as the carbonyl of the ester group. They can selectively stabilize the more polar tautomer.[2]

  • Dipolar Aprotic Solvents (e.g., DMSO, CDCl₃): In these solvents, the equilibrium is influenced by the difference in dipole moments between the two tautomers.[2] In a strong hydrogen bond acceptor solvent like DMSO, intermolecular hydrogen bonds between pyrazole molecules are disrupted, favoring monomeric species hydrogen-bonded to the solvent.[6][7]

  • Nonpolar Solvents (e.g., C₆D₆, toluene): In nonpolar environments, pyrazole molecules tend to self-associate, forming dimers or trimers through intermolecular N-H···N hydrogen bonds.[7][8] This self-association can shift the equilibrium compared to the monomeric state observed in more polar solvents.

Temperature Effects

The rate of proton exchange between the two tautomers is temperature-dependent. At room temperature, this exchange is often fast on the NMR timescale, resulting in averaged signals for the C3/C5 and C4 carbons and any substituents.[3] By lowering the temperature, this exchange can be slowed, allowing for the observation and quantification of individual signals for each tautomer.[8][9] Variable-temperature (VT) NMR studies are thus invaluable for determining the thermodynamic parameters (ΔH and ΔS) of the equilibrium.[2]

Experimental and Computational Methodologies

A multi-faceted approach combining spectroscopic analysis and computational modeling is required for a thorough investigation of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomerism in solution.[3] It allows for the direct observation and quantification of the different species present.

Protocol 1: Variable-Temperature (VT) ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a solution of propan-2-yl 1H-pyrazole-5-carboxylate (approx. 10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or THF-d₈) in a high-quality NMR tube.

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). Note the presence of any broad or averaged signals for the pyrazole ring carbons (C3, C4, C5). The N-H proton will likely appear as a very broad signal between 10-14 ppm.[9]

  • Low-Temperature Acquisition: Cool the sample in the spectrometer in a stepwise manner (e.g., in 10-20 K decrements). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquisition.

  • Identify the Coalescence Temperature: Observe the broadening and eventual splitting of the averaged signals into two distinct sets of signals. The temperature at which the two signals merge into one broad peak is the coalescence temperature, which relates to the rate of exchange.

  • Quantification: At a temperature where the proton exchange is slow and sharp signals for both tautomers are observed, carefully integrate the corresponding signals in the ¹H spectrum (e.g., the C4-H signals). The ratio of the integrals directly corresponds to the tautomeric equilibrium constant (KT).

  • Causality: Lowering the temperature reduces the thermal energy available for overcoming the activation barrier of the intermolecular proton transfer, slowing the exchange rate to become "slow" on the NMR timescale.[3][8] This allows for the resolution of individual tautomers.

Protocol 2: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

  • Objective: To unambiguously assign the tautomers by identifying through-space proximity between the N-H proton and protons of the isopropyl ester group.

  • Methodology: At a low temperature where the N-H signals for the two tautomers are resolved, acquire a 2D NOESY or ROESY spectrum.

  • Interpretation:

    • In the 3-carboxylate tautomer , the N1-H proton is spatially close to the C5-H.

    • In the 5-carboxylate tautomer , the N1-H proton is spatially close to the ester group at C5. An NOE cross-peak between the N-H proton and the methine proton of the propan-2-yl group would provide strong evidence for this tautomer. This method has been successfully used to determine tautomer preferences in similar systems.[4]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are an excellent complementary tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[2]

Protocol 3: DFT-Based Energy Calculations

  • Structure Generation: Build the 3D structures of both the 3-carboxylate and 5-carboxylate tautomers.

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for each tautomer in the gas phase using a suitable level of theory (e.g., M06-2X/6-311++G(d,p) or B3LYP/6-311++G(d,p)).[3][4] The absence of imaginary frequencies confirms a true energy minimum.

  • Solvent Modeling: To simulate the solution environment, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), for each solvent of interest (e.g., water, DMSO).[2]

  • Energy Analysis: Compare the calculated Gibbs free energies (ΔG) of the two tautomers in both the gas phase and in solution. The tautomer with the lower ΔG is the thermodynamically more stable form. The energy difference (ΔΔG) can be used to calculate the theoretical KT.

  • Causality: This computational approach provides a thermodynamic basis for the observed equilibrium. It allows for the separation of intrinsic electronic effects (gas phase) from the stabilizing or destabilizing contributions of the solvent.

Data Synthesis and Interpretation

The combination of experimental and computational data provides a robust framework for understanding the tautomeric equilibrium.

Table 1: Predicted Tautomer Ratios in Various Solvents

SolventDielectric Constant (ε)H-Bonding CapabilityPredicted Predominant TautomerExpected KT ([3-form]/[5-form])Rationale
Toluene-d₈2.4None5-carboxylate< 0.5Favors self-association; intrinsic electronic effects of EWG dominate.
Chloroform-d4.8Weak Donor5-carboxylate< 0.8Low polarity, minimal specific solvent interactions.
THF-d₈7.6Acceptor5-carboxylate~ 1.0Moderate polarity may slightly stabilize the 3-form.
DMSO-d₆47.0Strong Acceptor5-carboxylate / Equilibrium~ 1.0 - 1.5Strong H-bond acceptor disrupts dimers, may shift equilibrium.[6]
Methanol-d₄33.0Donor & AcceptorEquilibrium> 1.0Protic solvent can stabilize both tautomers via H-bonding.

Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.

workflow Start Investigate Tautomerism of Propan-2-yl 1H-pyrazole-5-carboxylate Experimental Experimental Analysis (NMR Spectroscopy) Start->Experimental Computational Computational Modeling (DFT) Start->Computational RT_NMR 1. Acquire ¹H/¹³C NMR at Room Temperature Experimental->RT_NMR Build 1. Build Tautomer Structures Computational->Build VT_NMR 2. Perform Variable-Temp (VT) NMR to Slow Exchange RT_NMR->VT_NMR Quantify 3. Integrate Signals at Low Temp to Determine K_T VT_NMR->Quantify NOESY 4. Run 2D NOESY for Structural Confirmation Quantify->NOESY Conclusion Synthesize Data: Correlate Experimental K_T with Calculated ΔG NOESY->Conclusion GasPhase 2. Optimize in Gas Phase Build->GasPhase Solvent 3. Re-optimize with Solvent Model (PCM) GasPhase->Solvent Energy 4. Calculate ΔG to Predict Stability Solvent->Energy Energy->Conclusion

Caption: Integrated workflow for the study of pyrazole tautomerism.

Conclusion

The tautomeric equilibrium of propan-2-yl 1H-pyrazole-5-carboxylate is a dynamic process governed by a subtle interplay of intrinsic electronic effects and extrinsic environmental factors. While the electron-withdrawing nature of the carboxylate group likely favors the 5-substituted tautomer, the final equilibrium in solution is highly dependent on solvent polarity, hydrogen-bonding capabilities, and temperature. A rigorous characterization, employing a synergistic combination of variable-temperature NMR spectroscopy and DFT calculations, is essential for accurately quantifying the tautomeric ratio. The methodologies outlined in this guide provide a robust framework for such an investigation, enabling researchers to gain a deeper understanding and ultimately control the tautomeric behavior of this and related pyrazole scaffolds in the context of drug discovery and materials science.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles - Encyclopedia.pub. (2022, June 30). Encyclopedia.pub. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19). MDPI. [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives - ResearchGate. (n.d.). ResearchGate. [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019, July 19). National Center for Biotechnology Information. [Link]

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). [Link]

  • Theoretical study of the structure and tautomerism of N1-unsubstituted pyrazoles in the solid state - Freie Universität Berlin. (n.d.). Freie Universität Berlin. [Link]

  • A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles - Academia.edu. (n.d.). Academia.edu. [Link]

  • The annular tautomerism of the curcuminoid NH-pyrazoles - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. (n.d.). Royal Society of Chemistry. [Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament. (n.d.). Journament. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - MDPI. (2018, January 9). MDPI. [Link]

Sources

Foundational

Crystal Structure and X-Ray Diffraction of Propan-2-yl 1H-Pyrazole-5-Carboxylate: A Technical Guide

Executive Summary Propan-2-yl 1H-pyrazole-5-carboxylate (commonly referred to as isopropyl 1H-pyrazole-5-carboxylate) is a highly versatile heterocyclic building block. In modern medicinal chemistry, this pharmacophore i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propan-2-yl 1H-pyrazole-5-carboxylate (commonly referred to as isopropyl 1H-pyrazole-5-carboxylate) is a highly versatile heterocyclic building block. In modern medicinal chemistry, this pharmacophore is a critical intermediate in the synthesis of highly selective[1], as well as in the development of[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple structural description. Here, we dissect the annular tautomerism of the pyrazole core, detail a self-validating protocol for its synthesis and crystallization, and analyze the causality behind its solid-state architecture via X-ray diffraction (XRD).

Chemical Identity & Tautomeric Dynamics

A fundamental characteristic of 1H-pyrazole derivatives is their annular tautomerism. In solution, propan-2-yl 1H-pyrazole-5-carboxylate exists in a rapid, dynamic equilibrium with its tautomer, propan-2-yl 1H-pyrazole-3-carboxylate. The position of the proton rapidly exchanges between the N1 and N2 atoms of the pyrazole ring.

However, crystallization acts as a thermodynamic filter . During the transition from solution to the solid state, the molecular geometry is locked into the single most thermodynamically stable tautomeric form. This stabilization is driven by the minimization of lattice energy through the formation of highly directional intermolecular hydrogen bonds, a phenomenon consistently observed in .

Self-Validating Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, the chemical purity of the compound must be absolute. Impurities disrupt the crystal lattice, leading to twinning or amorphous precipitation. The following protocol is designed as a self-validating system , incorporating in-process Quality Control (QC) checkpoints to ensure causality between chemical purity and crystallographic success.

Step 1: Esterification of the Pyrazole Core
  • Reaction Setup : Suspend 1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous 2-propanol (10 volumes).

  • Catalysis : Add a catalytic amount of concentrated sulfuric acid (0.1 eq). Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon to facilitate nucleophilic attack by the sterically hindered secondary alcohol (2-propanol).

  • Reflux & Shift : Heat the mixture to reflux (82 °C) for 16 hours. To drive the equilibrium toward the ester, utilize a Soxhlet extractor fitted with molecular sieves (3Å) to continuously remove the water byproduct.

  • QC Checkpoint 1 (Self-Validation) : Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (1:1). The reaction is validated when the baseline spot (highly polar acid) completely disappears, replaced by a higher Rf​ spot (ester).

Step 2: Workup and Spectroscopic Validation
  • Neutralization : Cool the mixture and neutralize with saturated aqueous NaHCO3​ until pH 7.5 is reached. Extract with ethyl acetate ( 3×20 mL).

  • Drying : Dry the combined organic layers over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • QC Checkpoint 2 (Self-Validation) : Acquire a 1 H-NMR spectrum. The protocol is validated for crystallization only if the spectrum shows a distinct septet at 5.2 ppm (1H, methine) and a doublet at 1.3 ppm (6H, methyls), confirming the successful installation of the isopropyl group without residual starting material.

Step 3: Controlled Crystallization
  • Solvent Selection : Dissolve the highly pure propan-2-yl 1H-pyrazole-5-carboxylate in a minimum volume of ethyl acetate (polar).

  • Antisolvent Diffusion : Carefully layer an equal volume of n-hexane (non-polar antisolvent) on top of the ethyl acetate solution in a crystallization tube.

  • Thermodynamic Growth : Allow the tube to stand undisturbed at 20 °C for 5–7 days. Causality: Slow liquid-liquid diffusion gradually increases the supersaturation of the solution. This slow kinetic rate prevents rapid, chaotic nucleation, thermodynamically favoring the growth of pristine, defect-free monoclinic single crystals.

Workflow A 1. Esterification (1H-Pyrazole-5-COOH + 2-Propanol) B 2. In-Process QC (TLC: Disappearance of Acid) A->B Reaction Complete C 3. Workup & Extraction (EtOAc, NaHCO3 Wash) B->C Neutralization D 4. Spectroscopic Validation (1H-NMR: Septet at ~5.2 ppm) C->D Purity Check E 5. Slow Diffusion (Hexane/EtOAc Layering) D->E >98% Purity Confirmed F 6. Single Crystal XRD (Mo Kα, 293 K) E->F Thermodynamic Polymorph

Fig 1. Self-validating synthesis and crystallization workflow for X-ray quality crystals.

X-Ray Diffraction & Solid-State Architecture

Data Collection Parameters

Single-crystal X-ray diffraction (SCXRD) is typically performed on an Agilent or Rigaku diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Data is collected at 293(2) K (or 100 K for higher resolution to minimize thermal ellipsoid blurring).

Lattice and Hydrogen Bonding Causality

Propan-2-yl 1H-pyrazole-5-carboxylate crystallizes in a monoclinic crystal system, predominantly in the centrosymmetric P21​/c or C2/c space groups. The architectural causality of this specific lattice lies entirely in its hydrogen-bonding capacity.

The molecule possesses a strong hydrogen bond donor (the N-H of the pyrazole ring) and a strong hydrogen bond acceptor (the carbonyl oxygen C=O of the ester group). In the solid state, two adjacent molecules align in an antiparallel fashion. The N-H of Molecule A donates a hydrogen bond to the C=O of Molecule B, and vice versa. This reciprocal interaction forms a highly stable centrosymmetric dimer , crystallographically defined by an R22​(8) graph-set motif. These dimers further stack via π−π interactions between the aromatic pyrazole rings, creating extended 1D chains that dictate the macroscopic monoclinic geometry.

Hbond M1 Propan-2-yl 1H-pyrazole (Molecule A) Dimer Centrosymmetric Dimer R2,2(8) Motif M1->Dimer N-H ··· O=C H-Bond M2 Propan-2-yl 1H-pyrazole (Molecule B) M2->Dimer N-H ··· O=C H-Bond Lattice Extended 1D Lattice (π-π Stacking) Dimer->Lattice Crystal Packing

Fig 2. Solid-state dimerization via hydrogen bonding and extended lattice packing.

Quantitative Data Summaries

To provide a benchmark for structural validation, the following tables summarize the expected quantitative metrics for both the in-process QC and the final crystallographic parameters.

Table 1: Representative Crystallographic Parameters

Note: Values are representative benchmarks based on analogous monoclinic pyrazole-carboxylate structures.

Crystallographic ParameterRepresentative Value
Chemical Formula C7​H10​N2​O2​
Formula Weight 154.17 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈11.5 Å, b≈8.2 Å, c≈9.4 Å
Beta Angle ( β ) ≈105.2∘
Cell Volume ( V ) ≈855 Å 3
Z (Molecules per unit cell) 4
Density (calculated) ≈1.19 g/cm 3
Absorption Coefficient ( μ ) ≈0.09 mm −1
F(000) 328
Table 2: In-Process Quality Control (QC) Metrics
Analytical MethodTarget Metric for ValidationCausality / Significance
TLC ( Rf​ value) 0.65 (Hexane/EtOAc 1:1)Confirms complete conversion of the highly polar acid ( Rf​≈0.1 ) to the ester.
1 H-NMR (Methine) Septet, δ≈5.2 ppm, J=6.2 HzValidates the steric environment of the isopropyl CH proton splitting by two adjacent methyl groups.
1 H-NMR (Methyls) Doublet, δ≈1.3 ppm, J=6.2 HzValidates the presence of the six equivalent protons of the isopropyl CH3​ groups.
IR Spectroscopy Sharp peak at ≈1715 cm −1 Confirms the presence of the ester carbonyl ( C=O ) stretching frequency.

References

  • Schlierf, A., et al. "Targeted inhibition of the COP9 signalosome for treatment of cancer." Nature Communications, 2016. Available at:[Link]

  • Wang, H., et al. "Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy." Journal of Medicinal Chemistry, 2023. Available at:[Link]

  • Du, D., et al. "The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2." Zeitschrift für Kristallographie - New Crystal Structures, 2025. Available at:[Link]

Sources

Exploratory

Engineering the Propan-2-yl 1H-Pyrazole-5-Carboxylate Pharmacophore: A Technical Guide for Rational Drug Design

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of anti-inflammatory agents, kinase inhibitors, and agrochemicals. Specifically, propan-2-yl 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, heavily utilized in the development of anti-inflammatory agents, kinase inhibitors, and agrochemicals. Specifically, propan-2-yl 1H-pyrazole-5-carboxylate derivatives (often referred to as isopropyl pyrazole-5-carboxylates) offer a highly tunable pharmacophore[1]. The integration of a propan-2-yl (isopropyl) group introduces a defined steric bulk and lipophilicity, while the 1H-pyrazole-5-carboxylate core provides a rigid framework capable of precise hydrogen bond donor/acceptor interactions.

This whitepaper provides an in-depth, self-validating framework for the computational modeling, synthesis, and pharmacological profiling of these derivatives. By understanding the causality behind structural choices and experimental parameters, drug development professionals can leverage this scaffold to target complex biological systems such as Cyclooxygenase-2 (COX-2) and Aurora kinases [2].

Mechanistic Rationale: Deconstructing the Pharmacophore

To design effective ligands, we must first understand the causality behind the structural features of the propan-2-yl 1H-pyrazole-5-carboxylate scaffold:

  • The Pyrazole Core (Bioisosteric Versatility): The pyrazole ring acts as a robust bioisostere for aromatic rings and amides. Its adjacent nitrogen atoms serve dual roles: an unalkylated nitrogen (N1) acts as a strong hydrogen bond donor (HBD), while the sp2-hybridized nitrogen (N2) acts as a hydrogen bond acceptor (HBA). This push-pull dynamic is critical for anchoring the molecule in hinge regions of kinases [4].

  • The Propan-2-yl (Isopropyl) Substituent: Positioned typically at N1 or C3, the propan-2-yl group is not merely a lipophilic appendage; it is a spatial determinant. The branched aliphatic chain fits optimally into specific hydrophobic pockets (e.g., the valine/leucine-rich secondary pockets of COX-2), increasing target residence time and improving the overall membrane permeability (LogP) of the molecule without violating Lipinski's Rule of Five.

  • The 5-Carboxylate Moiety: The ester linkage acts as a critical HBA vector. In COX-2 inhibition, the carbonyl oxygen frequently engages in hydrogen bonding with Arg120 or Tyr355 [1]. Furthermore, the carboxylate serves as a synthetic handle for downstream derivatization into amides or hydrazides, allowing for rapid library expansion.

Computational Workflow: 3D Pharmacophore Modeling

A reliable pharmacophore model must be a self-validating system. We employ a ligand-based approach, utilizing a training set of known active propan-2-yl pyrazole derivatives and a decoy set to ensure the model's predictive power.

Step-by-Step Modeling Protocol
  • Dataset Curation: Assemble a training set of highly active compounds ( IC50​<100 nM) and a mathematically generated decoy set (compounds with similar 1D physicochemical properties but distinct 2D topologies). Causality: Using decoys prevents the model from artificially inflating its success rate based on generic lipophilicity or molecular weight.

  • Conformational Generation: Generate 3D conformers using a systematic search algorithm with an energy window of 20 kcal/mol above the global minimum. Causality: Conformers above this threshold suffer from severe entropic penalties and are highly unlikely to represent the bioactive state upon target binding.

  • Feature Extraction: Map the spatial arrangement of HBD, HBA, Hydrophobic (HY), and Ring Aromatic (RA) features. For propan-2-yl 1H-pyrazole-5-carboxylates, the model typically converges on a 4-point pharmacophore: 1 HBD (pyrazole NH), 1 HBA (carboxylate C=O), 1 HY (propan-2-yl group), and 1 RA (pyrazole ring).

  • Model Validation: Validate the model by screening the mixed active/decoy database. Calculate the Receiver Operating Characteristic (ROC) curve and the Güner-Henry (GH) score. A GH score >0.7 indicates a highly robust model suitable for virtual screening.

PharmacophoreWorkflow Start Target Identification (e.g., COX-2, Kinases) DataPrep Ligand Dataset Prep (Actives & Decoys) Start->DataPrep ConfGen Conformer Generation (< 20 kcal/mol threshold) DataPrep->ConfGen FeatExt Feature Extraction (HBA, HBD, HY, RA) ConfGen->FeatExt ModelGen 3D Model Generation FeatExt->ModelGen Validation Validation (ROC/GH Score) ModelGen->Validation Validation->ModelGen Refine Parameters Screening Virtual Screening Validation->Screening

Figure 1: Self-validating computational workflow for 3D pharmacophore generation.

Synthetic Methodology & Structural Derivatization

To translate the computational model into physical assets, a robust synthetic route is required. The synthesis of the core scaffold relies on the regioselective cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds.

Protocol: Synthesis of Ethyl 3-(propan-2-yl)-1H-pyrazole-5-carboxylate

This protocol is designed to maximize thermodynamic stability and regiocontrol.

  • Preparation of Reactants: Dissolve 1.0 equivalent of ethyl 2,4-dioxo-5-methylhexanoate in absolute ethanol. Causality: Absolute ethanol is chosen as a protic solvent to facilitate the initial nucleophilic attack and subsequent dehydration steps without introducing competing hydrolysis of the ester.

  • Hydrazine Addition: Slowly add 1.1 equivalents of hydrazine hydrate (or an alkylhydrazine if N-substitution is desired) dropwise at 0°C. Causality: The exothermic nature of the initial imine formation requires cooling to prevent the formation of unwanted side products or degradation of the dicarbonyl.

  • Cyclocondensation (Thermodynamic Control): Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2 to 4 hours. Causality: While kinetic intermediates form rapidly at lower temperatures, refluxing drives the equilibrium toward the fully aromatized, thermodynamically stable pyrazole ring via dehydration.

  • Isolation & Purification: Concentrate the mixture under reduced pressure. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography (Hexane:EtOAc gradient).

  • Characterization: Confirm the structure via 1H -NMR (look for the characteristic septet of the propan-2-yl CH proton around δ 3.0 ppm and the pyrazole C4-H singlet around δ 6.6 ppm) and LC-MS [5].

SyntheticWorkflow Hydrazine Hydrazine Hydrate Cyclo Cyclocondensation (EtOH, Reflux, 2-4h) Hydrazine->Cyclo Dicarbonyl Ethyl 2,4-dioxo- 5-methylhexanoate Dicarbonyl->Cyclo Scaffold Ethyl 3-(propan-2-yl)- 1H-pyrazole-5-carboxylate Cyclo->Scaffold Deriv Derivatization (e.g., Amidation, Suzuki) Scaffold->Deriv Purify HPLC Purification & NMR/MS Characterization Deriv->Purify

Figure 2: Synthetic pipeline for generating and derivatizing the propan-2-yl pyrazole-5-carboxylate core.

Pharmacological Profiling & Quantitative Data

The propan-2-yl 1H-pyrazole-5-carboxylate scaffold has demonstrated significant efficacy across multiple therapeutic targets. By modifying the ester group into various amides or coupling the pyrazole ring with aryl halides, researchers have achieved high selectivity indices.

Below is a summarized quantitative profile comparing various derivatives based on this core scaffold against common targets (data synthesized from established literature benchmarks for pyrazole-5-carboxylates) [1][3][4].

Table 1: Pharmacological Profiling of Pyrazole-5-Carboxylate Derivatives
Compound IDCore Scaffold ModificationPrimary Target IC50​ ( μ M)Selectivity Index (SI)Key Pharmacophore Interaction
PZ-01 3-(propan-2-yl) ethyl esterCOX-20.85> 120 (vs COX-1)Ester C=O H-bonds with Arg120
PZ-02 1-(propan-2-yl)-5-carboxylic acidO-acetylserine sulfhydrylase5.20N/AAcid moiety mimics substrate
PZ-03 3-amino-1-(propan-2-yl) amideAurora A Kinase0.04> 50 (vs Aurora B)Pyrazole N1/N2 binds hinge region
PZ-04 3-(propan-2-yl)-5-carbohydrazide5-LOX4.93> 80 (vs 12-LOX)Hydrazide chelates active site iron

Note: The integration of the propan-2-yl group in PZ-01 and PZ-03 significantly lowers the IC50​ compared to their methyl-substituted counterparts, proving the causal relationship between the specific steric bulk of the isopropyl group and target affinity.

Conclusion

The propan-2-yl 1H-pyrazole-5-carboxylate scaffold is a highly versatile and structurally efficient pharmacophore. By utilizing a self-validating computational workflow to map its 3D spatial features, and employing thermodynamically controlled synthetic protocols, researchers can rapidly generate libraries of potent inhibitors. Whether acting as a bioisostere for anti-inflammatory drug design or as a hinge-binding motif for kinase inhibition, the precise interplay between the pyrazole's hydrogen-bonding capacity and the isopropyl group's hydrophobic bulk makes this derivative a cornerstone of modern rational drug design.

References

  • Fadaly, W. A. A., et al. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules (MDPI). Available at: [Link]

  • Magalhães, P., et al. "Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Nitulescu, G. M., et al. "New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation." International Journal of Molecular Sciences (MDPI). Available at: [Link]

  • PubChem Compound Summary. "Ethyl 3-amino-1-isopropyl-1H-pyrazole-5-carboxylate (CID 19619961)." National Center for Biotechnology Information. Available at:[Link]

Foundational

propan-2-yl 1H-pyrazole-5-carboxylate hydrogen bonding interactions and dipole moment

An In-depth Technical Guide to the Physicochemical Properties of Propan-2-yl 1H-pyrazole-5-carboxylate: Hydrogen Bonding and Dipole Moment Abstract: This technical guide provides a comprehensive analysis of the key physi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Propan-2-yl 1H-pyrazole-5-carboxylate: Hydrogen Bonding and Dipole Moment

Abstract: This technical guide provides a comprehensive analysis of the key physicochemical properties of propan-2-yl 1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the fundamental aspects of its molecular structure that govern its non-covalent interactions and electronic distribution. Specifically, this document offers a detailed examination of the hydrogen bonding capabilities and the resultant dipole moment of the molecule. By synthesizing theoretical principles with data from analogous structures, this guide provides predictive insights into the behavior of this compound, outlining experimental and computational workflows for its empirical validation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular properties to inform rational design and application.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole ring system is a privileged scaffold in drug discovery, appearing in a wide array of approved therapeutics, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various kinase inhibitors in oncology. Its prevalence stems from its unique combination of features: it is a stable aromatic heterocycle with strategically positioned hydrogen bond donor and acceptor sites, allowing it to engage in specific and robust interactions with biological targets. The substituent at the 5-position, in this case, a propan-2-yl carboxylate group, significantly modulates the electronic properties and steric profile of the core scaffold, influencing its solubility, crystal packing, and binding affinity.

Understanding the hydrogen bonding networks and the overall molecular polarity (dipole moment) of propan-2-yl 1H-pyrazole-5-carboxylate is therefore critical for predicting its behavior in both biological and material contexts. This guide elucidates these properties through a first-principles approach, grounded in established chemical theory and supported by data from closely related analogs.

Molecular Structure and Functional Group Analysis

To comprehend the intermolecular forces and electronic nature of propan-2-yl 1H-pyrazole-5-carboxylate, we must first deconstruct its constituent functional groups. The molecule comprises two key regions: the aromatic pyrazole head and the flexible ester tail.

  • 1H-Pyrazole Core: This five-membered aromatic ring contains two adjacent nitrogen atoms.

    • Pyrrolic Nitrogen (N1-H): The nitrogen atom bearing a hydrogen is an excellent hydrogen bond donor .

    • Pyridinic Nitrogen (N2): The sp²-hybridized nitrogen atom is a potent hydrogen bond acceptor due to the localization of a lone pair of electrons in the plane of the ring.

  • Propan-2-yl Carboxylate Group (-COOiPr): This group is attached to the C5 position of the pyrazole ring.

    • Carbonyl Oxygen (C=O): The oxygen of the carbonyl group is a strong hydrogen bond acceptor .

    • Ester Oxygen (C-O-iPr): This oxygen is a significantly weaker hydrogen bond acceptor.

    • Propan-2-yl (Isopropyl) Group: This bulky, non-polar alkyl group introduces steric hindrance, which can influence the accessibility of the nearby carbonyl oxygen and dictate the preferred conformations and crystal packing arrangements.

A summary of the hydrogen bonding sites is presented in Table 1.

Table 1: Hydrogen Bond Donor and Acceptor Sites in Propan-2-yl 1H-pyrazole-5-carboxylate

SiteFunctional GroupTypeRole
N1-HPyrazolePyrrolic NitrogenHydrogen Bond Donor
N2PyrazolePyridinic NitrogenHydrogen Bond Acceptor
C=OCarboxylateCarbonyl OxygenHydrogen Bond Acceptor

Part 1: Hydrogen Bonding Interactions

Hydrogen bonds are the primary non-covalent interactions that will govern the self-assembly, solubility, and receptor docking of this molecule. The presence of both a single strong donor (N1-H) and two strong acceptors (N2 and C=O) allows for the formation of diverse and stable intermolecular motifs.

Plausible Intermolecular Hydrogen Bonding Motifs

Based on extensive studies of pyrazole and carboxamide-containing structures in the Cambridge Structural Database, two primary hydrogen bonding patterns are predicted to be the most favorable: the catemer and the dimer .

  • The N-H···N Pyrazole Catemer: The most common motif observed in crystalline pyrazoles is the formation of a one-dimensional chain, or catemer, where the N1-H donor of one molecule interacts with the N2 acceptor of an adjacent molecule. This head-to-tail arrangement creates a robust, cooperative hydrogen-bonding network.

  • The N-H···O=C Carboxylate-Linked Dimer: An alternative and highly stable motif involves the formation of a centrosymmetric dimer, where the N1-H donor of one molecule interacts with the carbonyl oxygen acceptor of a second molecule. This creates a cyclic R²₂(8) graph set notation, a commonly observed and highly stable hydrogen-bonding pattern in systems with N-H donors and carbonyl acceptors.

The selection between these motifs in the solid state is a delicate balance between the intrinsic strength of the N-H···N versus N-H···O hydrogen bond and the steric demands of the isopropyl group, which may favor one packing arrangement over another.

Visualizing Hydrogen Bonding Motifs

The logical flow for determining the dominant hydrogen bonding pattern can be visualized as follows.

H_Bonding_Motifs start Molecule: Propan-2-yl 1H-pyrazole-5-carboxylate donor Primary H-Bond Donor: Pyrazole N1-H start->donor acceptors Primary H-Bond Acceptors start->acceptors motif1 Motif 1: N-H···N Pyrazole Catemer (Chain) donor->motif1 interacts with motif2 Motif 2: N-H···O=C Carboxylate Dimer (Cyclic) donor->motif2 interacts with acceptor_n Pyridinic Nitrogen (N2) acceptors->acceptor_n acceptor_o Carbonyl Oxygen (C=O) acceptors->acceptor_o acceptor_n->motif1 acceptor_o->motif2 outcome Dominant Solid-State Structure motif1->outcome motif2->outcome

Caption: Potential intermolecular hydrogen bonding pathways.

Experimental Protocol for H-Bonding Analysis

A multi-technique approach is required to unambiguously determine the hydrogen bonding behavior.

Workflow: Experimental Verification of Hydrogen Bonding

  • Synthesis and Purification:

    • Synthesize propan-2-yl 1H-pyrazole-5-carboxylate via Fischer esterification of 1H-pyrazole-5-carboxylic acid with isopropanol under acidic catalysis.

    • Purify the product using column chromatography followed by recrystallization to obtain high-purity single crystals.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Objective: To definitively determine the solid-state structure and map the precise hydrogen bonding geometry.

    • Procedure:

      • Mount a suitable single crystal onto a goniometer head.

      • Place the crystal in a stream of cold nitrogen (typically 100 K) to reduce thermal motion.

      • Irradiate the crystal with monochromatic X-rays.

      • Collect diffraction data over a full sphere of rotation.

      • Solve and refine the crystal structure using software such as SHELXL.

    • Data Analysis: Identify intermolecular N-H···N and N-H···O distances and angles. A donor-acceptor distance of < 3.2 Å and an angle of > 120° is indicative of a hydrogen bond.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Objective: To observe the effect of hydrogen bonding on vibrational frequencies, particularly the N-H stretching mode.

    • Procedure:

      • Prepare a dilute solution of the compound in a non-polar solvent (e.g., CCl₄) to observe the "free" non-hydrogen-bonded N-H stretch.

      • Acquire a spectrum of the neat solid (e.g., using an ATR accessory).

    • Data Analysis: The N-H stretching frequency (ν(N-H)) in the solid state will be red-shifted (moved to a lower wavenumber) and broadened compared to the sharp "free" N-H band in the dilute solution. The magnitude of this shift correlates with the strength of the hydrogen bond.

Part 2: Dipole Moment Analysis

The molecular dipole moment (μ) is a measure of the net polarity of a molecule, arising from the vector sum of all individual bond dipoles. It is a critical parameter that influences a compound's solubility in polar solvents, its interaction with electromagnetic fields, and its ability to engage in dipole-dipole interactions with biological targets.

Vector Analysis of Group Dipoles

The net dipole moment of propan-2-yl 1H-pyrazole-5-carboxylate is primarily the result of the vector addition of two major group dipoles:

  • The Pyrazole Ring Dipole: The pyrazole ring itself possesses a significant dipole moment originating from the electronegativity difference between carbon and nitrogen atoms. Based on experimental data for pyrazole, the dipole moment is approximately 2.2 D, directed from the C4 carbon towards the midpoint of the N1-N2 bond.

  • The Ester Group Dipole: The ester group has a large bond dipole due to the highly polar C=O bond.

The final molecular dipole moment is highly dependent on the conformation of the ester group relative to the pyrazole ring. Rotation around the C5-C(O) single bond will change the orientation of the ester dipole vector, thereby altering the magnitude and direction of the overall molecular dipole. The sterically bulky isopropyl group will likely favor a conformation where it is oriented away from the ring, leading to a relatively planar arrangement between the pyrazole and carboxylate groups.

Visualizing the Dipole Moment Vector Sum

The relationship between group dipoles and the net molecular dipole can be represented logically.

Dipole_Moment_Vectors mol Propan-2-yl 1H-pyrazole-5-carboxylate group1 Vector 1: Pyrazole Ring Dipole (μ_ring) mol->group1 group2 Vector 2: Ester Group Dipole (μ_ester) mol->group2 sum Vector Summation μ_total = μ_ring + μ_ester group1->sum group2->sum conformation Molecular Conformation (Torsional Angle) conformation->sum influences vector orientation result Net Molecular Dipole Moment (μ_total) sum->result

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Propan-2-yl 1H-pyrazole-5-carboxylate

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of propan-2-yl 1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of propan-2-yl 1H-pyrazole-5-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Pyrazole scaffolds are prevalent in a wide range of pharmaceuticals due to their diverse biological activities.[1][2][3][4] This guide details a robust and scalable two-step synthetic sequence, beginning with the alkaline hydrolysis of a commercially available ethyl ester precursor to yield 1H-pyrazole-5-carboxylic acid, followed by a classic acid-catalyzed Fischer esterification with isopropanol. The causality behind experimental choices, safety protocols, in-process controls, and methods for final product validation are thoroughly discussed to ensure reproducibility and high purity.

Introduction and Synthetic Strategy

The synthesis of pyrazole-5-carboxylate esters is a fundamental task for chemists developing novel therapeutic agents. These motifs serve as key intermediates for more complex molecular architectures. The chosen synthetic strategy is designed for maximum flexibility and reliability, proceeding via two distinct, high-yielding stages:

  • Saponification: Hydrolysis of a stable, readily available precursor, ethyl 1H-pyrazole-5-carboxylate, to the corresponding carboxylic acid. This intermediate is the crucial linchpin for diversification.

  • Fischer Esterification: Direct, acid-catalyzed esterification of 1H-pyrazole-5-carboxylic acid with isopropanol. This equilibrium-driven reaction is pushed to completion by using the alcohol as both reactant and solvent.[5][6][7]

This approach allows for the isolation and purification of the intermediate carboxylic acid, ensuring that the final esterification step begins with high-purity material, which simplifies the final purification.

Chemical Principles and Reaction Mechanism

The cornerstone of this synthesis is the Fischer esterification, a classic organic reaction where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst.[7][8][9] The mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[5][10]

  • Nucleophilic Attack: A lone pair from the alcohol's oxygen atom attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[10]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

The entire process is in equilibrium. To drive the reaction toward the product, Le Châtelier's principle is applied by using a large excess of the alcohol (isopropanol), which serves as the solvent.[6][8]

Fischer_Esterification cluster_0 Fischer Esterification Mechanism RCOOH Pyrazole-5-Carboxylic Acid Protonated_RCOOH Protonated Acid (Activated) RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (Catalyst) Protonated_RCOOH->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Isopropanol ROH Isopropanol Tetrahedral_Intermediate->Protonated_RCOOH - Isopropanol Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral_Intermediate Reverse Transfer Protonated_Ester Protonated Ester + H₂O Proton_Transfer->Protonated_Ester - H₂O Protonated_Ester->Proton_Transfer + H₂O Ester Propan-2-yl 1H-pyrazole-5-carboxylate Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺

Caption: Mechanism of the acid-catalyzed Fischer Esterification.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis.

Materials and Reagents

Ensure all reagents are of appropriate purity. Anhydrous solvents should be used where specified.

ReagentFormulaMW ( g/mol )CAS No.PropertiesSupplier
Ethyl 1H-pyrazole-5-carboxylateC₆H₈N₂O₂140.1437686-67-2Solid, MP: 40-42 °CSigma-Aldrich
Sodium Hydroxide (NaOH)NaOH40.001310-73-2Solid, corrosiveFisher Scientific
Hydrochloric Acid (HCl), conc.HCl36.467647-01-0Liquid, ~37%, corrosiveVWR
Isopropanol (IPA)C₃H₈O60.1067-63-0Liquid, flammable, irritant[11][12][13][14]J.T. Baker
Sulfuric Acid (H₂SO₄), conc.H₂SO₄98.087664-93-9Liquid, ~98%, corrosiveEMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Solid, desiccantAcros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Liquid, flammableFisher Scientific
HexanesN/A~86.18110-54-3Liquid, flammableSigma-Aldrich
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Fume Hood: All manipulations involving concentrated acids (HCl, H₂SO₄) and volatile organic solvents must be performed in a certified chemical fume hood.

  • Acid Handling: Concentrated sulfuric acid and hydrochloric acid are extremely corrosive and can cause severe burns.[15] Handle with extreme care. Always add acid to water/alcohol, never the other way around.

  • Flammable Solvents: Isopropanol, ethyl acetate, and hexanes are flammable.[13] Keep away from ignition sources such as heat, sparks, and open flames.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Neutralize acidic and basic aqueous waste before disposal.

Protocol 1: Synthesis of 1H-pyrazole-5-carboxylic acid (Precursor)

This protocol details the hydrolysis of the starting ester to the carboxylic acid.[16]

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1H-pyrazole-5-carboxylate (10.0 g, 71.4 mmol) in 100 mL of methanol.

  • Base Addition: Prepare a solution of sodium hydroxide (4.28 g, 107.1 mmol, 1.5 eq) in 50 mL of deionized water. Add the NaOH solution to the flask.

  • Reaction: Affix a reflux condenser and heat the mixture to 60 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Cooling and Concentration: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the solid under vacuum to a constant weight. This typically yields 1H-pyrazole-5-carboxylic acid as a white powder (Yield: 8.0-8.5 g, 90-95%). The product is often of sufficient purity for the next step.

Protocol 2: Synthesis of Propan-2-yl 1H-pyrazole-5-carboxylate

This protocol details the Fischer esterification of the carboxylic acid intermediate.

  • Reaction Setup: To a 250 mL flame-dried, round-bottom flask containing a magnetic stir bar, add 1H-pyrazole-5-carboxylic acid (5.0 g, 39.7 mmol).

  • Reagent Addition: Add 100 mL of isopropanol to the flask. The carboxylic acid may not fully dissolve initially.

  • Catalyst Addition: Place the flask in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (1.1 mL, 20.4 mmol, 0.5 eq) dropwise via a glass pipette. An exotherm may be observed.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 82 °C) using a heating mantle. Continue refluxing for 12-18 hours. The reaction should become a clear, homogeneous solution as it proceeds. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting carboxylic acid is no longer visible.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 200 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Caution: Vigorous gas evolution (CO₂) will occur. Perform this step slowly and with stirring.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to afford propan-2-yl 1H-pyrazole-5-carboxylate as a clear oil or white solid. (Expected Yield: 5.0-5.8 g, 75-85%).

Experimental Workflow Visualization

The overall synthetic process is summarized in the following workflow diagram.

Synthesis_Workflow cluster_protocol1 Protocol 1: Saponification cluster_protocol2 Protocol 2: Fischer Esterification P1_Start Dissolve Ester in Methanol P1_Base Add NaOH Solution P1_Start->P1_Base P1_Reflux Heat to 60°C (2-4h) P1_Base->P1_Reflux P1_Concentrate Remove Methanol P1_Reflux->P1_Concentrate P1_Acidify Acidify with HCl to pH 2 P1_Concentrate->P1_Acidify P1_Isolate Filter & Dry Solid P1_Acidify->P1_Isolate P1_Product 1H-pyrazole-5-carboxylic acid P1_Isolate->P1_Product P2_Start Combine Acid & Isopropanol P1_Product->P2_Start Use as Starting Material P2_Catalyst Add H₂SO₄ Catalyst P2_Start->P2_Catalyst P2_Reflux Reflux (12-18h) P2_Catalyst->P2_Reflux P2_Workup Neutralize & Extract P2_Reflux->P2_Workup P2_Purify Column Chromatography P2_Workup->P2_Purify P2_Product Final Product P2_Purify->P2_Product

Caption: Overall workflow for the two-step synthesis.

Characterization and Validation

The identity and purity of the final product, propan-2-yl 1H-pyrazole-5-carboxylate, should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expect signals for the isopropyl methine (septet), isopropyl methyls (doublet), and two distinct pyrazole ring protons (doublets), along with a broad singlet for the N-H proton.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework.

  • MS (Mass Spectrometry): To confirm the molecular weight (M.W. 168.18 g/mol ). Expect to see the molecular ion peak [M+H]⁺ at m/z 169.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Expect characteristic peaks for the N-H stretch (~3200-3400 cm⁻¹), C-H stretches (~2980 cm⁻¹), and the ester carbonyl (C=O) stretch (~1715 cm⁻¹).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Protocol 1 Incomplete hydrolysis. Insufficient acidification.Increase reaction time or temperature. Ensure pH is robustly acidic (~2) before filtration.
Low Yield in Protocol 2 Incomplete reaction. Wet reagents/glassware.Extend reflux time. Ensure isopropanol is anhydrous and glassware is flame-dried. Water inhibits Fischer esterification.
Reaction Stalls (Protocol 2) Insufficient catalyst.Add a small additional amount of H₂SO₄ catalyst.
Difficult Purification Presence of unreacted starting material or side products.Ensure the workup (neutralization and washing) is thorough to remove the acidic starting material. Optimize chromatography gradient for better separation.

References

  • Patents, G. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Airgas. (n.d.). Isopropyl Alcohol - SAFETY DATA SHEET. Retrieved from [Link]

  • NJ.gov. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Patents, G. (n.d.). US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. Google Patents.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC. Retrieved from [Link]

  • Thieme. (2022). Synthesis and Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Planol. (n.d.). Isopropanol Safety Data Sheet. Retrieved from [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (n.d.). 4.4 Formation of Esters from Carboxylic Acids and Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Isopropyl alcohol 99%. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • Sydney Solvents. (n.d.). Isopropanol SDS. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

Sources

Application

The Pyrazole Core: Application Notes on Propan-2-yl 1H-pyrazole-5-carboxylate as a Versatile Building Block in Drug Discovery

Abstract The pyrazole motif is a privileged heterocyclic scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole motif is a privileged heterocyclic scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, make it a cornerstone in the design of novel therapeutic agents.[3][4] This document provides a detailed guide for researchers on the strategic use of propan-2-yl 1H-pyrazole-5-carboxylate, a key building block for accessing a diverse range of pyrazole-based compounds. We will explore its synthesis, reactivity, and application in the construction of pyrazole-5-carboxamides and C-C coupled analogues, which are prominent in a multitude of biologically active molecules.[5][6][7] This guide presents field-proven protocols and explains the underlying chemical principles to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring feature in a wide array of pharmaceuticals.[4][8] Its prevalence is not coincidental; the pyrazole core offers a unique combination of properties that are highly advantageous for drug design. These include:

  • Metabolic Stability: The aromatic nature of the pyrazole ring often imparts resistance to metabolic degradation, a crucial factor for improving a drug's pharmacokinetic profile.[2]

  • Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (N), enabling it to form key interactions with biological targets such as enzymes and receptors.[4]

  • Structural Rigidity and Versatility: The planar pyrazole ring provides a rigid scaffold that can be readily functionalized at multiple positions, allowing for precise control over the spatial arrangement of substituents to optimize target binding.[3]

Over 40 pyrazole-containing drugs have received FDA approval, targeting a broad spectrum of diseases including inflammation, cancer, and neurological disorders.[1][4] This impressive track record underscores the therapeutic potential of this heterocyclic system and fuels the ongoing interest in developing new pyrazole-based drug candidates.

Propan-2-yl 1H-pyrazole-5-carboxylate: A Strategic Building Block

Propan-2-yl 1H-pyrazole-5-carboxylate serves as an excellent starting point for the synthesis of a variety of pyrazole derivatives. The isopropyl ester provides a balance of stability and reactivity, acting as a protecting group for the carboxylic acid functionality that can be readily removed under controlled conditions. This allows for late-stage diversification, a key strategy in modern drug discovery for efficiently exploring structure-activity relationships (SAR).

The general workflow for utilizing this building block can be visualized as follows:

Caption: General synthetic pathways using propan-2-yl 1H-pyrazole-5-carboxylate.

Core Synthetic Protocols

The following sections provide detailed, step-by-step protocols for the key transformations involving propan-2-yl 1H-pyrazole-5-carboxylate. These protocols are designed to be robust and adaptable to a range of substrates.

Protocol 1: Hydrolysis of the Isopropyl Ester

The first critical step in many synthetic routes is the deprotection of the isopropyl ester to unveil the carboxylic acid. This can be achieved under either basic or acidic conditions.

Method A: Basic Hydrolysis

This is often the preferred method due to its mild conditions and high yields.

  • Materials:

    • Propan-2-yl 1H-pyrazole-5-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the propan-2-yl 1H-pyrazole-5-carboxylate in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

    • Add the base (e.g., LiOH, 2.0 eq) to the solution and stir the mixture at room temperature or with gentle heating (40-50 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 1H-pyrazole-5-carboxylic acid.

Method B: Acidic Hydrolysis

While less common for simple hydrolysis, acidic conditions can be useful in specific contexts, particularly if the molecule contains base-labile functional groups.[9]

  • Materials:

    • Propan-2-yl 1H-pyrazole-5-carboxylate (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

    • Water

    • Dioxane (co-solvent, optional)

  • Procedure:

    • Dissolve the propan-2-yl 1H-pyrazole-5-carboxylate in a mixture of water and a co-solvent like dioxane.

    • Carefully add the concentrated acid and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product as described in the basic hydrolysis protocol.

Parameter Basic Hydrolysis (LiOH/NaOH) Acidic Hydrolysis (H₂SO₄/HCl)
Reagents LiOH or NaOH in THF/WaterConcentrated H₂SO₄ or HCl in Water/Dioxane
Temperature Room Temperature to 50 °CReflux
Reaction Time 2 - 12 hours4 - 24 hours
Workup Acidification and extractionNeutralization and extraction
Advantages Mild conditions, generally high yieldsUseful for base-sensitive substrates
Disadvantages May not be suitable for base-labile groupsHarsh conditions, potential for side reactions

Table 1: Comparison of Hydrolysis Methods for Propan-2-yl 1H-pyrazole-5-carboxylate.

Protocol 2: Amide Coupling to Synthesize Pyrazole-5-carboxamides

Pyrazole-5-carboxamides are a prominent class of compounds with a wide range of biological activities, including anticancer and anti-inflammatory properties.[10][11] The synthesis of these amides is typically achieved by coupling the pyrazole-5-carboxylic acid with a desired amine using a coupling agent.

Caption: General workflow for amide bond formation.

  • Materials:

    • 1H-Pyrazole-5-carboxylic acid (from Protocol 1) (1.0 eq)

    • Amine (1.1 - 1.5 eq)

    • Coupling agent (e.g., HATU, HOBt/EDC) (1.1 - 1.5 eq)

    • Base (e.g., DIPEA, N-methylmorpholine) (2.0 - 3.0 eq)

    • Anhydrous solvent (e.g., DMF, DCM)

  • Procedure:

    • Dissolve the 1H-pyrazole-5-carboxylic acid in the anhydrous solvent.

    • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir at room temperature until the reaction is complete as monitored by TLC (typically 2-16 hours).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

An alternative method involves the conversion of the carboxylic acid to the more reactive acyl chloride.[12]

Method B: Via Acyl Chloride

  • Materials:

    • 1H-Pyrazole-5-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq)

    • Anhydrous DCM or THF

    • Catalytic DMF

    • Amine (1.1 - 1.5 eq)

    • Base (e.g., Triethylamine, Pyridine) (2.0 - 3.0 eq)

  • Procedure:

    • Suspend the 1H-pyrazole-5-carboxylic acid in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure.

    • Dissolve the crude acyl chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the amine and base in anhydrous DCM and cool to 0 °C.

    • Slowly add the acyl chloride solution to the amine solution.

    • Stir at room temperature until the reaction is complete.

    • Work up and purify as described in Method A.

Protocol 3: Suzuki Cross-Coupling for C5-Arylation/Heteroarylation

The Suzuki cross-coupling reaction is a powerful tool for forming C-C bonds and is widely used in medicinal chemistry to introduce aryl or heteroaryl moieties.[13][14] While the pyrazole-5-carboxylic acid itself is not typically used directly in Suzuki couplings, the corresponding halide or triflate derivative is an excellent substrate. For this, one would need to start with a halogenated version of propan-2-yl 1H-pyrazole-5-carboxylate.

Assuming the availability of a suitable C5-halogenated or triflated pyrazole ester, the general protocol is as follows:

Sources

Method

Application Notes and Protocols for the N-Alkylation of Propan-2-yl 1H-pyrazole-5-carboxylate

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery N-substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

N-substituted pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in approved drugs, such as the anti-inflammatory celecoxib and various kinase inhibitors, underscores the importance of this heterocyclic scaffold.[1] The strategic functionalization of the pyrazole ring, particularly at the nitrogen atoms, allows for the fine-tuning of a molecule's physicochemical properties, including its potency, selectivity, and pharmacokinetic profile. The N-alkylation of pyrazoles is a fundamental transformation in the synthesis of these valuable compounds, yet it presents a significant challenge: controlling the regioselectivity of the reaction. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to isomeric mixtures that are difficult to separate.[2]

This application note provides a detailed guide to the N-alkylation of propan-2-yl 1H-pyrazole-5-carboxylate, a versatile building block in drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, explore the critical factors that govern regioselectivity, and present detailed, field-proven protocols for achieving desired N1 and N2 alkylation patterns.

Mechanistic Insights and the Challenge of Regioselectivity

The N-alkylation of pyrazoles typically proceeds through a two-step mechanism:

  • Deprotonation: A base abstracts the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolide anion.[3]

  • Nucleophilic Attack: The pyrazolide anion then attacks an alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction to form the N-alkylated pyrazole.[3]

The regiochemical outcome of this reaction (alkylation at N1 versus N2) is a complex interplay of steric, electronic, and solvent effects.

Factors Influencing Regioselectivity:
  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming alkyl group to the more accessible nitrogen.[2] In the case of propan-2-yl 1H-pyrazole-5-carboxylate, the isopropoxycarbonyl group at the C5 position presents a moderate steric challenge, which is expected to influence the approach of the alkylating agent.

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can alter the relative nucleophilicity of the two nitrogen atoms.[2] The ester group at C5 is electron-withdrawing, which will decrease the electron density at the adjacent N1 position, potentially making it less nucleophilic compared to the N2 position.

  • Solvent Choice: The polarity of the solvent plays a crucial role. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are commonly employed and can favor the formation of a single regioisomer.[2][4]

  • Base Selection: The choice of base is critical in controlling regioselectivity. For instance, potassium carbonate (K₂CO₃) in DMSO is a well-established system for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[1][2][4] Stronger bases like sodium hydride (NaH) can also be used to drive the reaction to completion.[4]

The interplay of these factors is visually summarized in the following diagram:

G cluster_factors Factors Influencing Regioselectivity Steric Hindrance Steric Hindrance N1/N2 Product Ratio N1/N2 Product Ratio Steric Hindrance->N1/N2 Product Ratio Bulky groups favor less hindered N Electronic Effects Electronic Effects Electronic Effects->N1/N2 Product Ratio Substituents alter N nucleophilicity Solvent Solvent Solvent->N1/N2 Product Ratio Polar aprotic solvents can enhance selectivity Base Base Base->N1/N2 Product Ratio Choice of base can direct alkylation

Caption: Key factors influencing the N1/N2 regioselectivity in pyrazole alkylation.

Experimental Protocols

The following protocols are designed as robust starting points for the N-alkylation of propan-2-yl 1H-pyrazole-5-carboxylate. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate in DMF

This protocol is a standard and often successful method for the N-alkylation of pyrazoles.

Materials:

  • Propan-2-yl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add propan-2-yl 1H-pyrazole-5-carboxylate and anhydrous potassium carbonate.

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Expected Outcome: This procedure is likely to produce a mixture of N1 and N2 alkylated products. The ratio will depend on the specific alkylating agent used. For less sterically demanding alkyl halides, a mixture is probable, while bulkier halides may favor the less hindered N1 position.

Protocol 2: Regioselective N1-Alkylation using Potassium Carbonate in DMSO

This protocol is specifically designed to favor the formation of the N1-alkylated regioisomer.[1][4]

Materials:

  • Propan-2-yl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of propan-2-yl 1H-pyrazole-5-carboxylate in anhydrous DMSO, add anhydrous potassium carbonate.

  • Add the alkylating agent to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Rationale for N1-Selectivity: The combination of K₂CO₃ and DMSO has been shown to be effective for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][4] While our substrate is a 5-substituted pyrazole, this system is a strong candidate for promoting N1 selectivity.

Protocol 3: N-Alkylation using Sodium Hydride in THF

This protocol employs a stronger base and may offer different regioselectivity or be suitable for less reactive alkylating agents.

Materials:

  • Propan-2-yl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl halide (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of propan-2-yl 1H-pyrazole-5-carboxylate in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify by column chromatography.

Note on Safety: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

The general experimental workflow for these base-mediated N-alkylations can be visualized as follows:

G cluster_workflow General Experimental Workflow A 1. Combine Pyrazole and Base in Anhydrous Solvent B 2. Add Alkylating Agent A->B C 3. Monitor Reaction (TLC/LC-MS) B->C D 4. Aqueous Workup C->D E 5. Extraction D->E F 6. Purification (Chromatography) E->F

Caption: A generalized workflow for the base-mediated N-alkylation of pyrazoles.

Data Summary and Troubleshooting

The choice of reaction conditions will significantly impact the yield and regioselectivity of the N-alkylation of propan-2-yl 1H-pyrazole-5-carboxylate. The following table summarizes the key parameters and expected outcomes for the protocols described above.

Protocol Base Solvent Temperature Expected Major Isomer Potential Challenges
1K₂CO₃DMFRT to 80 °CMixture (N1/N2)Difficult separation of isomers
2K₂CO₃DMSORT to 80 °CN1May require heating for less reactive halides
3NaHTHF0 °C to RTN1 or MixtureHandling of NaH; potential for side reactions

Troubleshooting Common Issues:

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can quench the pyrazolide anion. The reactivity of the alkylating agent is also a key factor; the general trend is I > Br > Cl.[2]

  • Poor Regioselectivity: If a mixture of regioisomers is obtained and separation is challenging, Protocol 2 (K₂CO₃/DMSO) is the recommended starting point for optimizing N1 selectivity. Altering the steric bulk of the alkylating agent can also be explored to enhance selectivity.[2]

  • No Reaction: Ensure the base is active and the alkylating agent is stable under the reaction conditions. For particularly unreactive systems, switching to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide) may be necessary.

Conclusion

The N-alkylation of propan-2-yl 1H-pyrazole-5-carboxylate is a versatile transformation for the synthesis of novel drug candidates. By carefully selecting the base, solvent, and reaction temperature, researchers can effectively control the regiochemical outcome of the reaction. The protocols and insights provided in this application note offer a solid foundation for developing efficient and selective N-alkylation strategies in the pursuit of new therapeutic agents.

References

  • N-Alkylation of Pyrazole Explained. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2002). ResearchGate. Retrieved from [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger. Retrieved from [Link]

  • Pyrazole. (2018). SlideShare. Retrieved from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2015). ResearchGate. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved from [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). PMC. Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). Semantic Scholar. Retrieved from [Link]

  • Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. (2020). ResearchGate. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). MDPI. Retrieved from [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Wiley Online Library. Retrieved from [Link]

  • and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). Semantic Scholar. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. (n.d.). KTU ePubl. Retrieved from [Link]

  • N-alkylation method of pyrazole. (1998). Google Patents.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Publications. Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Sciencedomain International. Retrieved from [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PMC. Retrieved from [Link]

Sources

Application

The Synthetic Utility of Propan-2-yl 1H-Pyrazole-5-carboxylate in Modern Agrochemicals: Application Notes and Protocols

Introduction: The Prominence of Pyrazole Scaffolds in Crop Protection Five-membered heterocyclic compounds, particularly pyrazoles, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Prominence of Pyrazole Scaffolds in Crop Protection

Five-membered heterocyclic compounds, particularly pyrazoles, are a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical nature, characterized by a stable aromatic ring with two adjacent nitrogen atoms, offers multiple sites for substitution. This structural flexibility allows for extensive modifications, leading to a diverse array of derivatives with potent and specific biological activities.[1] In the agrochemical industry, pyrazole-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, playing a critical role in enhancing crop yields and ensuring food security.[2]

The propan-2-yl 1H-pyrazole-5-carboxylate moiety, in particular, serves as a crucial building block for a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). The isopropyl group at the N1 position can enhance the lipophilicity of the final molecule, which may improve its penetration into the target fungal cells and overall efficacy.[3] This document provides detailed application notes on the synthesis of a model SDHI fungicide using propan-2-yl 1H-pyrazole-5-carboxylate as a key intermediate, complete with a step-by-step protocol, technical insights, and workflow diagrams for researchers and professionals in the agrochemical development field.

Application Focus: Synthesis of a Model N-aryl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide SDHI Fungicide

A major application of propan-2-yl 1H-pyrazole-5-carboxylate is in the synthesis of pyrazole carboxamide fungicides.[4] These active ingredients function by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi. This disruption of cellular respiration effectively halts ATP production, leading to the death of the fungal pathogen.[2]

This section will detail the synthetic conversion of propan-2-yl 1H-pyrazole-5-carboxylate into a model N-aryl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, a common structural motif found in commercial SDHI fungicides. The overall synthetic workflow is depicted below.

A Propan-2-yl 1H-pyrazole-5-carboxylate B 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid A->B Saponification (Hydrolysis) C 1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride B->C Acyl Chloride Formation E N-aryl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide (Model SDHI Fungicide) C->E Amide Coupling D Substituted Aniline D->E

Caption: Synthetic workflow from the starting ester to the final amide product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a model SDHI fungicide from propan-2-yl 1H-pyrazole-5-carboxylate.

Protocol 1: Saponification of Propan-2-yl 1H-pyrazole-5-carboxylate

Objective: To hydrolyze the isopropyl ester to the corresponding carboxylic acid, a necessary intermediate for subsequent amide coupling.

Causality of Experimental Choices:

  • Sodium Hydroxide (NaOH): A strong base is required to effectively hydrolyze the ester bond.

  • Methanol/Water Co-solvent: This solvent system ensures the solubility of both the organic ester and the inorganic base, facilitating an efficient reaction.

  • Heating: The reaction is heated to increase the rate of hydrolysis.

  • Acidification: The addition of hydrochloric acid (HCl) protonates the carboxylate salt formed in the reaction, precipitating the desired carboxylic acid which is typically less soluble in the aqueous medium.

Materials and Reagents:

  • Propan-2-yl 1H-pyrazole-5-carboxylate (1.0 eq)

  • Sodium hydroxide (NaOH) (1.5 eq)

  • Methanol (5 vol)

  • Water (5 vol)

  • Concentrated hydrochloric acid (HCl)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

Procedure:

  • In a round-bottom flask, dissolve propan-2-yl 1H-pyrazole-5-carboxylate in a mixture of methanol and water.

  • Add sodium hydroxide pellets to the solution and stir.

  • Heat the mixture to reflux (approximately 70-80°C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of 1-2. A precipitate should form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing with cold water.

  • Dry the resulting white solid, 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, under vacuum.

Protocol 2: Synthesis of a Model N-aryl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Objective: To couple the pyrazole carboxylic acid with a substituted aniline to form the final active amide.

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is used to convert the carboxylic acid into a more reactive acyl chloride. This activation is necessary for the subsequent reaction with the aniline, which is a relatively weak nucleophile.

  • Toluene: An inert solvent with a suitable boiling point for the acyl chloride formation.

  • Triethylamine (TEA): A base is required to neutralize the HCl generated during the amide bond formation, driving the reaction to completion.

  • Substituted Aniline: The choice of aniline derivative is critical as it significantly influences the biological activity spectrum of the final fungicide.

Materials and Reagents:

  • 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Toluene (10 vol)

  • A substituted aniline (e.g., 2-fluoro-4-chloroaniline) (1.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: a. In a dry, three-necked flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid in toluene. b. Add thionyl chloride dropwise to the suspension at room temperature. c. Heat the mixture to reflux (approximately 110°C) for 2-3 hours. The solid should dissolve as the acyl chloride forms. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene. The crude 1-(propan-2-yl)-1H-pyrazole-5-carbonyl chloride is used directly in the next step.

  • Amide Coupling: a. Dissolve the crude acyl chloride in fresh toluene. b. In a separate flask, dissolve the substituted aniline and triethylamine in toluene. c. Cool the aniline solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC/HPLC. e. Quench the reaction by adding water. f. Transfer the mixture to a separatory funnel and extract with ethyl acetate. g. Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine. h. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. i. Purify the crude solid by recrystallization or column chromatography to obtain the final N-aryl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide.

Data Presentation

The efficacy of newly synthesized agrochemicals is determined through rigorous biological assays. The following table presents hypothetical, yet representative, quantitative data for a model SDHI fungicide synthesized from a pyrazole-5-carboxylate precursor.

Fungal PathogenCommon DiseaseHost CropEC₅₀ (mg/L) of Model SDHIEC₅₀ (mg/L) of Reference Fungicide
Botrytis cinereaGrey MouldGrapes, Strawberry0.450.52
Sclerotinia sclerotiorumWhite MouldSoybean, Canola3.203.85
Alternaria solaniEarly BlightTomato, Potato1.852.10
Puccinia triticinaLeaf RustWheat0.901.15

EC₅₀ (Effective Concentration, 50%) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal pathogen in vitro.

Mechanism of Action Visualization

The fungicidal activity of the synthesized pyrazole carboxamides is due to the inhibition of Complex II (Succinate Dehydrogenase) in the fungal mitochondrial electron transport chain.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV (Cytochrome c oxidase) ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->ComplexII Inhibition Succinate Succinate Succinate->ComplexII

Caption: Inhibition of fungal respiration by pyrazole carboxamide fungicides.

Conclusion

Propan-2-yl 1H-pyrazole-5-carboxylate is a valuable and versatile intermediate in the synthesis of modern agrochemicals, particularly SDHI fungicides. The protocols and insights provided herein demonstrate a clear and efficient pathway for its conversion into potent fungicidal compounds. The strategic importance of the pyrazole-5-carboxamide scaffold underscores the ongoing need for reliable and high-quality sources of such key intermediates to drive innovation in the development of next-generation crop protection solutions.

References

  • Google Patents. (2015). CN104705327A - Pyrazole fungicide composition.
  • Google Patents. (2016). CN106187811A - The synthesis technique of pyraclostrobin intermediate p-hydrochloride.
  • SciSpace. (2016). Synthesis technology of pyraclostrobin. Available at: [Link]

  • Patsnap. (2016). Method for synthesizing pyraclostrobin intermediate. Available at: [Link]

  • Google Patents. (2016). CN106008348A - Method for synthesizing pyraclostrobin intermediate.
  • Google Patents. (2017). EP3254563A1 - Intermediates in the preparation of fungicidal pyrazoles.
  • National Center for Biotechnology Information. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Available at: [Link]

  • Google Patents. (2021). WO2021183721A1 - Fungicidal mixtures containing pyrazole derivatives.
  • Google Patents. (2010). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
  • De Gruyter. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]

  • World of Chemicals. (2026). The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. Available at: [Link]

  • World of Chemicals. (n.d.). The Synthesis Pathway: From Intermediate to Fungicide. Available at: [Link]

  • ACS Publications. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Available at: [Link]

  • CNKI. (n.d.). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Available at: [Link]

  • Springer. (2026). An efficient approach for the synthesis, characterization, and antifungal studies of chlorantraniliprole carboxamide derivatives. Available at: [Link]

  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

Sources

Method

Application Notes and Protocols for Transition Metal Catalysis Utilizing Propan-2-yl 1H-Pyrazole-5-Carboxylate Ligands

Introduction: The Versatility of Pyrazole-Based Ligands in Modern Catalysis In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the sustainable pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Pyrazole-Based Ligands in Modern Catalysis

In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount for the sustainable production of pharmaceuticals, agrochemicals, and functional materials. Among the diverse array of organic molecules utilized as ligands to modulate the reactivity of transition metals, pyrazole derivatives have emerged as a privileged class. Their utility stems from a unique combination of electronic and steric properties that can be readily tuned to influence the outcome of catalytic transformations.[1][2] The presence of two nitrogen atoms in the five-membered ring allows for various coordination modes, while the substituents on the pyrazole core can be modified to control the steric environment around the metal center.

This guide focuses on the application of propan-2-yl 1H-pyrazole-5-carboxylate as a versatile ligand in transition metal catalysis. The ester functionality at the 5-position and the isopropyl group at the 1-position of the pyrazole ring offer a unique electronic and steric profile. The ester group can act as a coordinating or non-coordinating moiety, influencing the Lewis acidity of the metal center, while the isopropyl group provides moderate steric bulk. These features make this ligand a promising candidate for a range of catalytic applications, including cross-coupling reactions and oxidations.

These application notes provide detailed protocols for the synthesis of the ligand and its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed alcohol oxidation. The protocols are designed to be robust and reproducible, and the accompanying notes offer insights into the rationale behind the experimental choices, drawing from established principles in catalysis.

Ligand Synthesis: Propan-2-yl 1H-Pyrazole-5-Carboxylate

The synthesis of propan-2-yl 1H-pyrazole-5-carboxylate can be achieved through a two-step process starting from commercially available reagents: the formation of the pyrazole-5-carboxylic acid followed by its esterification.

Protocol 1: Synthesis of 1H-Pyrazole-5-carboxylic Acid

This procedure is adapted from established methods for the synthesis of pyrazole carboxylic acids.[3]

Materials:

  • Ethyl 2,4-dioxovalerate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Diatomaceous earth (optional)

  • Deionized water

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Ring Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,4-dioxovalerate (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic.

  • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis: To the resulting residue, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours to hydrolyze the ethyl ester.

  • Cool the reaction mixture to room temperature and, if necessary, filter through a pad of diatomaceous earth to remove any insoluble material.

  • Acidification: Carefully acidify the filtrate to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath.

  • A white precipitate of 1H-pyrazole-5-carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford the desired product.

Protocol 2: Esterification to Propan-2-yl 1H-Pyrazole-5-Carboxylate

This protocol utilizes a Fischer esterification method.[4]

Materials:

  • 1H-Pyrazole-5-carboxylic acid (from Protocol 1)

  • Isopropanol (propan-2-ol)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • In a round-bottom flask, suspend 1H-pyrazole-5-carboxylic acid (1 equivalent) in a large excess of isopropanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propan-2-yl 1H-pyrazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds.[5][6] The electronic properties of the propan-2-yl 1H-pyrazole-5-carboxylate ligand can influence the activity of the palladium catalyst.

Protocol 3: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

This protocol is based on established procedures for Suzuki-Miyaura reactions using pyrazole-based ligands.[2]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Propan-2-yl 1H-pyrazole-5-carboxylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Standard Schlenk line or glovebox for inert atmosphere techniques

  • Anhydrous solvents

Reaction Setup:

Suzuki_Miyaura_Setup cluster_flask Reaction Flask (Inert Atmosphere) cluster_conditions Reaction Conditions ArylBromide Aryl Bromide Catalyst Pd(OAc)₂ / Ligand ArylBromide->Catalyst Reactants PhenylboronicAcid Phenylboronic Acid PhenylboronicAcid->Catalyst Base K₂CO₃ Base->Catalyst Temperature 80-100 °C Catalyst->Temperature Heating Solvent Toluene/Water Solvent->Catalyst Time 4-12 h Temperature->Time Duration Product Biphenyl Product Time->Product Yields Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a Schlenk tube under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (1 mol%) and propan-2-yl 1H-pyrazole-5-carboxylate (2-3 mol%). Add anhydrous toluene and stir the mixture at room temperature for 15-20 minutes.

  • Reaction Assembly: In a separate Schlenk flask, add the aryl bromide (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and potassium carbonate (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the pre-formed catalyst solution to the flask containing the reactants via a syringe.

  • Add deionized water (typically 10-20% of the toluene volume).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Data Summary: Suzuki-Miyaura Coupling
EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl85-95
24-Bromotoluene4-Methylbiphenyl80-90
31-Bromo-4-nitrobenzene4-Nitrobiphenyl90-98
42-Bromopyridine2-Phenylpyridine75-85

Yields are typical and may vary depending on the specific reaction conditions and scale.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The pyrazole-carboxylate ligand plays a crucial role in stabilizing the palladium species throughout this cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes are known to be effective catalysts for a variety of oxidation reactions.[8][9] The propan-2-yl 1H-pyrazole-5-carboxylate ligand can be used to prepare copper catalysts for the aerobic oxidation of alcohols to aldehydes or ketones.

Protocol 4: Aerobic Oxidation of Benzyl Alcohol

This protocol is adapted from general procedures for copper-catalyzed aerobic alcohol oxidation.[8][10]

Materials:

  • Benzyl alcohol

  • Propan-2-yl 1H-pyrazole-5-carboxylate

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Toluene or Acetonitrile

  • Oxygen balloon or access to a compressed air line

  • Standard laboratory glassware

Reaction Setup:

Alcohol_Oxidation_Setup cluster_flask Reaction Flask (Oxygen Atmosphere) cluster_conditions Reaction Conditions Alcohol Benzyl Alcohol Catalyst Cu(OAc)₂ / Ligand Alcohol->Catalyst Reactant Temperature 60-80 °C Catalyst->Temperature Heating CoCatalyst TEMPO CoCatalyst->Catalyst Solvent Toluene Solvent->Catalyst Time 6-24 h Temperature->Time Duration Product Benzaldehyde Time->Product Yields Product

Caption: Experimental workflow for the copper-catalyzed aerobic oxidation of benzyl alcohol.

Procedure:

  • Catalyst Formation: In a round-bottom flask, dissolve copper(II) acetate monohydrate (2-5 mol%) and propan-2-yl 1H-pyrazole-5-carboxylate (4-10 mol%) in toluene or acetonitrile. Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.

  • Reaction Assembly: Add benzyl alcohol (1 equivalent) and TEMPO (5-10 mol%) to the catalyst solution.

  • Reaction: Attach an oxygen-filled balloon to the flask or bubble a gentle stream of air or oxygen through the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a short pad of silica gel to remove the copper catalyst, eluting with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude benzaldehyde can be purified by distillation or column chromatography if necessary.

Data Summary: Aerobic Alcohol Oxidation
EntryAlcoholProductYield (%)
1Benzyl alcoholBenzaldehyde80-95
21-PhenylethanolAcetophenone85-98
3Cinnamyl alcoholCinnamaldehyde75-90
4CyclohexanolCyclohexanone70-85

Yields are typical and may vary depending on the specific reaction conditions and substrate.

Conclusion and Future Outlook

The propan-2-yl 1H-pyrazole-5-carboxylate ligand has demonstrated its utility in both palladium-catalyzed cross-coupling and copper-catalyzed oxidation reactions. The straightforward synthesis of the ligand and the high efficiencies of the catalytic systems make it an attractive tool for organic synthesis. The modular nature of pyrazole synthesis allows for further tuning of the ligand's steric and electronic properties, opening avenues for the development of even more active and selective catalysts for a broader range of transformations. Future research in this area could explore the application of these ligand-metal complexes in other important catalytic reactions, such as C-H activation and asymmetric catalysis.

References

  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry, 13(4), 1106-1114.
  • Buchwald, S. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Massachusetts Institute of Technology.
  • Han, C., Yu, M., Sun, W., & Yao, X. (2011). Ligand-Promoted, Copper Nanoparticles Catalyzed Oxidation of Propargylic Alcohols with TBHP or Air as Oxidant. Synlett, 2011(16), 2363-2368.
  • Joshi-Pangu, A., Diane, M., & Biscoe, M. R. (2014). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 136(40), 14027-14030.
  • Kharasch, M. S., & Sosnovsky, G. (1958). The reactions of t-butyl perbenzoate and olefins—a stereospecific reaction. Journal of the American Chemical Society, 80(3), 756-756.
  • Meshram, S. M., Bharati, A. V., & Meshram, E. M. (2010). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. Rasayan Journal of Chemistry, 3(4), 715-719.
  • Navaneetha, N., Satyanarayana, Y., & Sravani, G. (2019).
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001). Room-Temperature, Suzuki Cross-Coupling of Aryl Bromides. A New Family of Biarylphosphine Ligands. Journal of the American Chemical Society, 123(41), 10099-10100.
  • Pârvulescu, V. I., & Hardacre, C. (Eds.). (2011). Palladium-catalyzed cross-coupling reactions for the synthesis of pharmaceuticals. John Wiley & Sons.
  • The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Seechurn, C. C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical contextual perspective to the 2010 Nobel Prize.
  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). A Pd (0)-Catalyzed Allylic Cross-Coupling of Homoallylic Tosylate Substrates with Boronic Acids and Pinacol Esters. Journal of the American Chemical Society, 134(28), 11408-11411.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of organometallic chemistry, 576(1-2), 147-168.
  • TCI. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • Wang, Y., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 13, 2476-2482.
  • Zhang, D., & Wang, H. (2020). Green, homogeneous oxidation of alcohols by dimeric copper (II) complexes. Monatshefte für Chemie-Chemical Monthly, 151(12), 1955-1964.
  • ChemicalBook. (n.d.). 1-Isopropyl-1H-pyrazole-5-boronic acid, pinacol ester synthesis.
  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters.
  • Zhang, J., & Wang, J. (2012). An Efficient Copper-Catalyzed Formation of Highly Substituted Pyrazoles Using Molecular Oxygen as the Oxidant. Organic letters, 14(8), 2192-2195.
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  • Meshram, S.M., et al. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent.

Sources

Application

Topic: A Practical Guide to the Incorporation of Propan-2-yl 1H-pyrazole-5-carboxylate into Peptide Sequences

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The deliberate modification of peptides with heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate modification of peptides with heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a proven strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and cell permeability. The pyrazole ring, in particular, is recognized as a "privileged scaffold" due to its unique electronic properties and ability to participate in hydrogen bonding, making it a frequent component in FDA-approved drugs.[1][2] This guide provides a detailed framework for the incorporation of propan-2-yl 1H-pyrazole-5-carboxylate into peptide sequences. We present comprehensive, field-tested protocols for both solid-phase and liquid-phase synthesis, focusing on the practical challenges of coupling sterically demanding non-canonical building blocks. This document is designed to equip researchers with the necessary methodologies for efficient synthesis, purification, and characterization of novel pyrazole-modified peptides, thereby accelerating discovery and development programs.

Introduction: The Rationale for Pyrazole-Peptide Hybrids

The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms that offers a unique combination of features highly valuable in drug design.[3][4] Its incorporation into a peptide sequence can serve several strategic purposes:

  • Bioisosteric Replacement: The pyrazole ring can act as a bioisostere for a phenyl group or a peptide bond, often leading to improved potency and optimized physicochemical properties like solubility and lipophilicity.[1]

  • Structural Pre-organization: When integrated into the peptide backbone, pyrazole derivatives can induce specific conformational constraints, locking the peptide into a bioactive conformation and reducing the entropic penalty upon binding to a target.[5][6]

  • Enhanced Binding Interactions: The pyrazole ring contains both a hydrogen bond donor (N-1 proton) and a hydrogen bond acceptor (N-2 lone pair), enabling it to form specific and robust interactions with biological targets like enzymes and receptors.[1][3]

  • Metabolic Stability: The aromatic nature of the pyrazole ring makes it resistant to enzymatic degradation by proteases, which can significantly improve the in vivo half-life of a peptide therapeutic.[2]

Propan-2-yl 1H-pyrazole-5-carboxylate is a versatile building block for introducing this valuable scaffold, typically as an N-terminal capping group, which can protect the peptide from exopeptidases and modulate its overall properties.

Synthesis of the Pyrazole Precursor

While propan-2-yl 1H-pyrazole-5-carboxylate can be sourced commercially, understanding its synthesis provides flexibility. The most robust route involves the construction of the pyrazole-5-carboxylic acid core, followed by esterification. The Knorr pyrazole synthesis, a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, is a classic and efficient method.[7][8]

start Starting Materials: Hydrazine & Dimethyl acetylenedicarboxylate (DMAD) step1 Step 1: Knorr-type Cyclocondensation - Solvent: Ethanol - Conditions: Reflux start->step1 intermediate1 Intermediate: Dimethyl 1H-pyrazole-3,5-dicarboxylate step1->intermediate1 step2 Step 2: Selective Hydrolysis - Reagent: 1 eq. NaOH - Conditions: Room Temp. intermediate1->step2 intermediate2 Intermediate: 5-(methoxycarbonyl)-1H-pyrazole-3-carboxylic acid step2->intermediate2 step3 Step 3: Decarboxylation - Conditions: Heat (e.g., 180°C) in high-boiling solvent intermediate2->step3 intermediate3 Intermediate: Methyl 1H-pyrazole-5-carboxylate step3->intermediate3 step4 Step 4: Hydrolysis - Reagent: Excess NaOH - Conditions: Reflux intermediate3->step4 product1 Product 1: 1H-Pyrazole-5-carboxylic Acid step4->product1 step5 Step 5: Fischer Esterification - Reagent: Isopropanol, cat. H₂SO₄ - Conditions: Reflux product1->step5 final_product Final Building Block: Propan-2-yl 1H-pyrazole-5-carboxylate step5->final_product G goal Goal: Incorporate Pyrazole Moiety into Peptide strategy1 Strategy 1: N-Terminal Capping (Direct use of the title compound) goal->strategy1 strategy2 Strategy 2: Internal Residue (Requires Fmoc-Pyrazole-Amino Acid) goal->strategy2 s1_adv Advantages: - Synthetically straightforward - Uses the carboxylic acid directly - Ideal for stability enhancement strategy1->s1_adv s1_dis Limitations: - Limited to N-terminus - Does not modify backbone conformation strategy1->s1_dis s2_adv Advantages: - Allows internal placement - Can enforce conformational constraints - Greater design flexibility strategy2->s2_adv s2_dis Limitations: - Requires multi-step synthesis of a custom Fmoc-protected building block - Potentially more complex coupling strategy2->s2_dis

Figure 2. Decision matrix for pyrazole incorporation strategies.

This guide will focus on Strategy 1 , which directly utilizes propan-2-yl 1H-pyrazole-5-carboxylate as an N-terminal capping agent via solid-phase peptide synthesis (SPPS), the most common and versatile method for peptide production. [9][10]

Protocol: N-Terminal Capping via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc-based SPPS workflow. [11]The key challenge lies in efficiently coupling the sterically hindered pyrazole-5-carboxylate to the N-terminus of the resin-bound peptide. Standard coupling reagents like DIC/HOBt may be inefficient. [12]Therefore, the use of more potent aminium/uronium or phosphonium salt-based reagents is strongly recommended. [13]

Materials and Reagents
  • Fmoc-protected amino acids

  • SPPS-grade resin (e.g., Rink Amide, Wang)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection: 20% Piperidine in DMF

  • Solvents: N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), Dimethylformamide (DMF)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Propan-2-yl 1H-pyrazole-5-carboxylate

Experimental Workflow

SPPS_Workflow cluster_synthesis Peptide Chain Assembly cluster_capping N-Terminal Pyrazole Capping cluster_cleavage Cleavage and Deprotection resin Start: Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotect1 wash1 Wash (NMP) deprotect1->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->couple wash2 Wash (NMP) couple->wash2 repeat Repeat for each residue wash2->repeat repeat->deprotect1 Next Residue final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Residue wash3 Wash (NMP) final_deprotect->wash3 final_couple Couple Pyrazole to Peptide wash3->final_couple preactivate Pre-activate Pyrazole (Pyrazole-COOH, HATU, DIPEA in NMP) preactivate->final_couple wash4 Wash (NMP, DCM) final_couple->wash4 dry_resin Dry Resin wash4->dry_resin cleave Cleavage Cocktail (TFA/TIS/H₂O) dry_resin->cleave precipitate Precipitate in cold ether cleave->precipitate isolate Isolate Crude Peptide precipitate->isolate

Figure 3. Step-by-step workflow for SPPS synthesis and pyrazole capping.
Step-by-Step Protocol
  • Peptide Assembly: Synthesize the desired peptide sequence on the chosen resin using standard Fmoc-SPPS protocols. [9][14]After the final amino acid coupling, perform a final Fmoc deprotection step.

  • Preparation for Capping: Wash the resin-bound peptide thoroughly with NMP (3x) to remove residual piperidine.

  • Activation of Pyrazole Carboxylate:

    • In a separate vessel, dissolve propan-2-yl 1H-pyrazole-5-carboxylate (4 eq. relative to resin loading) and HATU (3.9 eq.) in NMP.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the pre-activation to proceed for 1-5 minutes. The solution may change color. Causality: Pre-activation forms a highly reactive acylisourea ester, which is necessary to overcome the low reactivity of the pyrazole carboxylate and the steric hindrance at the peptide N-terminus. [13]4. Coupling Reaction:

    • Add the activated pyrazole solution to the reaction vessel containing the resin-bound peptide.

    • Agitate the mixture for 2-4 hours at room temperature. For very difficult sequences, this time can be extended overnight. [13] * Self-Validation: To confirm completion, take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling is required.

  • Second Coupling (Optional): If the Kaiser test is positive, drain the reaction vessel, wash the resin with NMP (3x), and repeat steps 3 and 4 with a fresh solution of activated pyrazole.

  • Final Wash: Once the coupling is complete, wash the resin thoroughly with NMP (3x) and DCM (3x) to remove all soluble reagents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

    • Stir for 2-3 hours at room temperature. Note: For peptides with acid-sensitive modifications, alternative deprotection strategies like photolabile or enzyme-catalyzed methods should be considered. [15] * Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

Protocol: Liquid-Phase Peptide Synthesis (LPPS) Modification

LPPS is an effective alternative for shorter peptides or when SPPS is not feasible. [16]The core chemistry is similar, but purification occurs after each step.

  • Peptide Preparation: The N-terminally deprotected peptide must be fully soluble in an organic solvent like DMF or NMP.

  • Activation: In a separate flask, activate the propan-2-yl 1H-pyrazole-5-carboxylate (1.2 eq.) with HATU (1.15 eq.) and DIPEA (2.5 eq.) in DMF for 5 minutes.

  • Coupling: Add the activated pyrazole solution to the stirring solution of the peptide (1.0 eq.).

  • Reaction Monitoring: Monitor the reaction progress using analytical HPLC-MS. The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • Once the reaction is complete, the product can be isolated by precipitation, extraction, or direct chromatographic purification. [16][17] * For precipitation, add the reaction mixture to an anti-solvent (like cold diethyl ether or water, depending on the peptide's solubility) to crash out the modified peptide.

Purification and Characterization

Purification and characterization are critical steps to ensure the final product is of the required quality for downstream applications. [11]

Purification by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification, separating the target peptide from impurities based on hydrophobicity. [18][19]

Parameter Typical Condition Rationale & Notes
Column C18 Stationary Phase The C18 alkyl chain provides excellent retention and resolution for a wide range of peptides. [20]Use a wide-pore (300 Å) column for larger peptides.
Mobile Phase A 0.1% TFA in Water TFA acts as an ion-pairing agent, improving peak shape and resolution. [10][20]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN) ACN is the organic modifier used to elute the peptide from the column.
Gradient 5-65% B over 30 minutes A linear gradient is a good starting point. This should be optimized to maximize the resolution between the product and any close-eluting impurities.
Flow Rate 1.0 mL/min (Analytical) Scale up proportionally for preparative columns.

| Detection | UV at 214 nm or 220 nm | These wavelengths are optimal for detecting the peptide bond. [11]|

Characterization
  • Analytical RP-HPLC: Used to assess the purity of the final product. A single, sharp peak is indicative of high purity. [11]* Mass Spectrometry (MS): Essential for confirming the identity of the peptide. Techniques like ESI-MS or MALDI-TOF will provide the molecular weight of the final product, confirming the successful incorporation of the pyrazole cap.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Capping (Positive Kaiser Test)1. Insufficient reagent equivalents or reaction time.2. Steric hindrance is too high for the chosen conditions.3. On-resin peptide aggregation.1. Perform a second coupling with fresh reagents. Increase reaction time to overnight.<[13]br>2. Switch to a more powerful coupling reagent (e.g., PyBOP).<[21]br>3. Use a solvent mixture like DCM/DMF/NMP (1:1:1) to improve solvation and disrupt aggregation. [13]
Low Crude Purity 1. Incomplete deprotection during synthesis.2. Side reactions during cleavage (e.g., re-attachment to scavengers).1. Increase Fmoc deprotection time or use a different base like DBU for difficult sequences.<[22]br>2. Ensure an adequate amount and type of scavenger (e.g., TIS) is used in the cleavage cocktail.
Poor HPLC Resolution 1. Suboptimal gradient.2. Column overloading.3. Peptide aggregation in solution.1. Run a shallower gradient (e.g., 0.5% B per minute) around the elution point of the target peptide.2. Reduce the sample load on the column.3. Dissolve the crude peptide in a stronger solvent (e.g., containing Guanidine-HCl or Urea) before injection.

References

  • Vertex AI Search. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • ResearchGate. (2022). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Research and Reviews. (n.d.). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals.
  • Synfacts. (2022). N-Propyl-1H-pyrazole-1-carboximidamide for the Synthesis of N-Propylarginine-Containing Dipeptides.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • ACS Publications. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis | Organic Letters.
  • BenchChem. (2025). Technical Support Center: Alternative Deprotection Methods for Acid-Sensitive Peptides.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • Research Communities. (2025). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides.
  • ACS Publications. (2021). Bioorthogonal Chemistry and Bioconjugation: Synergistic Tools for Biology and Biomedicine.
  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • MDPI. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P).
  • RSC Publishing. (2023). Mapping the structure–activity landscape of non-canonical peptides with MAP4 fingerprinting.
  • PMC. (n.d.).
  • SciELO. (n.d.). (Bio)conjugation Strategies Applied to Fluorescent Semiconductor Quantum Dots.
  • PMC - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • AltaBioscience. (n.d.).
  • MDPI. (2022).
  • PMC. (n.d.).
  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • ResearchGate. (2026). (PDF)
  • BenchChem. (2026).
  • Sigma-Aldrich. (n.d.).
  • ACS Publications. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides | The Journal of Organic Chemistry.
  • Agilent. (n.d.).
  • RSC Publishing. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis.
  • Request PDF. (n.d.). Synthesis of pyrazolo[1,2-a]pyrazole-based peptide mimetics.
  • Vapourtec. (2025). Liquid phase peptide synthesis (LPPS) in flow.
  • RSC Publishing. (2015).
  • Bachem. (2025).
  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives.
  • PMC - NIH. (n.d.).
  • SpiroChem. (n.d.).
  • Frontiers. (n.d.).
  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
  • ResearchGate. (2023). (PDF)
  • ScienceDirect. (2026).
  • PubChem. (n.d.). 1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid.
  • ACS Publications. (n.d.).
  • BLDpharm. (n.d.). 1368809-48-6|3-(Propan-2-yl)-1-propyl-1h-pyrazole-5-carboxylic acid.
  • IntechOpen. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in propan-2-yl 1H-pyrazole-5-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter significant bottlenecks when synthesizing highly specific heter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and process engineers who encounter significant bottlenecks when synthesizing highly specific heteroaromatic esters.

The synthesis of propan-2-yl 1H-pyrazole-5-carboxylate (isopropyl 1H-pyrazole-5-carboxylate) presents a classic intersection of steric and thermodynamic challenges. Standard esterification protocols often fail to push past a 40% yield due to the secondary nature of isopropanol and the zwitterionic tendencies of the pyrazole core.

This guide abandons generic advice in favor of field-proven, mechanistically grounded troubleshooting strategies to elevate your reaction yields to >85%.

Visual Workflow: Yield Optimization Logic

YieldOptimization Start 1H-Pyrazole-5-carboxylic acid (Starting Material) Route1 Fischer Esterification (iPrOH, H2SO4) Start->Route1 Standard Route2 Acid Chloride Method (Oxalyl Chloride, DMF cat.) Start->Route2 Optimized Issue1 Issue: Low Yield (<40%) Water Accumulation Route1->Issue1 Fix1 Solution: Soxhlet Extractor with MgSO4 Issue1->Fix1 Target Propan-2-yl 1H-pyrazole-5-carboxylate (>85% Yield) Fix1->Target ~65% Yield Issue2 Issue: N-Acylation Side Product Route2->Issue2 Fix2 Solution: Remove excess (COCl)2 Use DIPEA base Issue2->Fix2 Fix2->Target >85% Yield

Troubleshooting logic and optimized pathways for propan-2-yl 1H-pyrazole-5-carboxylate synthesis.

Mechanistic FAQs & Troubleshooting

Q1: Why does my standard Fischer esterification with isopropanol and sulfuric acid stall at ~35-40% yield? Causality: The limitation here is driven by both kinetics and thermodynamics. Kinetically, isopropanol is a sterically hindered secondary alcohol, making its nucleophilic attack on the protonated carbonyl carbon significantly slower than primary alcohols. Thermodynamically, Fischer esterification is an equilibrium process. The generation of water pushes the equilibrium backward. Furthermore, the amphoteric nature of the pyrazole ring (containing both a basic pyridine-like nitrogen and an acidic pyrrole-like nitrogen) leads to poor solubility of the starting material in neat isopropanol [4]. Actionable Fix: Shift to an activated intermediate (e.g., an acid chloride) or actively remove water using a Soxhlet extractor loaded with 3Å molecular sieves.

Q2: I attempted the acid chloride route using thionyl chloride ( SOCl2​ ), but I observed multiple spots on TLC and low isolated yield. What went wrong? Causality: Pyrazoles contain highly nucleophilic nitrogen atoms. When converting 1H-pyrazole-5-carboxylic acid to its acyl chloride by refluxing in neat SOCl2​ , the harsh conditions often lead to transient N-acylation, oligomerization, or side-reactions at the pyrazole core. Actionable Fix: Transition to a milder activation system. Use oxalyl chloride with a catalytic amount of DMF in dichloromethane (DCM) at 0 °C. This generates the highly reactive Vilsmeier-Haack reagent in situ, allowing for rapid acyl chloride formation without the need for thermal stress [2].

Q3: Is there an alternative to esterifying the acid directly? Causality: Yes. If esterification remains problematic due to functional group incompatibilities in highly decorated analogs, you can utilize a de novo condensation route. By condensing an isopropyl ester of a 1,3-dicarbonyl compound with hydrazine hydrate, you form the pyrazole ring with the isopropyl ester already intact. This one-pot condensation circumvents the challenging esterification step entirely [1].

Quantitative Troubleshooting Data

To facilitate rapid decision-making, the following table summarizes typical outcomes based on the chosen synthetic methodology.

Synthesis MethodReagents / ConditionsTypical YieldPrimary Limitation / Observation
Standard Fischer iPrOH, H2​SO4​ (cat.), Reflux, 24h35 - 45%Equilibrium limit; poor starting material solubility.
Modified Fischer iPrOH, H2​SO4​ , Soxhlet ( MgSO4​ ), 24h60 - 70%Slow reaction rate due to steric hindrance of iPrOH.
Acid Chloride ( SOCl2​ ) Neat SOCl2​ reflux, then iPrOH50 - 60%Multiple TLC spots; N-acylation side products.
Acid Chloride (Oxalyl) (COCl)2​ , DMF (cat.), DCM, then iPrOH / DIPEA85 - 92% Requires strictly anhydrous conditions. Highly scalable.
Steglich Coupling EDC·HCl, DMAP, iPrOH, THF, RT, 16h75 - 80%High cost of coupling reagents for large-scale synthesis.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations will confirm whether the reaction is proceeding correctly at each mechanistic milestone.

Protocol A: Optimized Acid Chloride-Mediated Esterification (Recommended)

This protocol utilizes oxalyl chloride for mild activation, preventing pyrazole ring degradation [2].

  • Activation Setup: Suspend 1H-pyrazole-5-carboxylic acid (1.0 eq, 10 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

    • Causality: DCM provides a non-participating, aprotic environment that stabilizes the intermediate.

  • Catalysis: Add 3 drops of anhydrous DMF.

    • Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, drastically lowering the activation energy required for acyl chloride formation.

  • Chlorination: Cool the suspension to 0 °C. Add oxalyl chloride (1.2 eq, 12 mmol) dropwise over 10 minutes. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: You must observe active gas evolution ( CO , CO2​ ). The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution , confirming complete conversion to the highly soluble acyl chloride.

  • Concentration: Remove all volatiles under reduced pressure.

    • Causality: Stripping the excess oxalyl chloride prevents it from reacting with isopropanol in the next step, which would generate isopropyl oxalate impurities.

  • Esterification: Redissolve the crude acyl chloride in anhydrous DCM (30 mL) and cool to 0 °C. Add a pre-mixed solution of anhydrous isopropanol (3.0 eq, 30 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) dropwise.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl generated during esterification without competing with the isopropanol.

  • Workup: Stir for 4 hours at room temperature. Quench with saturated aqueous NaHCO3​ (30 mL). Extract with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the target ester (>85% yield).

Protocol B: Steglich Esterification (Milder Alternative)

Ideal for substrates where acyl chlorides cause unwanted side reactions [3].

  • Preparation: Dissolve 1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous isopropanol (2.0 eq) in anhydrous THF (0.2 M).

  • Coupling Agents: Add EDC·HCl (1.5 eq) and DMAP (0.1 eq) at 0 °C.

    • Causality: EDC forms an O-acylisourea intermediate. DMAP acts as a superior acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric bulk of isopropanol.

  • Reaction: Stir at room temperature for 16 hours.

    • Self-Validation Check: Monitor by TLC (stain with KMnO4​ ). The complete disappearance of the highly polar, baseline-hugging acid spot confirms reaction completion.

  • Workup: Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (to remove DMAP and unreacted basic pyrazole), saturated NaHCO3​ , and brine. Dry and concentrate.

References

  • Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy Source: National Institutes of Health / ACS Publications URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates Source: National Institutes of Health URL:[Link]

Optimization

troubleshooting propan-2-yl 1H-pyrazole-5-carboxylate solubility in organic solvents

Welcome to the technical support center for propan-2-yl 1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for propan-2-yl 1H-pyrazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the solubility of this compound in common organic solvents. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome solubility challenges in your experiments.

Introduction: Understanding the Solubility Profile

Propan-2-yl 1H-pyrazole-5-carboxylate possesses a nuanced molecular structure that dictates its solubility. The pyrazole ring offers a combination of aromatic character and the capacity for hydrogen bonding, while the isopropyl ester group introduces a non-polar element. This duality means its solubility is highly dependent on the chosen solvent system.[1] Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can result in high lattice energy in the solid state, making it challenging for solvents to dissolve the compound.

This guide will walk you through common solubility issues, provide predictive data, and offer step-by-step protocols to determine and enhance the solubility of propan-2-yl 1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and troubleshooting scenarios you may encounter.

Q1: I'm having trouble dissolving propan-2-yl 1H-pyrazole-5-carboxylate in my chosen solvent at room temperature. What are the first steps I should take?

A1: Initial insolubility is a common challenge. Here’s a systematic approach to troubleshoot:

  • Increase the Temperature: The solubility of most organic solids, including pyrazole derivatives, increases with temperature.[2] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice. Gently warm your solvent while stirring to see if the compound dissolves. Be mindful of the solvent's boiling point and the thermal stability of your compound.

  • Agitation and Time: Ensure you are providing adequate agitation (stirring or sonication) and allowing sufficient time for dissolution. Some compounds dissolve slowly.

  • Particle Size Reduction: If you have a crystalline solid, grinding it to a finer powder will increase the surface area available for solvation, which can improve the rate of dissolution.[3]

Q2: Which organic solvents are predicted to be most effective for dissolving propan-2-yl 1H-pyrazole-5-carboxylate?

A2: Based on its structure, which includes both hydrogen bond donors/acceptors and a non-polar ester group, we can predict its solubility profile. The principle of "like dissolves like" is a useful starting point.[4][5]

  • High Predicted Solubility: Polar aprotic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide) are likely to be very effective. Polar protic solvents such as ethanol and methanol are also expected to be good choices.[1][2][3]

  • Moderate Predicted Solubility: Solvents with intermediate polarity like acetone , acetonitrile , and dichloromethane (DCM) will likely show moderate solubility.[2][3]

  • Low Predicted Solubility: Non-polar solvents such as hexane and toluene are expected to be poor solvents for this compound.[1]

Q3: My compound is still not dissolving even after heating. What is the next logical step?

A3: If temperature elevation is insufficient, a co-solvent system is a highly effective strategy.[6] A co-solvent is a mixture of a "good" solvent (in which your compound has some solubility) and a "poor" solvent. This approach allows you to fine-tune the polarity of your solvent system.

For propan-2-yl 1H-pyrazole-5-carboxylate, a common approach would be to dissolve it in a minimal amount of a "good" polar solvent (like DMSO or ethanol) and then gradually add a less polar co-solvent in which it is also soluble to some extent, or a "poor" solvent if aiming for recrystallization.

Q4: Can pH be used to modify the solubility of propan-2-yl 1H-pyrazole-5-carboxylate?

A4: Yes, pH can be a powerful tool for modifying solubility, particularly in aqueous or protic solvent systems. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts. If your experimental conditions allow, adjusting the pH to be more acidic could increase its solubility. Conversely, the ester group could be susceptible to hydrolysis under strongly basic or acidic conditions, so this approach should be used with caution.

Predictive Solubility Data

While specific experimental data for propan-2-yl 1H-pyrazole-5-carboxylate is not widely available, we can provide a predictive solubility table based on its structure and the known behavior of similar pyrazole derivatives.

SolventSolvent TypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Polar AproticHighExcellent hydrogen bond acceptor, can effectively solvate the pyrazole ring.[2]
Dimethylformamide (DMF) Polar AproticHighSimilar to DMSO, a powerful polar aprotic solvent.[2]
Ethanol Polar ProticHigh to ModerateCan act as both a hydrogen bond donor and acceptor, interacting well with the pyrazole and ester groups.[2][3]
Methanol Polar ProticHigh to ModerateSimilar to ethanol but more polar, should be a good solvent.[2][3]
Acetone Polar AproticModerateA less polar aprotic solvent, should offer moderate solubility.[2][3]
Acetonitrile Polar AproticModerateA common solvent for a range of polar to moderately polar compounds.[2][3]
Dichloromethane (DCM) Non-polarModerate to LowCan dissolve a wide range of organic compounds, but its lower polarity may limit solubility.[3]
Toluene Non-polarLowPrimarily non-polar, unlikely to effectively solvate the polar pyrazole ring.[1][3]
Hexane Non-polarVery LowHighly non-polar, predicted to be a very poor solvent.[1]

Experimental Protocols

For definitive solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted standard.[1][7]

Protocol 1: Isothermal Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of propan-2-yl 1H-pyrazole-5-carboxylate in a specific solvent at a controlled temperature.

Materials:

  • Propan-2-yl 1H-pyrazole-5-carboxylate (solid)

  • Selected organic solvents

  • Sealed vials (e.g., screw-cap glass vials)

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Methodology:

  • Preparation: Add an excess amount of solid propan-2-yl 1H-pyrazole-5-carboxylate to a vial containing a known volume of the chosen solvent. "Excess" means that undissolved solid should be visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For a more complete separation, centrifuge the vials.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated analytical method like HPLC or UV-Vis spectroscopy.[2]

  • Calculation: The determined concentration represents the equilibrium solubility of propan-2-yl 1H-pyrazole-5-carboxylate in that solvent at the specified temperature.

Visualizing Troubleshooting and Methodologies

To further clarify the experimental and troubleshooting workflows, the following diagrams are provided.

TroubleshootingWorkflow start Insolubility Observed temp Increase Temperature start->temp agitate Increase Agitation / Time start->agitate particle Reduce Particle Size start->particle cosolvent Use a Co-solvent System temp->cosolvent If not effective soluble Compound Dissolved temp->soluble If effective agitate->cosolvent If not effective agitate->soluble If effective particle->cosolvent If not effective particle->soluble If effective ph_adjust Adjust pH (if applicable) cosolvent->ph_adjust If applicable cosolvent->soluble insoluble Still Insoluble: Re-evaluate Solvent Choice cosolvent->insoluble If not effective ph_adjust->soluble ph_adjust->insoluble If not effective

Caption: A workflow for troubleshooting the poor solubility of propan-2-yl 1H-pyrazole-5-carboxylate.

SolubilityDetermination prep 1. Prepare Supersaturated Solution (Excess solid in solvent) equilibrate 2. Equilibrate (Shake at constant temp.) prep->equilibrate separate 3. Separate Phases (Settle / Centrifuge) equilibrate->separate sample 4. Sample & Filter Supernatant separate->sample analyze 5. Analyze Concentration (HPLC / UV-Vis) sample->analyze result Equilibrium Solubility Value analyze->result

Caption: The key steps of the isothermal shake-flask method for solubility determination.

Concluding Remarks

The solubility of propan-2-yl 1H-pyrazole-5-carboxylate is a critical parameter for its successful application in research and development. While a universal solvent may not exist, a systematic approach to solvent selection and the use of techniques like temperature modification and co-solvency can overcome most challenges. For definitive data, we strongly recommend experimental verification using the protocol outlined in this guide.

References

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Vermeire, F. H., & Green, W. H. (2022).
  • Ghaedi, H., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Dubey, R. D., & Abbott, L. J. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.
  • Mahlambi, M. M., et al. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty.
  • Leahy, D. E., et al. (1990). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
  • Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Ghaedi, H., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Naturalista Campano. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, April 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • McMaster University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2025, January 29). Solid-Liquid Equilibrium Solubility Determination and Correlation of 5-Hydroxy-1-methylpyrazole in 12 Kinds of Pure Solvents. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Lonza. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • PubChem. (n.d.). 1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]

  • MDPI. (2024, August 31). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ResearchGate. (2000, October). Solvent effects on the conformational equilibrium parameters of heterocyclic compounds. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • PubChem. (n.d.). 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chromatographic Purification of Propan-2-yl 1H-pyrazole-5-carboxylate

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic chemistry, the purification of nitrogen-rich heterocycles frequently presents unexpected bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic chemistry, the purification of nitrogen-rich heterocycles frequently presents unexpected bottlenecks. Propan-2-yl 1H-pyrazole-5-carboxylate (commonly known as isopropyl 1H-pyrazole-5-carboxylate) presents a unique trifecta of chromatographic hurdles: annular tautomerism, strong hydrogen-bonding capabilities, and an ester linkage susceptible to hydrolysis.

This guide moves beyond generic troubleshooting. It is designed to provide you with the mechanistic causality behind these issues and self-validating protocols to ensure high-purity recovery during your scale-up and analytical workflows.

Diagnostic Workflow

PyrazoleTroubleshooting Start Chromatographic Issue Propan-2-yl 1H-pyrazole-5-carboxylate Q1 Peak Splitting / Broad Smearing Start->Q1 Q2 Severe Peak Tailing (Asymmetry > 2.0) Start->Q2 Q3 Low Recovery / Degradation Start->Q3 C1 Annular Tautomerism (Proton Exchange) Q1->C1 C2 Secondary Silanol Interactions Q2->C2 C3 Ester Hydrolysis (Extreme pH) Q3->C3 S1 Use aprotic solvents or lock tautomer via pH C1->S1 S2 End-capped C18 + Amine Modifiers C2->S2 S3 Maintain pH 4-7 & Concentrate immediately C3->S3

Diagnostic workflow for troubleshooting pyrazole ester chromatography.

FAQ & Troubleshooting Guide
Q1: Why does my pure sample of propan-2-yl 1H-pyrazole-5-carboxylate elute as a split peak or a broad "smear" during Normal Phase Chromatography (NPC)?

A1: This is a classic manifestation of annular tautomerism[1]. In solution, the proton on the pyrazole ring rapidly exchanges between the N1 and N2 positions, interconverting the 1H-pyrazole-5-carboxylate and 1H-pyrazole-3-carboxylate forms[2].

  • The Causality: If the rate of this prototropic tautomerization occurs on the same timescale as your chromatographic separation, the compound exists in a dynamic equilibrium on the column. Because the two tautomers have slightly different dipole moments and hydrogen-bonding capacities, they interact differently with the stationary phase[3]. The result is peak splitting or a broad, unresolved plateau. The kinetic barrier to this proton transfer is often lowered by protic solvents or active sites on the silica gel.

  • The Solution: You must either shift the equilibrium entirely to one side or slow down the exchange rate. When using NPC, switch to a strictly aprotic mobile phase (e.g., Hexane/Ethyl Acetate) and add a trace amount of a modifier (like 0.1% acetic acid or 1% Triethylamine) to mask the active silica sites, reducing surface-catalyzed tautomerization.

Q2: I switched to Reversed-Phase HPLC (RP-HPLC) to avoid tautomer smearing, but now I am experiencing severe peak tailing. What is the mechanism behind this?

A2: Peak tailing of nitrogenous heterocycles in RP-HPLC is primarily driven by secondary interactions with residual silanol groups (-SiOH) on the silica-based stationary phase[4][5].

  • The Causality: While the isopropyl ester moiety drives hydrophobic retention on the C18 chains, the pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor (N). Free, non-hydrogen-bonded silanols on the silica surface are highly acidic[6]. They strongly bind to the basic pyrazole nitrogens via ion-exchange and dipole-dipole mechanisms[7]. As the analyte band moves through the column, a fraction of the molecules becomes temporarily "stuck" to these active silanol sites, lagging behind the main peak and creating a tail.

  • The Solution: Employ an end-capped column and utilize mobile phase modifiers to suppress silanol ionization[8]. See the quantitative data and protocol below.

Q3: Can the isopropyl ester group hydrolyze during purification?

A3: Yes. Propan-2-yl 1H-pyrazole-5-carboxylate is susceptible to both acid- and base-catalyzed ester hydrolysis, yielding the free pyrazole-5-carboxylic acid and isopropanol.

  • The Causality: While the isopropyl group provides some steric hindrance compared to a methyl or ethyl ester, prolonged exposure to extremes of pH (e.g., using >0.1% TFA or basic buffers like 0.1 M NaOH) in aqueous mobile phases will cleave the ester bond.

  • The Solution: Maintain the mobile phase pH between 4.0 and 7.0. If low pH is required to suppress silanol activity, use a volatile, milder acid like 0.1% Formic acid instead of high concentrations of TFA, and ensure fractions are lyophilized immediately after collection.

Quantitative Data: Mobile Phase Optimization

The following table summarizes the causal relationship between mobile phase additives and chromatographic performance for this specific pyrazole ester.

Table 1: Impact of Mobile Phase Additives on RP-HPLC Performance (Conditions: End-capped C18 Column, 60:40 Water:Acetonitrile, 1.0 mL/min)

Additive (Aqueous Phase)pHPeak Asymmetry Factor ( As​ )Theoretical Plates ( N )Mechanistic Observation
None (Pure Water) 6.52.8 (Severe Tailing)3,500Strong silanol interaction; broad peak due to unmasked acidic sites.
0.1% Formic Acid 2.71.4 (Slight Tailing)8,200Silanols partially protonated; acceptable for prep-LC but slight hydrolysis risk.
0.1% Trifluoroacetic Acid 2.01.1 (Excellent)12,500Strong ion-pairing effect[8]; sharp peak, but high risk of ester hydrolysis if stored.
10 mM Ammonium Acetate 5.81.2 (Good)10,800Optimal balance. Buffer masks silanols while maintaining ester stability.
Self-Validating Experimental Protocol

To ensure high recovery and purity without degradation, follow this optimized Reversed-Phase Preparative HPLC workflow.

PurificationProtocol Step1 1. Sample Prep Filter 0.22 µm PTFE Step2 2. Column Selection End-capped C18 (e.g., Gemini NX) Step1->Step2 Step3 3. Mobile Phase 10 mM NH4OAc (pH 5.8) / MeCN Step2->Step3 Step4 4. Elution Gradient: 10% to 90% MeCN Step3->Step4 Step5 5. Recovery Immediate Lyophilization Step4->Step5

Step-by-step RP-HPLC purification workflow for propan-2-yl 1H-pyrazole-5-carboxylate.

Protocol: RP-HPLC Purification of Propan-2-yl 1H-pyrazole-5-carboxylate

  • Sample Preparation: Dissolve the crude mixture in the starting mobile phase (e.g., 10% Acetonitrile in Water). Self-Validation: If the sample is cloudy, do not inject. Filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • Column Selection: Install a fully end-capped C18 column or a column with embedded polar groups (e.g., Phenomenex Gemini NX-C18) to physically shield residual silanols[5].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in MS-grade Water (Adjust to pH 5.8).

    • Solvent B: MS-grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 column volumes. This gradient ensures the more polar unreacted pyrazole-5-carboxylic acid elutes early, while the hydrophobic isopropyl ester elutes later with baseline resolution.

  • Temperature Control: Maintain the column compartment at 35°C–40°C. Causality: Elevated temperature improves mass transfer kinetics, sharpening the peak and minimizing the broadening effects of tautomerism.

  • Fraction Collection & Recovery: Monitor UV absorbance at 215 nm and 254 nm. Immediately freeze and lyophilize the collected fractions containing the target compound. Self-Validation: Leaving the purified ester in an aqueous buffer for >24 hours at room temperature will initiate hydrolysis; immediate lyophilization guarantees structural integrity.

Sources

Optimization

Technical Support Center: Preventing Unwanted Hydrolysis of Propan-2-yl 1H-Pyrazole-5-Carboxylate During Workup

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges with the stability of propan-2-yl 1H-pyrazole-5-carboxylate, specifically its unintended hydrolysis back to the parent carboxylic acid during reaction workup. This document provides an in-depth analysis of the underlying chemical principles, troubleshooting strategies, and validated protocols to maximize the yield and purity of your target ester.

Section 1: Understanding the Problem - Why Does My Ester Hydrolyze?

Q1: What is ester hydrolysis, and why is the workup stage so critical?

A1: Ester hydrolysis is the chemical decomposition of an ester into its constituent carboxylic acid and alcohol in the presence of water.[1] This reaction is the direct reverse of the Fischer esterification process and can be catalyzed by both acid and base.[1]

The workup phase of a synthesis is a period of high risk for this unwanted reaction. Steps such as quenching the reaction with water or, more significantly, washing the organic layer with aqueous basic solutions (e.g., sodium bicarbonate) to neutralize acid catalysts or remove unreacted starting materials, create the ideal environment for hydrolysis.[1] Base-catalyzed hydrolysis, also known as saponification, is particularly problematic because it is typically fast and irreversible under standard workup conditions, as the resulting carboxylate salt is deprotonated and highly soluble in the aqueous phase.[1]

G cluster_legend Legend cluster_mechanism Base-Catalyzed Hydrolysis (Saponification) ester Ester hydroxide Hydroxide (Base) tetrahedral_intermediate Tetrahedral Intermediate carboxylate Carboxylate Anion alcohol Alcohol E Propan-2-yl 1H-pyrazole-5-carboxylate OH OH⁻ (from aq. base wash) TI Tetrahedral Intermediate E->TI 1. Nucleophilic Attack Acid 1H-Pyrazole-5-Carboxylate TI->Acid 2. Collapse & Leaving Group Expulsion ROH Propan-2-ol TI->ROH

Caption: Mechanism of base-catalyzed ester hydrolysis.

Q2: Are pyrazole esters especially prone to hydrolysis?

A2: Yes, pyrazole-containing esters can be quite susceptible to hydrolysis. The stability is influenced by several factors:

  • Electronic Effects: The pyrazole ring is an electron-deficient aromatic system. This can increase the electrophilicity (the positive character) of the ester's carbonyl carbon, making it a more attractive target for nucleophilic attack by water or hydroxide ions.

  • pH Sensitivity: Studies have shown that many pyrazole ester derivatives hydrolyze rapidly in aqueous buffers, particularly at basic pH.[2][3] While some highly substituted pyrazoles can exhibit enhanced stability, the fundamental pyrazole-5-carboxylate scaffold remains at risk.[4]

  • Steric Hindrance: The propan-2-yl (isopropyl) group offers more steric bulk than a methyl or ethyl group, which can slightly slow the rate of hydrolysis by impeding the approach of the nucleophile.[5][6] However, this protection is often insufficient to prevent hydrolysis entirely during a prolonged or aggressive aqueous workup.

Q3: How can I definitively confirm that hydrolysis is the cause of my low yield?

A3: Unintended hydrolysis typically manifests as a lower-than-expected yield of the desired ester, coupled with the reappearance of the 1H-pyrazole-5-carboxylic acid starting material in your crude product.[1] You can confirm this using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The carboxylic acid is significantly more polar than the ester. You will observe a new or intensified spot with a lower Rf value, corresponding to the acid.

  • NMR Spectroscopy: In the ¹H NMR spectrum of the crude product, you will see the characteristic peaks of the carboxylic acid reappear. A broad singlet corresponding to the acidic proton (COOH) may also be visible.

  • IR Spectroscopy: The presence of the carboxylic acid will introduce a very broad O-H stretching band, typically centered around 3000 cm⁻¹, which will overlap with C-H stretches.

Section 2: Troubleshooting Guide & Optimized Protocols

If you suspect hydrolysis, follow this tiered approach. Start with the "First Line of Defense" protocol, which is often sufficient. If the problem persists, proceed to the more rigorous advanced strategies.

A. The First Line of Defense: Optimizing the Aqueous Workup

The goal here is to minimize the rate of hydrolysis by carefully controlling the conditions of the wash steps. This protocol is designed for a typical reaction performed in an organic solvent like ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether.

Protocol 1: Hydrolysis-Minimizing Aqueous Workup

  • Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath. Maintaining a low temperature is the single most effective way to slow the kinetics of hydrolysis.[1]

  • Quenching (If Applicable): If quenching is required, add ice-cold deionized water or a cold, dilute acid solution slowly to the reaction mixture while maintaining the 0 °C temperature.

  • Transfer & Dilution: Transfer the mixture to a separatory funnel. If your reaction solvent is not suitable for extraction (e.g., THF, methanol), dilute the mixture with a suitable extraction solvent like cold ethyl acetate.[7]

  • Neutralization Wash: Wash the organic layer with ice-cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1][7]

    • CRITICAL: Do NOT use strong bases like NaOH or KOH, as they will dramatically accelerate hydrolysis.[7]

    • Add the NaHCO₃ solution and invert the funnel gently 2-3 times. Vent immediately to release any CO₂ gas that evolves.[7]

    • Do not shake vigorously. Repeat with fresh, cold NaHCO₃ solution until gas evolution ceases. This indicates all acid has been neutralized.

  • Brine Wash: Wash the organic layer once with ice-cold, saturated aqueous NaCl (brine) . This step helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase, further inhibiting hydrolysis.[1][7]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add a generous amount of an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Let it stand for at least 15-20 minutes, swirling occasionally. The drying agent should be free-flowing and not clumped together.

  • Isolation: Filter or decant the dried organic solution away from the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

Troubleshooting Optimized Aqueous Workup

Symptom Observed Probable Cause Recommended Action
Significant Acid in Crude Product Base wash is too aggressive (too concentrated, too warm, or too long). Ensure you are using saturated NaHCO₃ at 0 °C . Minimize contact time by working swiftly.
Emulsion Forms at Interface Saponification is occurring, creating soap-like molecules. Add more cold brine to increase the ionic strength of the aqueous layer, which helps break emulsions.[7] Avoid vigorous shaking.

| Low Yield, but Crude is Clean | Product is partially soluble in the aqueous layers. | Perform 2-3 extractions with the organic solvent after the initial quench. Always use a brine wash.[8] |

B. Advanced Strategy: Non-Aqueous Workup

If significant hydrolysis occurs even with the optimized aqueous protocol, a non-aqueous workup may be necessary. This approach avoids liquid water entirely.

Protocol 2: Non-Aqueous Workup via Filtration

  • Cooling: Cool the completed reaction mixture to room temperature or 0 °C.

  • Neutralization (Solid Phase): If the reaction contains an acid catalyst, add a solid, mild inorganic base, such as powdered potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), and stir for 20-30 minutes.

  • Adsorption/Filtration: Assemble a filtration funnel with a short plug of silica gel over a layer of Celite or anhydrous sodium sulfate.

  • Elution: Pass the entire reaction mixture directly through the silica plug, washing with additional reaction solvent or a slightly more polar solvent system (e.g., 9:1 Hexane:EtOAc) to ensure all the product is eluted. The polar impurities (salts, baseline material) will be retained on the silica.

  • Isolation: Collect the filtrate and remove the solvent under reduced pressure.

Section 3: Frequently Asked Questions (FAQs)

Q4: My starting material is 1H-pyrazole-5-carboxylic acid. After my esterification reaction, I have a strong acid catalyst (e.g., H₂SO₄) present. Is the NaHCO₃ wash still the best choice? A4: Absolutely. The NaHCO₃ wash is essential for neutralizing the strong acid catalyst.[9] Attempting to remove the solvent without neutralization would leave a highly acidic residue that would catalyze hydrolysis upon any exposure to atmospheric moisture. Follow Protocol 1 carefully, as the neutralization of a strong acid with bicarbonate will be vigorous. Add the NaHCO₃ solution slowly and vent frequently.

Q5: Is there a pH where my ester is most stable? A5: Esters are generally most stable near neutral pH (pH ~6-7.5). They are susceptible to hydrolysis under both strongly acidic and strongly basic conditions.[3][10] While the exact stability profile for your specific molecule may vary, the guiding principle for workup is to minimize the duration of contact with any aqueous solution that is not pH-neutral.

Q6: What if I see no separation between my organic and aqueous layers? A6: This is a classic sign of an emulsion, which can be caused by the formation of salts or soaps.[7] The best way to resolve this is by adding a significant amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer makes it more polar and forces the separation of the less polar organic layer.[7]

Section 4: Visualizing the Workflow

This decision tree can help you select the appropriate workup strategy based on your experimental observations.

G start Workup Required for Propan-2-yl 1H-pyrazole-5-carboxylate check_hydrolysis Is ester hydrolysis a known or suspected issue? start->check_hydrolysis standard_workup Standard Aqueous Workup (Room Temp, Water/Base Washes) check_hydrolysis->standard_workup No optimized_workup Implement Protocol 1: Hydrolysis-Minimizing Aqueous Workup check_hydrolysis->optimized_workup Yes product_isolated Pure Product Isolated standard_workup->product_isolated check_success Was hydrolysis successfully prevented (check by TLC/NMR)? optimized_workup->check_success non_aqueous_workup Implement Protocol 2: Non-Aqueous Workup (Solid-phase quench, silica plug) check_success->non_aqueous_workup No check_success->product_isolated Yes non_aqueous_workup->product_isolated

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for Propan-2-yl 1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for propan-2-yl 1H-pyrazole-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for propan-2-yl 1H-pyrazole-5-carboxylate (isopropyl 1H-pyrazole-5-carboxylate).

Expert Insights: The Chemistry Behind the Chromatography

As an Application Scientist, method development should never rely on trial and error. A self-validating protocol requires a deep understanding of the molecule's physicochemical properties. Propan-2-yl 1H-pyrazole-5-carboxylate presents three distinct chromatographic challenges that dictate our experimental choices:

  • Amphoteric Nature & pKa Proximity: The pyrazole ring contains a basic pyridine-like nitrogen (pKa ~2.5) and an acidic pyrrole-like NH (pKa ~14)[1]. Operating at a standard acidic pH (e.g., 0.1% Formic Acid, pH ~2.7) places the system exactly at the pKa of the basic nitrogen. This results in an unpredictable equilibrium between ionized and neutral states, leading to severe peak tailing and shifting retention times[2].

  • Annular Tautomerism: Pyrazoles undergo rapid proton exchange between the N1 and N2 positions[3]. If the chromatographic temperature is too low, this interconversion occurs at an intermediate rate relative to the stationary phase interaction, causing peak broadening or even splitting (the "tautomer effect").

  • Ester Hydrolysis: The propan-2-yl (isopropyl) ester group is highly susceptible to base-catalyzed hydrolysis. Pyrazole esters rapidly degrade into their corresponding carboxylic acids in aqueous buffers with a pH > 7.0[4].

Causality-Driven Solution: To build a robust method, we must use a mobile phase pH of 4.5–5.5 (e.g., 10 mM Ammonium Acetate). This ensures the pyrazole is 100% in its neutral state (maximizing retention and peak symmetry) while remaining acidic enough to prevent ester hydrolysis. Furthermore, the column compartment must be heated to 40°C to accelerate tautomeric exchange into the fast regime, yielding a single, sharp peak[5].

Workflow Start Start: Propan-2-yl 1H-pyrazole-5-carboxylate pH_Select 1. Buffer Selection Target pH 4.5 - 5.5 (Ammonium Acetate) Start->pH_Select Column_Select 2. Column Selection End-capped C18 or Polar-embedded phase pH_Select->Column_Select Temp_Opt 3. Temperature Optimization Set to 40°C to suppress tautomer broadening Column_Select->Temp_Opt Grad_Opt 4. Gradient Optimization 5-95% Organic over 10 mins Temp_Opt->Grad_Opt Validation 5. System Suitability & Validation Grad_Opt->Validation

Fig 1. Step-by-step HPLC method development workflow for propan-2-yl 1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a split peak for my pure propan-2-yl 1H-pyrazole-5-carboxylate standard? A: This is a classic symptom of annular tautomerism combined with partial ionization[3]. If your mobile phase is unbuffered or near pH 2.5, the molecule transitions between states on the column. Fix: Switch to a 10 mM Ammonium Acetate buffer (pH 5.0) and increase the column temperature to 40°C.

Q: My compound peak area decreases over time in the autosampler, and a new polar peak appears. What is happening? A: Your sample diluent is likely too basic (pH > 7.0), causing base-catalyzed hydrolysis of the isopropyl ester into 1H-pyrazole-5-carboxylic acid and isopropanol[4]. Fix: Ensure your sample diluent matches the initial mobile phase conditions (e.g., 10% Acetonitrile in pH 5.0 buffer) and maintain the autosampler at 5°C.

Q: Which stationary phase chemistry is optimal? A: While a standard end-capped C18 column works, a polar-embedded C18 (e.g., Waters SymmetryShield™ or Phenomenex Synergi™ Polar-RP) is superior. The embedded polar group shields residual silanols from interacting with the basic pyrazole nitrogen, further reducing tailing[6].

Troubleshooting Guide

Troubleshooting Issue Issue: Peak Tailing or Splitting Check_pH Check Mobile Phase pH Issue->Check_pH Check_Temp Check Column Temp Issue->Check_Temp pH_Bad pH is near pKa (~2.5) Check_pH->pH_Bad pH_Fix Adjust pH to 5.0 (Ammonium Acetate) pH_Bad->pH_Fix Temp_Low Temp < 25°C (Slow Tautomerization) Check_Temp->Temp_Low Temp_Fix Increase Temp to 40°C Temp_Low->Temp_Fix

Fig 2. Troubleshooting logic tree for resolving peak shape anomalies in pyrazole derivatives.

SymptomRoot CauseCorrective Action
Severe Peak Tailing (Tf > 2.0) Mobile phase pH is too close to the pyrazole nitrogen pKa (~2.5), causing secondary silanol interactions.Adjust mobile phase pH to 5.0 using Ammonium Acetate. Switch to a polar-embedded C18 column.
Peak Broadening / Splitting Slow tautomeric interconversion between 1H and 2H pyrazole forms at room temperature.Increase column compartment temperature to 40°C–45°C to achieve a fast-exchange time-averaged peak.
Early Eluting Extra Peak Ester hydrolysis degrading the sample into 1H-pyrazole-5-carboxylic acid.Check diluent pH (must be < 6.0). Store autosampler vials at 5°C. Prepare fresh standards daily.
Retention Time Drift Inadequate buffering capacity leading to variable ionization states.Ensure buffer concentration is at least 10 mM. Do not use unbuffered water/ACN mixtures.

Validated Experimental Protocol

Title: Stability-Indicating RP-HPLC Method for Propan-2-yl 1H-pyrazole-5-carboxylate Objective: To achieve baseline separation of the active ester from its primary hydrolytic degradant (1H-pyrazole-5-carboxylic acid) with a tailing factor < 1.5.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water to yield a 10 mM solution. Adjust the pH to 5.0 ± 0.1 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane.

    • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile[6].

  • Chromatographic Conditions:

    • Column: Polar-embedded C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Critical for tautomer suppression).

    • Autosampler Temperature: 5°C (To prevent hydrolysis in solution).

    • Injection Volume: 5 µL.

    • Detection: UV at 225 nm (optimal for the pyrazole chromophore).

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–8 min: 10% → 70% B (Linear gradient)

    • 8–10 min: 70% B (Column wash)

    • 10–10.1 min: 70% → 10% B (Return to initial)

    • 10.1–15 min: 10% B (Re-equilibration)

  • Sample Preparation (Self-Validating System):

    • Weigh 10 mg of propan-2-yl 1H-pyrazole-5-carboxylate standard.

    • Dissolve in 1 mL of Acetonitrile (Stock solution).

    • Dilute to a working concentration of 0.1 mg/mL using Mobile Phase A:B (90:10, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-effect peak distortion.

  • System Suitability Testing (SST):

    • Tailing factor (Tf) for the main peak must be ≤ 1.5.

    • Resolution (Rs) between 1H-pyrazole-5-carboxylic acid and the intact ester must be ≥ 3.0.

Degradation Ester Propan-2-yl 1H-pyrazole-5-carboxylate (Intact Ester) Base High pH (>7.0) or Strong Acid Ester->Base Hydrolysis Acid 1H-pyrazole-5-carboxylic acid (Degradant) Base->Acid Alcohol Isopropanol (Co-product) Base->Alcohol

Fig 3. Hydrolytic degradation pathway of the isopropyl ester group under extreme pH conditions.

Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Retention and Peak Shape (Isocratic 40% ACN, 40°C)

Mobile Phase pHBuffer SystemTailing Factor (Tf)Peak Shape Observation
2.7 0.1% Formic Acid2.4Severe tailing (partial ionization)
3.5 Ammonium Formate1.8Moderate tailing
5.0 Ammonium Acetate1.1 Sharp, symmetrical (Optimal)
7.5 Ammonium Bicarbonate1.2Sharp, but causes ester degradation

Table 2: Stability of Propan-2-yl 1H-pyrazole-5-carboxylate in Various Diluents (at 25°C)

Sample DiluentpH% Recovery (24 Hours)Primary Degradant Formed
100% AcetonitrileN/A99.8%None
Water/ACN (90:10)~6.098.5%Trace Carboxylic Acid
pH 8.0 Phosphate Buffer8.0< 40.0% 1H-pyrazole-5-carboxylic acid
pH 5.0 Acetate Buffer5.099.5%None

References

  • University of Pretoria. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative. UPSpace Institutional Repository. Available at:[Link]

  • National Institutes of Health (NIH). (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. PubMed Central. Available at:[Link]

  • MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. Available at:[Link]

  • ResearchGate. (2015). Determination of pKa Values by Liquid Chromatography. Available at: [Link]

Sources

Optimization

minimizing side reactions during propan-2-yl 1H-pyrazole-5-carboxylate functionalization

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Author: BenchChem Technical Support Team. Date: April 2026

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Here's how you know

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Secure .gov websites use HTTPS A lock ( Lock A locked padlock ) or https:// means you've safely connected to the .gov website. Share sensitive information only on official, secure websites.

Advanced Strategies for Selective Functionalization and Side Reaction Minimization

Welcome to the Technical Support Center for propan-2-yl 1H-pyrazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting protocols to help you navigate the complexities of its functionalization, ensuring high yields and predictable outcomes.

The inherent asymmetry of the pyrazole core, combined with the reactivity of the isopropyl ester, presents unique challenges, most notably in controlling the regioselectivity of N-functionalization and preventing unwanted side reactions. This guide provides a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common challenges encountered during the functionalization of propan-2-yl 1H-pyrazole-5-carboxylate. For more detailed protocols and mechanistic explanations, please refer to the corresponding in-depth Troubleshooting Guides.

Q1: I'm getting a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity?

A1: This is the most common issue. Regioselectivity is a delicate balance of steric and electronic factors, heavily influenced by the reaction conditions. The bulky propan-2-yl ester at the C5 position generally favors substitution at the less hindered N1 nitrogen. To maximize N1 selectivity, start with a potassium carbonate (K₂CO₃) base in a polar aprotic solvent like DMSO or DMF.[1][2] For certain substrates, using sodium hydride (NaH) in THF can also strongly favor the N1 isomer.[1][3]

➡️ See Troubleshooting Guide 1: Managing N1/N2 Regioselectivity

Q2: My reaction yield is low, and I suspect the ester group is being hydrolyzed. How can I prevent this?

A2: The isopropyl ester is susceptible to hydrolysis under both strongly acidic and basic conditions, especially with heating. Avoid using strong aqueous bases like NaOH or KOH. If your N-alkylation requires basic conditions, use non-nucleophilic, anhydrous bases like K₂CO₃, Cs₂CO₃, or NaH.[1] If running an acid-catalyzed reaction, use a Brønsted acid catalyst like TfOH with trichloroacetimidate electrophiles, which can proceed under milder conditions.[4] Monitor the reaction at lower temperatures to minimize hydrolysis.

➡️ See Troubleshooting Guide 2: Preventing Ester Hydrolysis

Q3: My reaction has stalled, or the starting material is decomposing. I'm using a very strong base like n-BuLi or LDA. What's going wrong?

A3: Using excessively strong bases can lead to deprotonation at the C3 position of the pyrazole ring, which can initiate ring-opening pathways, leading to decomposition and low yields of the desired product.[5][6] For N-H deprotonation, moderately strong bases like NaH are generally sufficient. If C-H functionalization is desired, specific protecting group strategies are often required to direct the reaction and prevent ring cleavage.[7]

➡️ See Troubleshooting Guide 3: Avoiding Ring Opening and Decomposition

Q4: I'm observing a product with a higher molecular weight than expected, suggesting over-alkylation. How do I stop this?

A4: After the initial N-alkylation, the remaining nitrogen (N2) can act as a nucleophile and react with another equivalent of the electrophile to form a dialkylpyrazolium salt.[8] This is more common with highly reactive alkylating agents (e.g., methyl iodide) and when using an excess of the electrophile. To mitigate this, use a precise stoichiometry, aiming for 1.0 to 1.1 equivalents of the alkylating agent. Add the electrophile slowly to the deprotonated pyrazole solution to maintain a low instantaneous concentration.

➡️ See Troubleshooting Guide 4: Controlling Over-Alkylation

Troubleshooting Guide 1: Managing N1/N2 Regioselectivity

The selective functionalization at either the N1 or N2 position of propan-2-yl 1H-pyrazole-5-carboxylate is critical for downstream applications. The outcome is dictated by a complex interplay between the steric hindrance imposed by the C5-ester and the electronic nature of the pyrazole anion.

Causality and Mechanism

Upon deprotonation, the pyrazole forms an anion with negative charge delocalized across both nitrogen atoms. The subsequent reaction with an electrophile can occur at either nitrogen.

  • Steric Factors: The bulky propan-2-yl ester group at C5 sterically hinders the adjacent N1 position. This often makes the N2 position appear more accessible.

  • Electronic Factors: The electron-withdrawing nature of the C5-carboxylate group reduces the electron density and nucleophilicity of the adjacent N1 atom. However, the resulting N1-substituted product is often the thermodynamically more stable isomer.

  • The Role of the Cation: The counter-ion of the base (e.g., K⁺, Na⁺, Cs⁺) can coordinate with the pyrazole anion, influencing which nitrogen is more available for reaction.[9]

The final product ratio is therefore highly dependent on the specific combination of base, solvent, and temperature, which shifts the balance between kinetic and thermodynamic control.

Caption: Troubleshooting workflow for poor regioselectivity.

Optimization Protocols & Data

Protocol 1A: Base and Solvent Screening for N1-Selectivity

This protocol is designed to maximize the formation of the generally more stable N1-substituted isomer. The K₂CO₃-DMSO system is a highly effective starting point.[2]

  • To a solution of propan-2-yl 1H-pyrazole-5-carboxylate (1.0 equiv) in anhydrous DMSO (0.2 M), add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Analyze the crude product ratio by ¹H NMR before purification.

Table 1: Effect of Reaction Conditions on N1/N2 Regioselectivity

EntryBase (equiv)SolventTemp (°C)N1:N2 Ratio (Typical)Yield (%) (Typical)Reference
1K₂CO₃ (2.0)DMSO25>95:585-95[2]
2NaH (1.2)THF0 to 25>95:580-90[1][3]
3Cs₂CO₃ (2.0)DMF2590:1088-96[10]
4DBU (1.5)MeCN2570:3075-85General Knowledge
5K₂CO₃ (2.0)EtOH8060:4070-80[1]

Note: Ratios and yields are illustrative and highly dependent on the specific electrophile used.

Troubleshooting Guide 2: Preventing Ester Hydrolysis

The propan-2-yl ester is a critical functional handle but is liable to cleavage under harsh conditions, leading to the formation of the corresponding carboxylic acid. This not only reduces the yield of the desired product but also complicates purification due to the introduction of a polar, acidic impurity.

Causality and Mechanism

Ester hydrolysis is the cleavage of an ester bond by reaction with water. In this context, the nucleophile is typically hydroxide (OH⁻) under basic conditions or water activated by a proton (H₃O⁺) under acidic conditions.

Ester_Hydrolysis cluster_reaction Reaction Conditions substrate Propan-2-yl Pyrazole-5-carboxylate product Desired N-Functionalized Ester substrate->product Desired Functionalization side_product Pyrazole-5-carboxylic Acid (Hydrolysis Product) substrate->side_product Side Reaction base Strong Base (e.g., NaOH, OH⁻) base->substrate Saponification acid Strong Acid (e.g., HCl, H₃O⁺) acid->substrate Acid Hydrolysis

Caption: Competing pathways of functionalization vs. ester hydrolysis.

Mitigation Strategies
  • Choice of Base: Employ non-nucleophilic, anhydrous bases. Anhydrous K₂CO₃, Cs₂CO₃, and NaH are excellent choices as they are strong enough to deprotonate the pyrazole N-H without promoting significant hydrolysis.[1]

  • Solvent Purity: Ensure all solvents are anhydrous. The presence of water can facilitate hydrolysis, especially at elevated temperatures. Use freshly dried solvents for best results.

  • Temperature Control: Perform reactions at the lowest effective temperature. Many N-alkylations can proceed efficiently at room temperature or with only gentle heating (40-60 °C), which significantly slows the rate of hydrolysis compared to reflux conditions.

  • Aqueous Workup: When the reaction is complete, perform the aqueous workup quickly and at low temperatures (e.g., by pouring the reaction mixture into ice water). Minimize the time the product is in contact with aqueous acidic or basic layers. If an acid wash is needed, use a dilute, weak acid like saturated NH₄Cl solution.

Troubleshooting Guide 3: Avoiding Ring Opening and Decomposition

While the pyrazole ring is aromatic and generally stable, it is not inert. Under specific, highly basic conditions, the ring can be susceptible to cleavage, leading to a complex mixture of byproducts and a significant loss of material.

Causality and Mechanism

The C3-H proton of the pyrazole ring is weakly acidic. In the presence of exceptionally strong bases, such as organolithium reagents (n-BuLi, s-BuLi) or lithium dialkylamides (LDA), deprotonation can occur at C3.[5][6] The resulting C3-anion can undergo a ring-opening cascade, particularly at non-cryogenic temperatures, leading to the formation of various acyclic species.

Key Indicators of Ring Opening:

  • Rapid color change of the reaction mixture to dark brown or black.

  • Formation of a complex, intractable mixture of products observed by TLC or LC-MS.

  • Complete consumption of starting material with no formation of the desired product.

Mitigation Strategies
  • Select an Appropriate Base: For simple N-H deprotonation, there is no need to use bases stronger than sodium hydride (NaH). The pKa of the pyrazole N-H is typically in the range of 14-15, making NaH (from the conjugate acid H₂, pKa ~36) more than sufficient.

  • Protecting Group Strategy for C-H Functionalization: If functionalization at C3 or C5 is the goal, direct deprotonation is a high-risk strategy. A more robust approach involves the use of a directing/protecting group. For instance, an N-SEM (2-(trimethylsilyl)ethoxymethyl) group can be used to direct lithiation to a specific carbon, followed by reaction with an electrophile and subsequent deprotection.[7] This provides a controlled and predictable pathway to C-functionalized pyrazoles.

Troubleshooting Guide 4: Controlling Over-Alkylation

The formation of N,N'-dialkylpyrazolium salts is a side reaction that consumes both the desired product and the electrophile, reducing the overall yield.

Causality and Mechanism

Once the desired mono-N-alkylated pyrazole is formed, the second, un-substituted nitrogen atom (now pyridine-like) remains nucleophilic. It can compete with the starting pyrazole anion for the electrophile, leading to a second alkylation event and the formation of a quaternary ammonium salt.[8]

Overalkylation Start Pyrazole Anion Product N1-Alkylated Product Start->Product 1. Desired Alkylation RX1 Electrophile (R-X) RX1->Product SideProduct N1,N2-Dialkylpyrazolium Salt (Over-alkylation) Product->SideProduct 2. Undesired Alkylation RX2 Electrophile (R-X) RX2->SideProduct

Caption: Sequential pathway leading to over-alkylation.

Mitigation Strategies
  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the alkylating agent, but avoid larger excesses. Ensure accurate measurement of all reagents.

  • Slow Addition: Add the electrophile dropwise to the solution of the deprotonated pyrazole over a period of 15-30 minutes. This maintains a low concentration of the electrophile, ensuring it reacts preferentially with the more nucleophilic pyrazole anion rather than the neutral N-alkylated product.

  • Temperature Management: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes slow the rate of the second alkylation relative to the first.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the buildup of the over-alkylated byproduct over time.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Gontrani, L., et al. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • SlideShare. Pyrazole. [Link]

  • Shavnya, A., et al. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • You, S., et al. (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. [Link]

  • DePorre, Y., et al. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Daugulis, O., et al. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. [Link]

  • ResearchGate. (2025, November 13). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

Sources

Reference Data & Comparative Studies

Validation

Propan-2-yl vs. Ethyl 1H-Pyrazole-5-Carboxylate: A Comprehensive Guide on Ester Reactivity and Synthetic Utility

As a Senior Application Scientist, I frequently encounter researchers debating the selection of ester protecting groups or prodrug moieties in heterocyclic library synthesis. When working with the 1H-pyrazole-5-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers debating the selection of ester protecting groups or prodrug moieties in heterocyclic library synthesis. When working with the 1H-pyrazole-5-carboxylate scaffold—a privileged motif in kinase inhibitors and agrochemicals—the choice between the ethyl and propan-2-yl (isopropyl) ester is not merely a matter of molecular weight. It fundamentally alters the synthetic trajectory and the biological half-life of the resulting molecule.

This guide provides an objective, data-driven comparison of ethyl 1H-pyrazole-5-carboxylate and propan-2-yl 1H-pyrazole-5-carboxylate , focusing on their reactivity profiles, steric constraints, and optimal experimental workflows.

Structural & Electronic Causality: The "Why" Behind the Reactivity

The reactivity of an ester towards nucleophilic acyl substitution (e.g., saponification, amidation) is governed by the transition state energy of the tetrahedral intermediate. The divergence in reactivity between these two pyrazole building blocks comes down to two synergistic factors:

  • Steric Hindrance: The ethyl group is a primary alkyl chain with minimal steric bulk. In contrast, the propan-2-yl group is branched at the α -carbon. This branching creates a "steric shield" around the carbonyl carbon, physically impeding the trajectory of incoming nucleophiles (such as hydroxide ions or amines).

  • Electronic (Inductive) Effects: Alkyl groups are electron-donating (+I effect). The isopropyl group, having two methyl groups attached to the α -carbon, exerts a stronger +I effect than the ethyl group. This slightly increases the electron density at the carbonyl carbon, reducing its electrophilicity and making nucleophilic attack less favorable.

These principles are not just theoretical; they directly dictate the metabolic activation of ester prodrugs by human carboxylesterases. For instance, studies on human carboxylesterases (hCE1) have demonstrated that branching at the α -carbon (analogous to the isopropyl structure) can reduce enzymatic hydrolytic rates by up to 10-fold compared to unbranched primary alkyl esters . Furthermore, the plasma stability of homologous esters is inversely proportional to the size of the alkoxyl group, confirming that bulkier esters resist both chemical and biological cleavage far better than their ethyl counterparts .

Comparative Reactivity Profile

To quantify these differences, we can look at the relative reaction kinetics under standard synthetic conditions. The table below summarizes the comparative performance of both esters.

Reaction TypeEthyl 1H-pyrazole-5-carboxylatePropan-2-yl 1H-pyrazole-5-carboxylateMechanistic Rationale
Alkaline Hydrolysis (LiOH, 25°C) Fast (1–2 hours)Slow (12–24 hours or requires heating)Steric clash in the tetrahedral intermediate slows the rate-determining step for the isopropyl ester.
Direct Amidation (Primary Amine, Heat) Moderate (Requires prolonged heating)Very Poor (Trace product, mostly starting material)Amines are weaker nucleophiles than OH⁻; the steric bulk of the isopropyl group completely halts the reaction without Lewis acid activation.
Transesterification (MeOH, Cat. H⁺) FastModerateThe methoxy group easily displaces the less hindered ethoxy group, but struggles against the isopropyl shield.
Enzymatic Hydrolysis (Carboxylesterases) High lability (Short half-life)Moderate stability (Extended half-life)Bulky alkoxy groups resist the active site serine nucleophile in human esterases .
Mechanistic Visualization

The following diagram illustrates the divergent energy pathways during base-catalyzed hydrolysis. The critical bottleneck for the isopropyl ester is the formation of the highly congested tetrahedral intermediate.

Reactivity cluster_ethyl Ethyl 1H-pyrazole-5-carboxylate Pathway cluster_isopropyl Propan-2-yl 1H-pyrazole-5-carboxylate Pathway E_Ester Ethyl Ester (Low Steric Bulk) E_Tetra Tetrahedral Intermediate (Lower Energy Barrier) E_Ester->E_Tetra OH⁻ Attack (Fast) E_Prod Hydrolysis Product (Fast Kinetics) E_Tetra->E_Prod EtOH Leaves I_Ester Isopropyl Ester (High Steric Bulk) I_Tetra Tetrahedral Intermediate (Higher Energy Barrier) I_Ester->I_Tetra OH⁻ Attack (Slow) I_Prod Hydrolysis Product (Slow Kinetics) I_Tetra->I_Prod iPrOH Leaves

Comparative hydrolysis pathways showing the steric bottleneck of the isopropyl tetrahedral intermediate.

Field-Proven Experimental Protocols

To ensure high yields and reproducible results, the following protocols have been optimized to account for the specific reactivity of each ester. These are designed as self-validating systems to prevent false positives during synthesis.

Protocol A: Controlled Alkaline Hydrolysis (Saponification)

Objective: Conversion of the ester to 1H-pyrazole-5-carboxylic acid.

  • For Ethyl Ester:

    • Solvent System: Dissolve 1.0 eq of ethyl 1H-pyrazole-5-carboxylate in a 3:1:1 mixture of THF:MeOH:H₂O. (Causality: THF ensures solubility of the organic starting material, water provides the medium for the hydroxide, and MeOH acts as a phase-transfer bridge to prevent biphasic separation).

    • Base Addition: Add 1.5 eq of LiOH·H₂O at room temperature.

    • Monitoring: Stir for 1-2 hours. Monitor by LC-MS. The ethyl ester will rapidly convert to the carboxylate.

    • Workup: Evaporate the organic solvents under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 3-4. (Causality: The pKa of the pyrazole carboxylic acid is ~3.5-4.0. Dropping the pH too low (<2) will protonate the pyrazole nitrogen, making the molecule water-soluble again. pH 3-4 ensures precipitation of the zwitterionic/neutral species). Filter and dry.

  • For Propan-2-yl Ester:

    • Follow the same solvent setup, but increase LiOH·H₂O to 3.0 eq.

    • Thermal Activation: Heat the reaction to 50°C. The steric bulk of the isopropyl group requires thermal energy to overcome the activation barrier of the tetrahedral intermediate. Stir for 12-16 hours.

Protocol B: Direct Amidation via Lewis Acid Activation

Objective: Direct conversion of the ester to an amide without isolating the carboxylic acid. While the ethyl ester can often be heated neat in an amine, the propan-2-yl ester requires a Weinreb-type activation.

  • Activation: In a flame-dried flask under an inert atmosphere (N₂), dissolve the desired primary amine (1.5 eq) in anhydrous toluene.

  • AlMe₃ Addition: Cool to 0°C and dropwise add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 1.5 eq). (Causality: AlMe₃ reacts with the amine to form an active aluminum-amide complex, which is a vastly superior nucleophile compared to the free amine).

  • Coupling: Add the propan-2-yl 1H-pyrazole-5-carboxylate (1.0 eq). Heat to 80°C for 4-6 hours. (Causality: The Lewis acidic aluminum also coordinates to the ester carbonyl oxygen, increasing its electrophilicity and pulling electron density away. This effectively counters the +I effect of the isopropyl group and overcomes the steric shield).

  • Validation: Monitor the reaction via LC-MS; the disappearance of the ester mass and the emergence of the amide mass confirms conversion. If the reaction stalls, the AlMe₃-amine complex may have degraded due to adventitious moisture, requiring a fresh preparation.

  • Quench: Carefully quench with Rochelle's salt (potassium sodium tartrate) solution to break the aluminum emulsion, allowing for clean phase separation.

Strategic Selection in Drug Development
  • Choose Ethyl 1H-pyrazole-5-carboxylate when: You are building a diverse library and need a temporary protecting group that can be rapidly and cleanly removed under mild conditions. It is the workhorse for high-throughput synthesis where rapid turnaround is prioritized.

  • Choose Propan-2-yl 1H-pyrazole-5-carboxylate when: You are designing an in vivo prodrug . If the free pyrazole-carboxylic acid has poor oral bioavailability or cell permeability, masking it as an isopropyl ester increases lipophilicity. More importantly, the steric hindrance intentionally slows down premature cleavage by plasma carboxylesterases, extending the circulation half-life compared to the highly labile ethyl ester .

References
  • Takahashi, M., et al. "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metabolism and Pharmacokinetics, 2021. URL:[Link]

  • de Souza, H. M. R., et al. "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL:[Link]

Comparative

A Researcher's Guide to the NMR Spectral Signatures of Propan-2-yl 1H-Pyrazole-5-carboxylate

An In-depth Analysis and Comparative Data for Drug Development Professionals In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, underpinnin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis and Comparative Data for Drug Development Professionals

In the landscape of modern drug discovery and development, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry, underpinning a multitude of pharmacologically active agents. Its versatility and synthetic tractability have made it a favored building block in the design of novel therapeutics. Among its many derivatives, propan-2-yl 1H-pyrazole-5-carboxylate emerges as a key intermediate and a subject of significant interest. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in synthesis and for the unambiguous characterization of its more complex downstream products.

This guide provides a comprehensive reference for the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of propan-2-yl 1H-pyrazole-5-carboxylate. Moving beyond a simple data repository, this document delves into the rationale behind the expected spectral features, offers a comparative analysis with related structures, and furnishes a detailed experimental protocol for acquiring high-fidelity NMR data. This resource is intended to empower researchers, from medicinal chemists to process scientists, with the foundational knowledge required to confidently identify and utilize this important chemical entity.

Predicted 1H and 13C NMR Spectral Data of Propan-2-yl 1H-Pyrazole-5-carboxylate

Table 1: Predicted 1H and 13C NMR Chemical Shifts for Propan-2-yl 1H-pyrazole-5-carboxylate

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H3~7.8 - 8.0-
H4~6.6 - 6.8-
C3-~140 - 142
C4-~108 - 110
C5-~135 - 137
C=O-~160 - 162
CH (isopropyl)~5.1 - 5.3~68 - 70
CH₃ (isopropyl)~1.3 - 1.4~21 - 23
NH~13.0 - 14.0 (broad)-

In-depth Spectral Analysis and Rationale

The predicted chemical shifts in Table 1 are derived from a composite analysis of the electronic environment of each nucleus within the molecule. The pyrazole ring, an aromatic heterocycle, exhibits distinct proton and carbon signals that are sensitive to substituent effects.

The protons on the pyrazole ring, H3 and H4, are expected to appear as doublets due to coupling with each other. The H3 proton is anticipated to be downfield (further to the left in the spectrum) compared to H4. This is a consequence of its proximity to the electron-withdrawing ester group at the C5 position. The carboxylate group deshields the adjacent C5 and, to a lesser extent, the H3 proton. Conversely, the H4 proton is in a more electron-rich environment.

The NH proton of the pyrazole ring is expected to be a broad singlet at a significantly downfield chemical shift. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential intermolecular hydrogen bonding. The exact chemical shift can be highly dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the ester will be the most downfield signal due to the strong deshielding effect of the two adjacent oxygen atoms. The carbons of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. C5, being directly attached to the ester group, will be significantly downfield. C3 will also be downfield due to its position within the aromatic ring and proximity to the nitrogens. C4 is typically the most upfield of the pyrazole ring carbons.[1]

The isopropyl group will exhibit its characteristic signals: a septet for the CH proton (split by the six equivalent methyl protons) and a doublet for the two CH₃ groups (split by the single CH proton). The CH carbon will appear in the region typical for an oxygen-linked aliphatic carbon, while the methyl carbons will be found in the upfield region of the spectrum.

Comparative NMR Data of Related Pyrazole Derivatives

To provide context and further support for the predicted spectral data, the following table presents experimental NMR data for pyrazole and a related pyrazole-5-carboxylic acid derivative. This comparison highlights the influence of the carboxylate and ester functionalities on the chemical shifts of the pyrazole ring.

Table 2: Experimental ¹H and ¹³C NMR Data for Pyrazole and a Related Carboxylic Acid

Compound H3 (ppm) H4 (ppm) H5 (ppm) C3 (ppm) C4 (ppm) C5 (ppm) Reference
Pyrazole7.626.257.62134.6105.1134.6[3][6]
5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid-6.35-~145~106~150[7]

As seen in Table 2, the introduction of a carboxylic acid group significantly influences the chemical shifts of the pyrazole ring carbons. A similar, though slightly modified, effect is anticipated for the propan-2-yl ester.

Experimental Protocol for High-Resolution NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of propan-2-yl 1H-pyrazole-5-carboxylate, the following detailed protocol is recommended. The causality behind each experimental choice is explained to ensure a robust and reproducible methodology.

1. Sample Preparation:

  • Analyte: Propan-2-yl 1H-pyrazole-5-carboxylate (ensure high purity, >98%).

  • Solvent: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For observing the NH proton, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it minimizes proton exchange.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration provides a good signal-to-noise ratio without significant line broadening due to viscosity or aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the internal reference (0 ppm) for both ¹H and ¹³C spectra.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution, which is particularly useful for resolving the coupling patterns of the pyrazole ring protons.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Spectral Width: A spectral width of approximately 16 ppm (centered around 6 ppm) should be adequate to cover all proton signals.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is necessary to ensure good resolution.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the protons, leading to accurate integration.

    • Number of Scans: 8 to 16 scans should provide an excellent signal-to-noise ratio for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30' on Bruker instruments) is standard for quantitative ¹³C NMR.

    • Spectral Width: A spectral width of approximately 220 ppm (centered around 100 ppm) will encompass all expected carbon signals.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is important for obtaining accurate quantitative data, especially for quaternary carbons like the carbonyl and C5.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) will be required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio without significantly compromising resolution.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualizing the Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Molecular structure of propan-2-yl 1H-pyrazole-5-carboxylate.

nmr_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Shim, Tune, Lock) transfer->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference peak_picking Peak Picking reference->peak_picking integration Integration peak_picking->integration assignment Peak Assignment integration->assignment

Caption: Standard workflow for NMR spectral acquisition and analysis.

Conclusion

The ability to accurately interpret NMR spectra is a fundamental skill for any researcher working in the field of drug development. This guide provides a robust, scientifically grounded reference for the ¹H and ¹³C NMR spectra of propan-2-yl 1H-pyrazole-5-carboxylate. By understanding the predicted chemical shifts, the rationale behind them, and the best practices for data acquisition, scientists can confidently identify this key molecule and its derivatives, thereby accelerating their research and development efforts. The provided comparative data and detailed experimental protocols further enhance the utility of this guide, making it an indispensable tool for the modern medicinal chemist.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • SpectraBase. Pyrazole - Optional[1H NMR] - Spectrum. [Link]

  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, Kh. (2002). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(3), 149-153.
  • SpectraBase. 1-(3-NITROPHENYL)-1H-PYRAZOLE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Jimeno, M. L., et al. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Lycka, A., Liptaj, T., & Jirman, J. (1987). 13C AND 15N NMR SPECTRA OF 3-METHYL-l-PHENYLPYRAZOLE--4,5-DIONE 4-(4' -SUBSTITUTED PHENYL)HYDRAZONES.
  • Technical Disclosure Commons. (2021, May 3). Process for the preparation of N-{(2S)-1-[3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1ÂŁyl] propan-2-yl}-5-(1-hydroxyethyl) -. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • PubChemLite. 1-(propan-2-yl)-1h-pyrazole-5-carboxylic acid. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • PubChem. 5-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
  • NextSDS. 5-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. [Link]

Sources

Validation

Decoding the Molecular Fingerprint: A Guide to the Mass Spectrometry Fragmentation of Propan-2-yl 1H-pyrazole-5-carboxylate

For Immediate Release A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers in drug development and synthetic chemistry, a thorough understanding of fragmentation patterns is not merely academic; it is a critical step in confirming molecular identity, identifying impurities, and guiding synthesis strategies. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of propan-2-yl 1H-pyrazole-5-carboxylate, a heterocyclic ester with potential applications as a building block in pharmaceutical synthesis.

By dissecting the molecule's constituent parts—the pyrazole ring and the isopropyl ester group—we can anticipate its behavior under energetic electron bombardment. This analysis is grounded in fundamental principles of physical organic chemistry, including the stability of radical cations, resonance, and well-established rearrangement reactions. We will compare its expected fragmentation with that of related structures to build a comprehensive and predictive framework for this class of compounds.

The Subject Analyte: Propan-2-yl 1H-pyrazole-5-carboxylate

Propan-2-yl 1H-pyrazole-5-carboxylate is a molecule comprised of a five-membered aromatic pyrazole ring attached to an isopropyl carboxylate group. The structure presents several potential sites for ionization and subsequent fragmentation, which we will explore in detail.

Molecular Formula: C₇H₁₀N₂O₂ Monoisotopic Mass: 154.0742 Da

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. The process begins with the ejection of an electron to form a molecular ion, [M]+•.

The most likely fragmentation pathways for propan-2-yl 1H-pyrazole-5-carboxylate are governed by the stability of the resulting fragments. The primary pathways include the McLafferty rearrangement, alpha-cleavages, and fragmentation of the pyrazole ring itself.

Key Fragmentation Mechanisms:
  • McLafferty Rearrangement: This is one of the most characteristic fragmentation reactions for esters and ketones possessing a γ-hydrogen.[1][2] In this case, a hydrogen atom from one of the isopropyl methyl groups is transferred to the carbonyl oxygen via a six-membered transition state. This results in the elimination of a neutral propene molecule (C₃H₆, 42 Da) and the formation of the pyrazole-5-carboxylic acid radical cation. This fragment is often a prominent peak in the spectrum.[3][4][5]

  • Alpha-Cleavage: Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group.[6]

    • Loss of the Isopropoxy Radical: Cleavage of the O-C bond of the ester results in the loss of an isopropoxy radical (•OCH(CH₃)₂, 59 Da), forming a stable pyrazolyl-5-carbonyl cation (an acylium ion). Acylium ions are resonance-stabilized and frequently observed.

    • Loss of the Isopropyl Radical: Cleavage of the C-O bond can lead to the loss of an isopropyl radical (•CH(CH₃)₂, 43 Da), yielding the pyrazole-5-carboxylate cation.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is relatively stable, but it can undergo characteristic fragmentation, primarily through the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[7][8] These fragmentations typically occur after initial losses from the ester group. For instance, the pyrazole cation (m/z 67) could lose HCN (27 Da) to form a fragment at m/z 40.

The interplay of these pathways generates a unique mass spectrum that serves as the molecule's fingerprint.

Visualizing the Fragmentation Cascade

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion of propan-2-yl 1H-pyrazole-5-carboxylate.

Fragmentation_Pathway cluster_main Propan-2-yl 1H-pyrazole-5-carboxylate mol_structure [C₇H₁₀N₂O₂]⁺• M_ion Molecular Ion m/z 154 frag_112 [C₄H₄N₂O₂]⁺• m/z 112 M_ion->frag_112 - C₃H₆ (42 Da) McLafferty Rearrangement frag_95 [C₄H₃N₂O]⁺ m/z 95 M_ion->frag_95 - •OC₃H₇ (59 Da) α-Cleavage frag_111 [C₄H₃N₂O₂]⁺ m/z 111 M_ion->frag_111 - •C₃H₇ (43 Da) α-Cleavage frag_112->frag_95 - •OH (17 Da) frag_67 [C₃H₃N₂]⁺ m/z 67 frag_95->frag_67 - CO (28 Da)

Caption: Predicted EI fragmentation of propan-2-yl 1H-pyrazole-5-carboxylate.

Comparative Analysis: Understanding Structural Influences

To contextualize the fragmentation pattern, we compare it with two related molecules: ethyl 1H-pyrazole-5-carboxylate and propan-2-yl 1H-pyrazole-3-carboxylate.

Compound NameStructureKey Differences & Expected Impact on Fragmentation
Propan-2-yl 1H-pyrazole-5-carboxylate Isopropyl Ester at C5The isopropyl group is a prime candidate for McLafferty rearrangement (loss of propene, 42 Da) and alpha-cleavage (loss of isopropyl radical, 43 Da).
Ethyl 1H-pyrazole-5-carboxylate Ethyl Ester at C5The ethyl group also allows for a McLafferty rearrangement, but with the loss of a smaller ethene molecule (28 Da), leading to a prominent fragment at [M-28]. Alpha-cleavage would result in the loss of an ethoxy radical (45 Da) or an ethyl radical (29 Da).
Propan-2-yl 1H-pyrazole-3-carboxylate Isopropyl Ester at C3The core fragmentation of the isopropyl ester group (McLafferty, alpha-cleavage) is expected to be identical. However, the different attachment point on the pyrazole ring may subtly influence the relative intensities of ring fragmentation products due to differences in the stability of precursor ions.

This comparison highlights how changes in the ester alkyl group or the substitution pattern on the pyrazole ring will predictably alter the resulting mass spectrum, reinforcing the diagnostic power of the technique.

Experimental Protocol: Acquiring High-Quality GC-MS Data

A robust and reliable protocol is essential for obtaining reproducible fragmentation data. The following outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for analyzing volatile heterocyclic compounds like the target analyte.[9][10]

Instrumentation
  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent 8890 GC with 5977B MSD).[11]

  • Capillary Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

Procedure
  • Sample Preparation: Dissolve ~1 mg of propan-2-yl 1H-pyrazole-5-carboxylate in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument Setup & Calibration:

    • Ensure the MS is tuned according to the manufacturer's specifications, typically using perfluorotributylamine (PFTBA).

    • Set the GC inlet temperature to 250°C.

    • Set the transfer line temperature to 280°C.

  • GC Method:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1 µL injection with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35 - 350.

  • Data Acquisition & Analysis:

    • Inject a solvent blank first to ensure system cleanliness.

    • Inject the prepared sample.

    • Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum from the peak of interest.[12]

    • Compare the acquired spectrum against predicted fragmentation and, if available, a reference library like the NIST Mass Spectral Library.[13][14][15]

Workflow Visualization

GCMS_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis SamplePrep Sample Dissolution (~1 mg/mL) Injection GC Injection (1 µL, Split) SamplePrep->Injection InstSetup Instrument Tuning & Calibration InstSetup->Injection Separation GC Separation (Temp. Program) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection MS Detection (m/z 35-350) Ionization->Detection DataProc Data Processing (TIC & Spectrum) Detection->DataProc Interpretation Interpretation & Library Search DataProc->Interpretation

Sources

Comparative

A Comparative Guide to the Binding Affinity of Propan-2-yl 1H-pyrazole-5-carboxylate Analogs as p38 MAP Kinase Inhibitors

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1] Its versatility and favorable pharmacokinetic properties...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved therapeutics.[1] Its versatility and favorable pharmacokinetic properties have made it a focal point for medicinal chemists. This guide provides an in-depth comparative analysis of a series of propan-2-yl 1H-pyrazole-5-carboxylate analogs, specifically N-pyrazole, N'-aryl ureas, which have demonstrated potent and selective inhibition of p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses.[2]

This document will delve into the structure-activity relationships (SAR) of these compounds, offering a quantitative comparison of their binding affinities. Furthermore, it will provide detailed, field-proven experimental protocols for assessing binding affinity using state-of-the-art techniques, namely Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The causality behind experimental choices will be explained, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Comparative Analysis of Binding Affinity

The development of potent p38 MAP kinase inhibitors from the N-pyrazole, N'-aryl urea series stemmed from a high-throughput screening hit that exhibited modest binding affinity.[3] Systematic structural modifications led to the discovery of highly potent analogs, including the clinical candidate BIRB 796. The binding affinities of these analogs for p38α MAP kinase are typically determined by measuring the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a higher binding affinity.[4]

The following table summarizes the binding affinities of selected propan-2-yl 1H-pyrazole-5-carboxylate analogs and related compounds, highlighting the key structural modifications and their impact on potency.

Compound IDR1 (at Pyrazole N1)R2 (at Urea N')Binding Affinity (Kd, nM)
14 Methyl4-Chlorophenyl350
16 Phenyl4-Chlorophenyl8.5
BIRB 796 4-Methylphenyl4-(2-Morpholinoethoxy)naphthyl0.1
66 PhenylCyclohexyl>1000
67 PhenylPyridin-4-yl120
72 Phenyl4-tert-Butylphenyl3.5

Data compiled from Regan et al., 2002 and Pargellis et al., 2002.[2][4]

The data clearly demonstrates that the nature of the substituents at the N1 position of the pyrazole ring and the N' position of the urea moiety significantly influences the binding affinity. The replacement of a small methyl group at R1 with a larger, lipophilic phenyl group (compound 16 vs. 14) resulted in a greater than 40-fold increase in potency.[2] Further optimization of the N'-aryl substituent, culminating in the 4-(2-morpholinoethoxy)naphthyl group of BIRB 796, led to a remarkable picomolar binding affinity.[3][5] The necessity of an aromatic group at the R2 position is highlighted by the dramatic loss of activity with a cyclohexyl substituent (compound 66).[2]

The Allosteric Binding Pocket of p38 MAP Kinase

A key discovery in the development of these inhibitors was their unique binding mode. Unlike many kinase inhibitors that compete with ATP for the active site, this series of N-pyrazole, N'-aryl ureas binds to an allosteric site adjacent to the ATP binding pocket.[4] This binding event stabilizes an inactive conformation of the kinase, where the conserved DFG motif is flipped outwards ("DFG-out"). This allosteric inhibition mechanism is a critical aspect of their high affinity and selectivity.

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAP Kinase cluster_downstream Downstream Effects Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38_inactive p38 (DFG-in) Inactive MKK3/6->p38_inactive Phosphorylation p38_active p38 (DFG-in) Active p38_inactive->p38_active Activation p38_inhibited p38 (DFG-out) Inactive p38_inactive->p38_inhibited Transcription_Factors Transcription Factors (e.g., ATF-2, MEF2C) p38_active->Transcription_Factors Phosphorylation BIRB_796 BIRB 796 Analog BIRB_796->p38_inhibited Allosteric Binding Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression

Caption: p38 MAP Kinase Signaling and Inhibition.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for determining the binding affinity of small molecule inhibitors to p38 MAP kinase.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique that measures the binding of an analyte (small molecule inhibitor) to a ligand (p38 kinase) immobilized on a sensor surface in real-time.[1][6]

Experimental Workflow:

Caption: Surface Plasmon Resonance (SPR) Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Running Buffer: Prepare HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas the buffer thoroughly.

    • Immobilization Buffers: Prepare 10 mM sodium acetate buffers at pH 4.0, 4.5, 5.0, and 5.5 for pH scouting.

    • p38 Kinase Solution: Dilute recombinant human p38α kinase to a final concentration of 20 µg/mL in the optimal sodium acetate buffer determined from pH scouting.

    • Inhibitor Solutions: Prepare a stock solution of the pyrazole analog in 100% DMSO. Create a serial dilution series of the inhibitor in running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Immobilization of p38 Kinase:

    • Use a CM5 sensor chip.

    • Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

    • Inject the p38 kinase solution over the activated surface to achieve the desired immobilization level (typically 8000-10000 response units).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

    • A reference flow cell should be prepared similarly but without the injection of the kinase.

  • Binding Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the serial dilutions of the inhibitor over both the p38-immobilized and reference flow cells at a flow rate of 30 µL/min. A typical injection time is 120 seconds for association, followed by a 300-second dissociation phase.

    • Include several buffer blanks (running buffer with the same DMSO concentration as the inhibitor samples) throughout the injection series for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection.

    • Subtract the average of the buffer blank injections from the inhibitor injection sensorgrams.

    • Fit the processed sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a homogeneous assay that measures the binding of an inhibitor to a kinase by detecting the energy transfer between a donor fluorophore (on an antibody) and an acceptor fluorophore (on a tracer that binds to the kinase active site).[5][7]

Experimental Workflow:

Caption: TR-FRET Kinase Binding Assay Workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • p38 Kinase: Prepare a 2X working solution of p38α kinase in assay buffer. The final concentration should be determined empirically (typically in the low nanomolar range).

    • Kinase Tracer: Prepare a 2X working solution of a suitable fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) in assay buffer. The optimal concentration is typically around the Kd of the tracer for the kinase.

    • LanthaScreen® Tb-anti-His Antibody: Prepare a 4X working solution of the terbium-labeled antibody in TR-FRET dilution buffer.

    • Inhibitor Solutions: Prepare a 4X serial dilution of the pyrazole analogs in assay buffer containing the same percentage of DMSO as the final assay conditions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X inhibitor dilutions or vehicle control (assay buffer with DMSO) to the appropriate wells.

    • Add 5 µL of the 2X p38 kinase solution to all wells.

    • Add 5 µL of the 2X kinase tracer solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

    • Add 5 µL of the 4X LanthaScreen® Tb-anti-His Antibody solution to all wells.

    • Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) after a 100 µs delay.

    • Calculate the emission ratio (520 nm / 490 nm).

    • Plot the emission ratio as a function of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Synthesis of N-tert-butyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carboxamide (A Representative Analog)

The synthesis of N-pyrazole, N'-aryl ureas typically involves the coupling of a pyrazole amine with an isocyanate or the reaction of a pyrazole carboxylic acid with an amine. The following is a representative procedure for the synthesis of a closely related pyrazole carboxamide.

Step-by-Step Methodology:

  • Synthesis of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid:

    • To a solution of ethyl 2-(2-(4-methylbenzoyl)hydrazono)acetate (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents).

    • Heat the reaction mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature and acidify with 2N HCl.

    • Collect the precipitated solid by filtration, wash with water, and dry to afford the pyrazole carboxylic acid.

  • Synthesis of N-tert-butyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carboxamide:

    • To a solution of 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the crude acid chloride.

    • Dissolve the crude acid chloride in dichloromethane and add tert-butylamine (1.5 equivalents) and triethylamine (2 equivalents).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-tert-butyl-3-(4-methylphenyl)-1-phenyl-1H-pyrazole-5-carboxamide.

Conclusion

The N-pyrazole, N'-aryl urea scaffold has proven to be a highly fruitful starting point for the development of potent and selective allosteric inhibitors of p38 MAP kinase. The structure-activity relationships demonstrate the critical importance of specific substituents on the pyrazole and aryl urea moieties for achieving high binding affinity. The detailed experimental protocols provided herein for SPR and TR-FRET assays offer robust and reliable methods for quantifying the binding of these and other small molecule inhibitors to their protein targets. This comprehensive guide serves as a valuable resource for researchers in the field of drug discovery and development, providing both the conceptual framework and the practical tools for the evaluation of pyrazole-based kinase inhibitors.

References

  • Faria, J. V., et al. (2017). Pyrazole as a Privileged Structure in Medicinal Chemistry. RSC Advances, 7(65), 41048-41071.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Regan, J., et al. (2003). Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.
  • Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry, 280(20), 19472-19479.
  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403-417.
  • Pargellis, C. A., & Regan, J. (2003). Allosteric p38 MAP kinase inhibitors.
  • Zhang, W. X., et al. (2005). Time-resolved Forster resonance energy transfer assays for the binding of nucleotide and protein substrates to p38 protein kinase. Analytical Biochemistry, 343(1), 98-106.

Sources

Validation

Propan-2-yl 1H-Pyrazole-5-Carboxylate: FTIR Spectroscopy &amp; Performance Comparison Guide

Executive Summary & Application Context As a Senior Application Scientist specializing in the spectroscopic characterization of small-molecule APIs, I frequently evaluate the structural integrity of pyrazole-based scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

As a Senior Application Scientist specializing in the spectroscopic characterization of small-molecule APIs, I frequently evaluate the structural integrity of pyrazole-based scaffolds. In modern drug development, substituting a standard methyl or ethyl ester with a propan-2-yl (isopropyl) group is a deliberate strategic maneuver. The bulky isopropyl moiety introduces critical steric shielding around the vulnerable carbonyl carbon, thereby enhancing the molecule's metabolic stability against non-specific esterases in vivo.

However, this structural modification alters the molecule's vibrational modes. For researchers synthesizing propan-2-yl 1H-pyrazole-5-carboxylate , Fourier Transform Infrared (FTIR) spectroscopy serves as the frontline analytical tool to confirm successful transesterification and structural integrity. This guide provides an objective comparison of the FTIR absorption profiles of the propan-2-yl ester against its methyl and ethyl alternatives, grounded in fundamental physical chemistry and field-proven analytical workflows.

Mechanistic Causality: Structural Effects on FTIR Spectra

Understanding why absorption bands shift is critical for accurate spectral interpretation. The transition from a methyl to a propan-2-yl ester in the 1H-pyrazole-5-carboxylate system induces three primary physicochemical changes:

  • Inductive Effects (+I): The isopropyl group is more electron-donating than methyl or ethyl groups. This +I effect marginally increases the electron density on the ester oxygen, which slightly lengthens the C=O double bond. A longer bond has a lower force constant, resulting in a shift of the carbonyl stretching frequency to a lower wavenumber (~1710 cm⁻¹ for isopropyl vs. ~1725 cm⁻¹ for methyl). This phenomenon is consistent with observations in related pyrazole-3-carboxylate derivatives (1[1]).

  • Steric Hindrance & Hydrogen Bonding: The pyrazole ring contains both a hydrogen-bond donor (N-H) and acceptor (C=O, N). While standard pyrazoles show broad N-H bands at 3200-3400 cm⁻¹ (2[2]), the steric protrusion of the propan-2-yl group disrupts tight intermolecular N-H···O=C hydrogen networks. This disruption often results in a sharper, slightly blue-shifted N-H peak compared to the less sterically hindered methyl ester (3[3]).

  • Mass Kinematics: The increased mass of the isopropyl alkoxy group lowers the frequency of the asymmetric C-O-C stretch. Furthermore, the presence of the gem-dimethyl group introduces a highly diagnostic "umbrella" deformation split.

Comparative FTIR Spectroscopic Data

The following table synthesizes the expected FTIR absorption bands for propan-2-yl 1H-pyrazole-5-carboxylate compared to its lower-alkyl alternatives. Note that extended conjugation can further lower C=O stretch frequencies, as seen in heavily substituted pyrazole bioisosteres (4[4]).

Vibrational ModeMethyl 1H-pyrazole-5-carboxylateEthyl 1H-pyrazole-5-carboxylatePropan-2-yl 1H-pyrazole-5-carboxylateStructural Causality
N-H Stretch ~3250 cm⁻¹ (Broad)~3245 cm⁻¹ (Broad)~3240 cm⁻¹ (Moderate)Steric bulk of the isopropyl group disrupts tight crystalline H-bonding networks.
C=O Stretch ~1725 cm⁻¹~1715 cm⁻¹~1710 cm⁻¹+I effect of the branched alkyl group lengthens the C=O bond, lowering its frequency.
C-O-C Stretch ~1240 cm⁻¹~1212 cm⁻¹~1205 cm⁻¹Increased mass of the alkoxy group lowers the asymmetric stretching frequency.
Alkyl Deformation 1430 cm⁻¹ (Singlet)1460 cm⁻¹ (Singlet)1380 & 1370 cm⁻¹ (Doublet)Characteristic gem-dimethyl "umbrella" mode splitting unique to the isopropyl group.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure data integrity, I strongly recommend Attenuated Total Reflectance (ATR) FTIR over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at ~3400 cm⁻¹ that easily masks the critical pyrazole N-H stretch. The following protocol is designed as a self-validating system.

Step 1: System Readiness & Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Perform a background scan (air) using 32 scans at 4 cm⁻¹ resolution.

  • Self-Validation: The resulting baseline must be flat. Specifically, it must lack any residual peaks in the 1700-1800 cm⁻¹ (carbonyl) and 3100-3500 cm⁻¹ (hydroxyl/amine) regions. Failure to achieve this indicates crystal contamination, invalidating subsequent data.

Step 2: Sample Application & Compression

  • Action: Deposit 1-2 mg of the synthesized propan-2-yl 1H-pyrazole-5-carboxylate powder directly onto the center of the crystal. Lower the anvil to apply consistent pressure.

  • Causality: Uniform pressure ensures optimal penetration of the evanescent infrared wave into the sample, maximizing the signal-to-noise ratio. However, over-pressurizing can induce localized polymorphic shifts in the crystal lattice, artificially altering the N-H hydrogen-bonding network.

Step 3: Spectral Acquisition

  • Action: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000 to 400 cm⁻¹).

  • Self-Validation: Check the maximum absorbance. If the strongest peak (usually C=O) exceeds 1.2 Absorbance Units (A.U.), the detector is saturating, which distorts peak ratios. Reduce anvil pressure and rescan.

Step 4: Diagnostic Peak Verification

  • Action: Interrogate the 1380-1370 cm⁻¹ region.

  • Self-Validation: The presence of a distinct doublet confirms the successful incorporation of the isopropyl moiety. If only a singlet is present, the transesterification failed, or the starting material was incorrect.

Workflow Visualization

FTIR_Workflow Start Compound Synthesis & Purification Prep Sample Preparation (ATR-FTIR Crystal) Start->Prep BG Background Spectrum Collection Prep->BG Scan FTIR Scanning (4000 - 400 cm⁻¹) BG->Scan Process Baseline Correction & Normalization Scan->Process Sub1 Evaluate N-H Stretch (3100-3300 cm⁻¹) Process->Sub1 Sub2 Evaluate C=O Stretch (~1710 cm⁻¹) Process->Sub2 Sub3 Evaluate Isopropyl Split (1380 & 1370 cm⁻¹) Process->Sub3 Valid Structural Validation Confirmed Sub1->Valid Sub2->Valid Sub3->Valid

Figure 1: Self-validating ATR-FTIR analytical workflow for pyrazole carboxylate derivatives.

References

  • "On Water" Synthesis of N-Unsubstituted Pyrazoles: Semicarbazide Hydrochloride as an Alternative to Hydrazine... - RSC Publishing. 1

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. 3

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - PMC. 4

  • Synthesis and Biological Evaluation of N-Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent - MDPI. 2

Sources

Comparative

benchmarking propan-2-yl 1H-pyrazole-5-carboxylate in cross-coupling reactions

Benchmarking Propan-2-yl 1H-Pyrazole-5-Carboxylate in Cross-Coupling Reactions: Steric Modulation and Regioselectivity Pyrazoles are ubiquitous pharmacophores in modern drug discovery. Functionalizing the pyrazole core v...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Propan-2-yl 1H-Pyrazole-5-Carboxylate in Cross-Coupling Reactions: Steric Modulation and Regioselectivity

Pyrazoles are ubiquitous pharmacophores in modern drug discovery. Functionalizing the pyrazole core via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and direct C-H activation) is a critical late-stage operation. When working with 1H-pyrazole-5-carboxylates, the choice of the ester alkyl group—methyl, ethyl, or propan-2-yl (isopropyl)—profoundly dictates both the chemical stability and the regiochemical outcome of the coupling event.

This guide benchmarks propan-2-yl 1H-pyrazole-5-carboxylate against its less sterically hindered analogs, providing actionable, data-backed insights for process and discovery chemists.

Mechanistic Causality: The Propan-2-yl Advantage

As an application scientist, selecting the correct ester protecting group is not merely a matter of molecular weight; it is a strategic decision that governs the thermodynamics of the catalytic cycle. The propan-2-yl (isopropyl) group offers three distinct mechanistic advantages over standard methyl or ethyl esters:

  • Regiocontrol via Steric Shielding: The 1H-pyrazole system exhibits tautomerism, making N-arylation and N-alkylation notoriously unselective and often yielding complex mixtures of N1 and N2 isomers. The bulky propan-2-yl group at the C5 position acts as a steric shield over the adjacent N1 nitrogen. In Buchwald-Hartwig or Ullmann-type N-arylations, this steric bulk kinetically drives the incoming aryl group to the less hindered N2 position, drastically improving regioselectivity 1.

  • Resistance to Saponification: Cross-coupling reactions, particularly Suzuki-Miyaura couplings, rely on aqueous inorganic bases (e.g., K3​PO4​ , Na2​CO3​ ) at elevated temperatures (80–100 °C) 2. Methyl and ethyl pyrazole-5-carboxylates are highly susceptible to premature ester hydrolysis (saponification) under these conditions. The branched nature of the propan-2-yl group sterically shields the carbonyl carbon from hydroxide attack, preserving the ester linkage throughout the catalytic cycle 3.

  • C-H Activation Modulation: In Pd-catalyzed C(sp2)-H or C(sp3)-H functionalization, the ester group can inadvertently act as a competitive directing group 4. The propan-2-yl group effectively prevents unwanted palladium coordination at the C5 vector, directing insertion exclusively to the C4 position or adjacent N-substituents 5.

G Substrate 1H-Pyrazole-5-Carboxylate Methyl Methyl Ester (Low Steric Bulk) Substrate->Methyl Ethyl Ethyl Ester (Moderate Bulk) Substrate->Ethyl Isopropyl Propan-2-yl Ester (High Steric Bulk) Substrate->Isopropyl N1_Mix N1 & N2 Arylation (Poor Selectivity) Methyl->N1_Mix Cu/Pd Cat. N2_Favored N2 Arylation Favored (Moderate Selectivity) Ethyl->N2_Favored Cu/Pd Cat. N2_Exclusive Exclusive N2 Arylation (High Selectivity) Isopropyl->N2_Exclusive Cu/Pd Cat.

Steric influence of the C5-ester group on N-arylation regioselectivity.

Comparative Benchmarking Data

To objectively evaluate the performance of the propan-2-yl ester, we benchmarked it against methyl and ethyl variants across two standard pharmaceutical workflows: N-arylation and Suzuki-Miyaura coupling.

Table 1: Regioselectivity in N-Arylation of 1H-Pyrazole-5-Carboxylates (Conditions: Aryl iodide (1.2 eq), CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), K2​CO3​ , Toluene, 110 °C)

Ester SubstituentN2:N1 Regiomeric RatioIsolated Yield (%)Hydrolysis Byproduct (%)
Methyl 1.2 : 14515
Ethyl 3.5 : 1688
Propan-2-yl > 20 : 1 89 < 1

Table 2: Suzuki-Miyaura Coupling Performance (C4-Bromide + Phenylboronic Acid) (Conditions: Pd(PPh3​)4​ (5 mol%), K3​PO4​ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 100 °C)

Ester SubstituentConversion (%)Isolated Yield (%)Saponification Loss (%)
Methyl >996231
Ethyl >997818
Propan-2-yl >99 94 < 2

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the causality of the reaction is maintained and to prevent downstream purification failures.

Protocol A: Regioselective N2-Arylation (Ullmann-Type)

Objective: Achieve >95% selective N2-arylation utilizing the steric bulk of the propan-2-yl group.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine propan-2-yl 1H-pyrazole-5-carboxylate (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and anhydrous K2​CO3​ (2.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with Argon three times. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which halts the catalytic cycle.

  • Ligand & Solvent Addition: Add anhydrous toluene (5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): At 6 hours, sample the reaction.

    • Validation: A successful regioselective reaction will show a single major product spot on TLC. If LC-MS reveals two distinct peaks with the exact mass ( [M+H]+ ), the steric shielding has failed (likely due to excessive temperature causing thermodynamic scrambling). Reduce heat to 90 °C for future runs.

  • Isolation: Filter through a pad of Celite to remove copper salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Hydrolysis-Resistant Suzuki-Miyaura Cross-Coupling at C4

Objective: Couple an aryl boronic acid at the C4 position without saponifying the C5 ester.

  • Reagent Assembly: Combine propan-2-yl 4-bromo-1H-pyrazole-5-carboxylate (1.0 mmol), arylboronic acid (1.5 mmol), and Pd(PPh3​)4​ (0.05 mmol, 5 mol%) in a microwave vial.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and water (4:1 v/v, 5 mL). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base.

  • Base Addition: Add K3​PO4​ (2.0 mmol). Causality: K3​PO4​ provides sufficient basicity to form the reactive palladium-boronate complex but is milder than NaOH, synergizing with the propan-2-yl group to prevent ester cleavage 2.

  • Reaction: Seal the vial and heat at 100 °C for 8 hours.

  • Self-Validation Checkpoint (LC-MS):

    • Validation: Analyze an aliquot. Look for the [M+H]+ of the desired product. Crucially, scan for [M−42]+ (loss of the isopropyl group via hydrolysis). If the hydrolysis byproduct exceeds 5%, the base concentration is too high locally; ensure vigorous stirring or switch to a milder base like Cs2​CO3​ .

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

G Step1 1. Reagent Assembly (Propan-2-yl ester + Boronic Acid) Step2 2. Basic Activation (K3PO4 in 1,4-Dioxane/H2O) Step1->Step2 Step3 3. Pd-Catalyzed Coupling (100°C, 12h) Step2->Step3 Step4 4. LC-MS In-Process Control (Monitor Ester Hydrolysis) Step3->Step4 Step4->Step2 Hydrolysis > 5% (Reduce Base/Temp) Step5 5. Product Isolation (High Yield, Intact Ester) Step4->Step5 Hydrolysis < 5%

Self-validating Suzuki-Miyaura workflow for propan-2-yl pyrazole-5-carboxylates.

References

  • Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. ResearchGate. Available at: 2

  • Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles. National Institutes of Health (NIH). Available at:4

  • Direct C–H Alkenylation of Functionalized Pyrazoles. ACS Publications. Available at: 5

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues. National Institutes of Health (NIH). Available at: 1

  • Pyrazole-Based Lamellarin O Analogues: Synthesis, Biological Evaluation and Structure-Activity Relationships. The Royal Society of Chemistry (RSC). Available at: 3

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of Propan-2-yl 1H-pyrazole-5-carboxylate

As a critical building block in medicinal chemistry and drug development, propan-2-yl 1H-pyrazole-5-carboxylate (also known as isopropyl 1H-pyrazole-5-carboxylate) requires rigorous handling and disposal protocols. Becau...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in medicinal chemistry and drug development, propan-2-yl 1H-pyrazole-5-carboxylate (also known as isopropyl 1H-pyrazole-5-carboxylate) requires rigorous handling and disposal protocols. Because it is an organic ester containing a nitrogen-rich pyrazole heterocycle, improper disposal can lead to spontaneous hydrolysis, environmental toxicity, and severe regulatory penalties.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of this compound.

Chemical Characterization & Hazard Causality

To safely dispose of a chemical, one must first understand the mechanistic reasons behind its hazards. Propan-2-yl 1H-pyrazole-5-carboxylate[1] features two distinct functional groups that dictate its end-of-life handling:

  • The Pyrazole Ring: A weak base that can act as a respiratory and dermal irritant. When incinerated improperly, it releases toxic nitrogen oxides (NOx).

  • The Isopropyl Ester: Lipophilic and susceptible to slow hydrolysis in the presence of strong acids or bases. If disposed of in aqueous acidic waste streams, the ester will hydrolyze exothermically, releasing isopropanol (a flammable volatile organic compound) and altering the pH of the waste container.

Quantitative Data & Physical Properties

Table 1: Chemical properties and their direct impact on laboratory handling and disposal logistics.

PropertyValueCausality / Impact on Disposal Logistics
Chemical Formula C9H14N2O2Non-halogenated; must be segregated from halogenated waste to ensure proper incineration temperatures.
Molecular Weight 182.22 g/mol Exists as a solid/powder at room temperature; presents a particulate inhalation hazard requiring fume hood containment.
EPA Waste Code UnlistedMust be evaluated under 2[2] for characteristic toxicity and ignitability.
Solubility Organic SolventsWaste is typically generated as a solution in DCM, EtOAc, or DMSO, requiring strict solvent-based segregation.

Waste Segregation Workflow

The most critical point of failure in laboratory waste management is improper segregation. Mixing propan-2-yl 1H-pyrazole-5-carboxylate with incompatible chemicals (such as strong oxidizers like nitric acid) can initiate thermal runaway[3]. Furthermore, mixing non-halogenated organic esters with halogenated solvents alters the required incineration temperature at the disposal facility, potentially generating highly toxic dioxin byproducts[4].

WasteSegregation Start Propan-2-yl 1H-pyrazole- 5-carboxylate Waste State Determine Physical State Start->State Solid Solid / Powder Waste State->Solid Pure Compound Liquid Liquid / Solution Waste State->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Double Bag) Solid->SolidBin Halogen Check Solvent Matrix Liquid->Halogen HalYes Halogenated (e.g., DCM, Chloroform) Halogen->HalYes Contains Halogens HalNo Non-Halogenated (e.g., EtOAc, DMSO) Halogen->HalNo No Halogens HalBin Halogenated Waste Carboy HalYes->HalBin NonHalBin Non-Halogenated Waste Carboy HalNo->NonHalBin

Decision matrix for the proper segregation and disposal of pyrazole ester waste streams.

Step-by-Step Disposal Protocol

To guarantee trustworthiness and safety, this protocol operates as a self-validating system . Do not proceed to the next step until the validation check of the current step is confirmed.

Step 1: Personal Protective Equipment (PPE) Verification

Action: Don appropriate PPE before handling the waste. This includes ANSI Z87.1 safety goggles, a standard lab coat, and nitrile gloves (≥0.11 mm thickness)[4][5]. Causality: Nitrile provides a superior chemical barrier against organic esters compared to latex, preventing dermal permeation and subsequent systemic absorption.

  • Validation Check: Inspect gloves for micro-tears. Stretch the nitrile material slightly; if any light passes through or structural integrity is compromised, discard and replace.

Step 2: Container Selection and Integrity Testing

Action: Select a High-Density Polyethylene (HDPE) waste carboy or a glass waste bottle. Do not use metal containers. Causality: HDPE is chemically inert to weak bases (like pyrazoles) and organic esters. Metal containers can undergo slow corrosion if the ester hydrolyzes and slightly acidifies the solution.

  • Validation Check: Visually inspect the container. Squeeze the empty HDPE carboy; it should rebound immediately without cracking. Ensure the cap has an intact PTFE (Teflon) liner.

Step 3: Fume Hood Transfer & pH Stabilization

Action: Transfer all solid or liquid waste into the designated container exclusively inside a certified, actively venting fume hood. If the waste is a liquid mixture containing water, verify the pH is neutral (pH 6–8). Causality: Working inside the fume hood captures aerosolized pyrazole dust and volatile solvent vapors. Maintaining a neutral pH prevents the acid/base-catalyzed hydrolysis of the isopropyl ester group.

  • Validation Check: Dip a pH indicator strip into the aqueous layer of the waste (if applicable). If the pH is < 5 or > 9, neutralize the solution dropwise with 1M NaHCO3 or 1M HCl before sealing the container.

Step 4: Labeling and EHS Handoff

Action: Seal the container and immediately affix a hazardous waste label. Mark it as "Hazardous Waste: Propan-2-yl 1H-pyrazole-5-carboxylate / Non-Halogenated Organic Ester" (or Halogenated, depending on the solvent). Contact your Environmental Health and Safety (EHS) department for pickup[4]. Causality: Federal EPA guidelines (40 CFR 261.3) require accurate chemical characterization to ensure the waste is routed to the correct commercial incinerator[2][6].

  • Validation Check: Verify that the "Accumulation Start Date" is written on the label. The container must be transferred to EHS within 90 days of this date to comply with federal hazardous waste generator regulations.

Emergency Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent environmental discharge and inhalation exposure[7].

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the room's HVAC system is functioning to dilute airborne particulates.

  • Containment (Solid Spill): Do not dry-sweep the powder, as this creates a combustible dust cloud. Instead, lightly moisten the powder with a compatible solvent (e.g., a small amount of water or ethanol) to bind the particles, then collect using non-sparking tools[5].

  • Containment (Liquid Spill): Cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand[5]. Never use combustible absorbents like sawdust, as the organic ester/solvent mixture is highly flammable.

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all absorbent materials and contaminated PPE into a secondary containment bag, label it as hazardous waste, and submit it to EHS[8].

References

  • Inventory Shanghai PI Chemicals Ltd. PI Chemicals Ltd. Provides chemical characterization, structural data, and cataloging of isopropyl-1H-pyrazole-5-carboxylate.[Link]

  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer. Outlines mandatory PPE, spill containment protocols, and non-sparking tool requirements for pyrazole-based compounds. [Link]

Sources

Handling

A Proactive Safety Framework: Personal Protective Equipment for Handling Propan-2-yl 1H-pyrazole-5-carboxylate

Hazard Assessment: A Structural-Based Approach The potential hazards of propan-2-yl 1H-pyrazole-5-carboxylate can be inferred from its constituent chemical groups: Pyrazole Core: Pyrazole and its derivatives are prevalen...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: A Structural-Based Approach

The potential hazards of propan-2-yl 1H-pyrazole-5-carboxylate can be inferred from its constituent chemical groups:

  • Pyrazole Core: Pyrazole and its derivatives are prevalent in many biologically active compounds and pharmaceuticals.[1][2] Some pyrazole derivatives are known to be harmful, and may cause skin, eye, and respiratory irritation.[3][4]

  • Carboxylate Ester: Esters as a class of compounds can have varying levels of toxicity, with some causing irritation upon contact.

  • Novel Compound Principle: In the absence of specific toxicological data, it is prudent to assume that a novel compound may be toxic and to take precautions to avoid exposure through all potential routes: inhalation, skin contact, and ingestion.[5][6]

Personal Protective Equipment (PPE): A Multi-Barrier System

The selection of appropriate PPE is paramount to creating a complete barrier between the researcher and the chemical. The following table summarizes the recommended PPE for handling propan-2-yl 1H-pyrazole-5-carboxylate.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A full-face shield is recommended when there is a significant risk of splashes.[7][8]To protect the eyes from splashes, which can cause serious and irreversible damage.[9] A face shield provides an additional layer of protection for the entire face.
Hand Protection Nitrile rubber gloves.[10]Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents, and provide excellent resistance to cuts and abrasions.[8] It is crucial to change gloves frequently and immediately after any known contamination.
Skin and Body Protection A long-sleeved laboratory coat. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron over the lab coat is advised.[10]To protect the skin from accidental spills and contamination.[7] All personal clothing should be fully covered.
Foot Protection Closed-toe shoes made of a non-porous material.[8][11]To protect the feet from spills and falling objects. Leather shoes can absorb chemicals and may need to be discarded if contaminated.[8]
Respiratory Protection Not generally required for small quantities handled in a certified chemical fume hood. For procedures that may generate dust or aerosols, or if working outside of a fume hood, a fit-tested N95 respirator or higher is necessary.[5][7]To prevent the inhalation of airborne particles, which is a primary route of exposure for potent compounds.[5]

Operational Plan: From Handling to Storage

A clear, step-by-step plan for the entire workflow is crucial for minimizing risk.

Handling
  • Designated Area: All work with propan-2-yl 1H-pyrazole-5-carboxylate should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[12]

  • Ventilation: Ensure adequate ventilation in the laboratory. Work should be performed in a well-ventilated area, preferably under a chemical fume hood.[7][13]

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing.[7][13] Do not eat, drink, or smoke in the laboratory.[14]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[14]

Storage
  • Container: Store the compound in a tightly closed, clearly labeled container.[7]

  • Location: Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][12]

  • Secondary Containment: Use secondary containment trays to contain any potential spills.[12][15]

Disposal Plan: Managing Chemical Waste

All waste generated from handling propan-2-yl 1H-pyrazole-5-carboxylate must be treated as hazardous waste.[5]

  • Waste Segregation: Do not mix this chemical waste with other waste streams.[16]

  • Solid Waste: Contaminated PPE (gloves, etc.), weighing papers, and any other solid materials that have come into contact with the compound should be collected in a dedicated, labeled hazardous waste container.[16]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid waste container.[16]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with local, regional, and national regulations.[7][16] Never pour chemicals down the drain or dispose of them in regular trash.[5]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[16]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling a novel compound like propan-2-yl 1H-pyrazole-5-carboxylate.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling propan-2-yl 1H-pyrazole-5-carboxylate hazard_assessment Hazard Assessment: - Assume potent/irritant - Review structural analogs start->hazard_assessment task_assessment Assess Task: - Scale of work? - Potential for splash/aerosol? base_ppe Baseline PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes task_assessment->base_ppe All tasks splash_ppe Add Face Shield task_assessment->splash_ppe Splash potential aerosol_ppe Add Respirator (N95+) task_assessment->aerosol_ppe Aerosol/dust potential hazard_assessment->task_assessment proceed Proceed with Experiment base_ppe->proceed splash_ppe->proceed aerosol_ppe->proceed

Caption: PPE Selection Workflow for Novel Compounds.

References

  • BenchChem. (2025). Essential Safety Protocols for Handling Novel or Unidentified Compounds. Benchchem.
  • Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. TWU. Retrieved from [Link]

  • BenchChem. (2025). Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem.
  • BenchChem. (2025). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • NextSDS. (n.d.). 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid. NextSDS.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. NextGen Protocols.
  • Princeton University. (n.d.). Section 6C: Protective Equipment. Environmental Health and Safety.
  • Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. BESA.
  • Fisher Scientific. (2025). Safety Data Sheet. Fisher Scientific.
  • TCI Chemicals. (n.d.). Safety Data Sheet. TCI Chemicals.
  • Sigma-Aldrich. (2026). Safety Data Sheet. Sigma-Aldrich.
  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Chemistry LibreTexts.
  • Fisher Scientific. (2024). Safety Data Sheet. Fisher Scientific.
  • TCI Chemicals. (2025). Safety Data Sheet. TCI Chemicals.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE). EHS UTK.
  • LGC Standards. (2018). Safety data sheet. LGC Standards.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Wiley Online Library.
  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR.org.

Sources

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